molecular formula C49H76O19 B191685 Lanatoside A CAS No. 17575-20-1

Lanatoside A

Cat. No.: B191685
CAS No.: 17575-20-1
M. Wt: 969.1 g/mol
InChI Key: YFGQJKBUXPKSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5S,8R,9R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate is a natural product found in Digitalis grandiflora, Digitalis lanata, and other organisms with data available.

Properties

IUPAC Name

[6-[4-hydroxy-6-[4-hydroxy-6-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O19/c1-22-43(66-38-18-33(53)44(23(2)61-38)67-39-19-34(63-25(4)51)45(24(3)62-39)68-46-42(57)41(56)40(55)35(20-50)65-46)32(52)17-37(60-22)64-28-9-12-47(5)27(16-28)7-8-31-30(47)10-13-48(6)29(11-14-49(31,48)58)26-15-36(54)59-21-26/h15,22-24,27-35,37-46,50,52-53,55-58H,7-14,16-21H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGQJKBUXPKSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860207
Record name 3-{[Hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14-hydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

969.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17575-20-1
Record name Lanatoside A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Isolation of Lanatoside A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Lanatoside A, a cardiac glycoside from Digitalis lanata. The document details the historical context of its discovery, modern and historical experimental protocols for its extraction and purification, and quantitative data associated with these processes. Furthermore, a detailed visualization of the isolation workflow and the signaling pathway of this compound is provided to facilitate a deeper understanding of this pharmaceutically significant compound.

Introduction: The Legacy of Digitalis lanata

The therapeutic properties of the Digitalis genus have been recognized for centuries, with its extracts traditionally used for the treatment of heart conditions. The isolation and characterization of the active principles from these plants marked a significant milestone in pharmacology and drug development. Digitalis lanata, the woolly foxglove, is a particularly rich source of a class of potent cardiac glycosides known as lanatosides.

A pivotal figure in this field of research was the Swiss chemist Arthur Stoll. Working at Sandoz laboratories, Stoll and his colleagues undertook the systematic investigation of the glycosides from Digitalis lanata in the 1930s. Their work led to the successful isolation and characterization of the primary glycosides: this compound, B, and C. This was a significant achievement, as these compounds were found to be highly potent and laid the groundwork for the development of purified cardiac glycoside therapies.

This compound, like other cardiac glycosides, exerts its therapeutic effect by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular calcium, thereby enhancing myocardial contractility. Due to its potent activity, the isolation of this compound in a pure form is crucial for accurate dosage and therapeutic application.

This guide will provide a detailed technical overview of the methodologies involved in the isolation and purification of this compound, from the initial plant material to the final crystalline compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful isolation and characterization.

PropertyValue
Molecular Formula C₄₉H₇₆O₁₉[1][2]
Molecular Weight 969.13 g/mol [1]
CAS Number 17575-20-1[1]
Appearance Long, flat prisms[3]
Melting Point 245-248 °C[]
Solubility - Water: Practically insoluble (1 in 16,000)[5] - Methanol: Soluble (1 in 20)[5] - Ethanol: Soluble (1 in 40)[5] - Chloroform: Sparingly soluble (1 in 225)[5] - Ether, Petroleum Ether: Practically insoluble[3]
Optical Rotation [α]D²⁰ +31.6° (in 95% ethanol)[3]

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound is a multi-step process involving extraction, purification, and crystallization. Both historical and modern methods have been employed, with contemporary techniques offering higher purity and yield.

Plant Material Preparation
  • Harvesting: The leaves of Digitalis lanata are harvested, typically during the flowering season when the concentration of cardiac glycosides is at its peak.

  • Drying: The leaves are air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent enzymatic degradation of the glycosides.

  • Grinding: The dried leaves are finely powdered to increase the surface area for efficient solvent extraction.

Extraction of Crude Glycosides

The initial step involves the extraction of the glycosides from the powdered plant material.

Protocol: Solvent Extraction

  • Maceration: The powdered leaves are macerated in a suitable solvent. Methanol or aqueous ethanol (50-70%) are commonly used due to the good solubility of lanatosides in these solvents.[2] A typical ratio is 1:10 (w/v) of plant material to solvent.

  • Extraction: The mixture is stirred or agitated at room temperature for an extended period (e.g., 24-48 hours) to ensure exhaustive extraction.

  • Filtration: The mixture is filtered to separate the plant debris from the extract.

  • Concentration: The solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude, viscous extract.

Purification of this compound

The crude extract contains a mixture of glycosides, pigments, and other plant metabolites. A series of chromatographic steps are employed to isolate this compound.

Protocol: Column Chromatography

  • Stationary Phase: A silica gel column is typically used as the stationary phase.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Elution: A gradient elution is performed using a non-polar solvent system, gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol. The polarity is increased by incrementally raising the percentage of methanol.[6]

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

Protocol: Thin Layer Chromatography (TLC) for Monitoring

  • Plate: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of dichloromethane, methanol, and water (e.g., 84:15:1 v/v/v) is a suitable developing solvent.[5]

  • Spotting: The collected fractions and a this compound standard are spotted on the TLC plate.

  • Development: The plate is developed in a TLC chamber.

  • Visualization: The spots can be visualized under UV light (254 nm) or by spraying with a suitable reagent, such as a solution of dilute sulfuric acid followed by heating, which will produce characteristic colored spots for cardiac glycosides.[5]

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, preparative HPLC is the method of choice.[6]

  • Column: A reversed-phase C18 column is commonly used.[2]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water is an effective mobile phase. The exact ratio can be optimized for the best separation.[2]

  • Detection: UV detection at around 220 nm is suitable for detecting cardiac glycosides.[7]

  • Fraction Collection: The fraction corresponding to the retention time of this compound is collected.

Crystallization

The final step in the isolation process is the crystallization of the purified this compound.

Protocol: Crystallization

  • Solvent Selection: Purified this compound can be crystallized from methanol or 95% aqueous ethanol.[5]

  • Procedure: The purified this compound fraction from HPLC is concentrated to a small volume. The crystallization solvent is added, and the solution is allowed to stand at a cool temperature.

  • Isolation: The resulting crystals are collected by filtration and dried under vacuum.

Quantitative Data

The yield of this compound from Digitalis lanata can vary significantly depending on the plant source, harvesting time, and the extraction and purification methods employed. The following table provides an overview of typical quantitative data.

StageParameterTypical Value/RangeNotes
Dried Leaves This compound Content0.1 - 0.4% (w/w)Highly variable based on plant genetics and growing conditions.
Crude Extraction Yield of Crude Extract10 - 20% (w/w) of dried leavesContains a mixture of lanatosides and other plant constituents.
Column Chromatography Purity of this compound Fraction70 - 90%Purity is dependent on the efficiency of the chromatographic separation.
Preparative HPLC Final Purity> 95%[]Can achieve very high purity suitable for pharmaceutical use.
Overall Yield Pure this compound0.05 - 0.2% (w/w) of dried leavesThis is an estimated overall yield and can vary significantly.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product start Digitalis lanata Leaves drying Drying start->drying grinding Grinding drying->grinding extraction Solvent Extraction (Methanol/Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration column_chrom Silica Gel Column Chromatography (Chloroform/Methanol Gradient) concentration->column_chrom tlc TLC Monitoring column_chrom->tlc Analysis prep_hplc Preparative HPLC (C18, Acetonitrile/Methanol/Water) column_chrom->prep_hplc crystallization Crystallization (Methanol or Aqueous Ethanol) prep_hplc->crystallization final_product Pure this compound crystallization->final_product G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response lanatoside_a This compound na_k_atpase Na+/K+-ATPase Pump lanatoside_a->na_k_atpase Inhibits intracellular_na ↑ Intracellular Na+ na_k_atpase->intracellular_na Leads to src Src Kinase na_k_atpase->src Activates na_ca_exchanger Na+/Ca2+ Exchanger intracellular_ca ↑ Intracellular Ca2+ na_ca_exchanger->intracellular_ca intracellular_na->na_ca_exchanger Activates (Reverse Mode) contractility ↑ Myocardial Contractility intracellular_ca->contractility egfr EGFR src->egfr Transactivates ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway egfr->ras_raf_mek_erk pi3k_akt_mtor PI3K/Akt/mTOR Pathway egfr->pi3k_akt_mtor cell_effects Cell Proliferation, Apoptosis, etc. ras_raf_mek_erk->cell_effects pi3k_akt_mtor->cell_effects

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lanatoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside A is a cardiac glycoside belonging to the cardenolide class, naturally occurring in the leaves of Digitalis lanata. Renowned for its therapeutic applications in treating congestive heart failure and cardiac arrhythmias, its mechanism of action is centered on the potent and specific inhibition of the Na+/K+-ATPase pump. This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of Lanatosanide A, crucial for understanding its structure-activity relationship and for the development of novel cardiac therapies. This document details its molecular architecture, including the intricate stereochemical configuration of its aglycone and pendant oligosaccharide chain. Furthermore, it outlines experimental protocols for its isolation and quantitative analysis and visualizes its primary signaling pathway.

Chemical Structure and Physicochemical Properties

This compound (C₄₉H₇₆O₁₉) is a complex natural product with a molecular weight of 969.12 g/mol .[1] Its structure is comprised of a steroidal aglycone, digitoxigenin, linked to a tetrasaccharide chain at the C-3 position.

Aglycone Moiety: Digitoxigenin

The aglycone portion of this compound is digitoxigenin, a C23 cardenolide characterized by a steroid nucleus with a cis-fusion of the C and D rings, which is a hallmark of cardiac glycosides. A key feature is the unsaturated butyrolactone ring attached at the C-17 position, which is essential for its cardiotonic activity. The steroid backbone possesses a specific stereochemistry, with hydroxyl groups at the C-3 and C-14 positions. The C-3 hydroxyl group serves as the attachment point for the sugar moiety.

Oligosaccharide Chain

Attached to the C-3 hydroxyl of digitoxigenin is a linear tetrasaccharide. The sugar chain consists of three molecules of digitoxose and one molecule of glucose. The terminal glucose is preceded by an acetylated digitoxose molecule. The precise structure of the oligosaccharide is O-β-D-glucopyranosyl-(1→4)-O-3-O-acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl. All glycosidic linkages are in the β-configuration, which plays a significant role in the molecule's overall conformation and its interaction with the Na+/K+-ATPase.

A 2D chemical structure of this compound is presented below:

Lanatoside_A_Structure cluster_aglycone Digitoxigenin (Aglycone) cluster_sugars Oligosaccharide Chain Aglycone Aglycone Digitox1 β-D-Digitoxose Aglycone->Digitox1 O-glycosidic bond (C3) Glc β-D-Glucose AcDigitox 3-O-acetyl- β-D-Digitoxose AcDigitox->Glc (1→4) Digitox2 β-D-Digitoxose Digitox2->AcDigitox (1→4) Digitox1->Digitox2 (1→4) Isolation_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification Start Dried & Powdered Digitalis lanata leaves Maceration Maceration with Methanol Start->Maceration Filtration1 Filtration Maceration->Filtration1 Evaporation1 Evaporation of Methanol (Crude Extract) Filtration1->Evaporation1 Suspension Suspend crude extract in water Evaporation1->Suspension Partition_PE Partition with Petroleum Ether (Defatting) Suspension->Partition_PE Partition_EtOAc Partition aqueous phase with Ethyl Acetate Partition_PE->Partition_EtOAc Aqueous Phase Evaporation2 Evaporate EtOAc (Glycoside-rich fraction) Partition_EtOAc->Evaporation2 EtOAc Phase Column_Chrom Silica Gel Column Chromatography Evaporation2->Column_Chrom Gradient Gradient Elution (e.g., Chloroform:Methanol) Column_Chrom->Gradient Fractions Fraction Collection & TLC analysis Gradient->Fractions HPLC Preparative HPLC (Reversed-phase) Fractions->HPLC This compound-containing fractions Final_Product Pure this compound HPLC->Final_Product Signaling_Pathway cluster_Src_EGFR Signalosome Activation LanA This compound NaK_ATPase Na+/K+-ATPase LanA->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in leads to Src Src Kinase NaK_ATPase->Src Activation NCX Na+/Ca2+ Exchanger (reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in leads to Contractility ↑ Myocardial Contractility Ca_in->Contractility EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras MAPK MAPK Cascade (Raf/MEK/ERK) Ras->MAPK Gene_Expression Altered Gene Expression MAPK->Gene_Expression

References

The Pharmacology of Lanatoside A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lanatoside A is a cardiac glycoside derived from the woolly foxglove plant, Digitalis lanata. As a member of the digitalis group of compounds, its primary pharmacological action is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in myocardial cells. This activity leads to a positive inotropic effect, forming the basis of its historical use in the management of heart failure and certain cardiac arrhythmias. Recent research into cardiac glycosides has unveiled potential applications beyond cardiology, particularly in oncology, by demonstrating impacts on various cellular signaling pathways. This guide provides a detailed overview of the core pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data where available. It also presents detailed experimental protocols and visualizes key pathways to support further research and drug development efforts.

Introduction

This compound is a crystalline cardiac steroid glycoside, structurally characterized by a steroid nucleus, a lactone ring, and multiple sugar moieties.[1] It belongs to the same family as digoxin and digitoxin and shares their fundamental mechanism of action.[1] Historically, its primary clinical applications have been in treating conditions such as congestive heart failure and atrial fibrillation by enhancing the force of myocardial contraction.[2] Like other cardiac glycosides, this compound has a narrow therapeutic index, necessitating careful monitoring to avoid toxicity.[2] While its cardiovascular effects are well-documented, emerging studies on related compounds suggest a broader range of biological activities, including potential anticancer properties.

Mechanism of Action: Na+/K+-ATPase Inhibition

The principal mechanism of action for this compound is the reversible inhibition of the Na+/K+-ATPase pump, an enzyme embedded in the plasma membrane of cardiac muscle cells (cardiomyocytes).[2][3]

  • Binding and Inhibition: this compound binds to a specific site on the alpha-subunit of the Na+/K+-ATPase, interfering with its enzymatic activity.[3]

  • Increased Intracellular Sodium: Inhibition of the pump prevents the extrusion of sodium ions (Na+) from the cell, leading to an increase in the intracellular Na+ concentration.[2]

  • Altered Sodium-Calcium Exchange: The elevated intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger. This reduces the efficiency of Ca2+ extrusion from the cell.[2]

  • Increased Intracellular Calcium: The net result is an increase in the intracellular concentration of calcium ions (Ca2+).[3]

  • Enhanced Contractility: Higher intracellular Ca2+ levels enhance the activation of contractile proteins (actin and myosin), leading to a more forceful contraction of the heart muscle (a positive inotropic effect).[4]

LanatosideA This compound NKA Na+/K+ ATPase (Sodium Pump) LanatosideA->NKA Inhibits Na_in Intracellular Na+ ↑ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Alters Gradient for Ca_out Ca2+ Efflux ↓ NCX->Ca_out Reduces Ca_in Intracellular Ca2+ ↑ Ca_out->Ca_in Results in Contractility Myocardial Contractility ↑ Ca_in->Contractility Enhances cluster_membrane Plasma Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates LanatosideC Lanatoside C (related compound) LanatosideC->PI3K Inhibits AKT AKT LanatosideC->AKT Inhibits mTOR mTOR LanatosideC->mTOR Inhibits PI3K->AKT Activates AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Add Enzyme and Compound to Plate A->C B Dilute Na+/K+-ATPase Enzyme B->C D Pre-incubate (37°C, 30 min) C->D E Initiate with ATP D->E F Incubate (37°C, 30-60 min) E->F G Stop Reaction & Add Detection Reagent F->G H Measure Absorbance (e.g., 620 nm) G->H I Calculate % Inhibition and Determine IC50 H->I

References

Lanatoside A: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lanatoside A is a cardiac glycoside, a class of naturally occurring steroid-like compounds with potent effects on the heart muscle.[1] Derived from the woolly foxglove plant (Digitalis lanata), it shares a common ancestry and mechanism of action with other well-known digitalis glycosides like digoxin and digitoxin.[1][2] Historically, cardiac glycosides have been a cornerstone in the treatment of heart failure and certain cardiac arrhythmias.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used to evaluate its cardiac effects.

Note on Data Availability: Specific quantitative data for this compound is limited in the current scientific literature. Much of the available research focuses on the more clinically prevalent Lanatoside C or the class of cardiac glycosides as a whole. Therefore, where specific data for this compound is unavailable, data from the closely related Lanatoside C or general data for digitalis glycosides will be presented with clear notation.

Chemical and Physical Properties

This compound is a complex organic molecule composed of a steroid nucleus, a lactone ring, and multiple sugar moieties. These structural features are crucial for its pharmacological activity.[1]

PropertyValueSource
Molecular FormulaC49H76O19[CymitQuimica]
Molecular Weight969.1 g/mol [PubChem]
CAS Number17575-20-1[CymitQuimica]
AppearanceCrystalline solid[Merck Index]
SolubilitySoluble in pyridine and dioxane; sparingly soluble in alcohol and chloroform; practically insoluble in water, ether, and petroleum ether.[Merck Index]

Mechanism of Action

The primary pharmacological effect of this compound, like all cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump located in the cell membrane of cardiac myocytes.[1][5] This inhibition sets off a cascade of events leading to an increase in the force of myocardial contraction (positive inotropy).

Na+/K+-ATPase Inhibition and Intracellular Ion Concentrations

The Na+/K+-ATPase is responsible for maintaining the electrochemical gradient across the cell membrane by actively transporting sodium ions (Na+) out of the cell and potassium ions (K+) into the cell. This compound binds to a specific site on the alpha-subunit of this pump, inhibiting its function.[5] This leads to an accumulation of intracellular Na+.

The increased intracellular Na+ concentration alters the function of the sodium-calcium (Na+/Ca2+) exchanger. This exchanger normally expels calcium ions (Ca2+) from the cell. However, the reduced Na+ gradient across the cell membrane diminishes the driving force for this exchange, resulting in a net increase in intracellular Ca2+ concentration.[5]

Excitation-Contraction Coupling

The elevated intracellular Ca2+ concentration during systole enhances the amount of Ca2+ available to bind to the troponin C complex on the myofilaments. This increased binding facilitates a stronger interaction between actin and myosin, the contractile proteins of the heart muscle, resulting in a more forceful contraction.[2][3]

Electrophysiological Effects

In addition to its inotropic effects, this compound also exerts effects on the electrical properties of the heart. It increases vagal tone, which slows the heart rate (negative chronotropy) and conduction through the atrioventral (AV) node (negative dromotropy).[6] These effects are beneficial in the treatment of atrial fibrillation by controlling the ventricular response rate.

The following diagram illustrates the cellular mechanism of action of this compound.

LanatosideA_Mechanism cluster_cell Cardiac Myocyte LanA This compound NaK_ATPase Na+/K+-ATPase LanA->NaK_ATPase Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Decreased Efflux NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduced Gradient Ca_out Extracellular Ca2+ Ca_out->NaCa_Exchanger Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Decreased Efflux SR Sarcoplasmic Reticulum Ca_in->SR Uptake & Release Contraction Increased Myocardial Contraction Ca_in->Contraction Stimulates SR->Ca_in

Cellular mechanism of this compound in cardiac myocytes.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for this compound are scarce. The available information is often derived from older studies or extrapolated from data on other digitalis glycosides.

Pharmacokinetics
ParameterDescriptionNote
Absorption Variable and incomplete after oral administration.Lanatoside C has significantly lower bioavailability than digoxin.[7]
Distribution Distributed to various tissues, with the highest concentrations found in the heart, kidneys, and liver.Binds to plasma proteins to a moderate extent.
Metabolism Undergoes some degree of metabolism in the liver.The primary metabolite of Lanatoside C is deslanoside.[8]
Excretion Primarily excreted by the kidneys.Dose adjustments may be necessary in patients with renal impairment.[6]
Pharmacodynamics
ParameterDescriptionNote
Onset of Action The effects of intravenous Lanatoside C can be detected within 30-40 minutes.[9]Slower than strophanthin K.[9]
Therapeutic Window Narrow, requiring careful dose titration and monitoring to avoid toxicity.[1]The therapeutic plasma concentration for digoxin is 0.5–1.5 ng/ml.[6]
Toxicity Manifests as cardiac arrhythmias, gastrointestinal disturbances, and neurological symptoms.[10]Hypokalemia, hypercalcemia, and hypomagnesemia can increase the risk of toxicity.[6][11]

Quantitative Data

As previously mentioned, specific quantitative data for this compound's cardiac effects are limited. The following table summarizes available data for related compounds, which can provide a general understanding of the potency of this class of drugs.

CompoundAssayIC50 / EC50Organism/Cell LineSource
OuabainNa+/K+-ATPase Inhibition89 nMMDA-MB-231 cells[12]
DigoxinNa+/K+-ATPase Inhibition~164 nMMDA-MB-231 cells[12]
OuabainNa+/K+-ATPase Inhibition17 nMA549 cells[12]
DigoxinNa+/K+-ATPase Inhibition40 nMA549 cells[12]
Dynorphin-A (1-13)Cardiac Na+, K+-ATPase Inhibition12 µMRat[13]
Dynorphin-A (1-17)Cardiac Na+, K+-ATPase Inhibition21 µMRat[13]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cardiac effects of this compound and other cardiac glycosides.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Protocol:

  • Preparation of Cardiac Myocyte Homogenate:

    • Isolate cardiac myocytes from animal models (e.g., rat, guinea pig) via enzymatic digestion.

    • Homogenize the isolated myocytes in a suitable buffer (e.g., Tris-HCl) to release cellular contents.

    • Centrifuge the homogenate to pellet cellular debris and obtain a supernatant containing the membrane fraction with Na+/K+-ATPase.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Buffer (e.g., 30 mM imidazole-HCl, pH 7.4)

      • NaCl (e.g., 130 mM)

      • KCl (e.g., 20 mM)

      • MgCl2 (e.g., 4 mM)

      • ATP (e.g., 3 mM)

    • Prepare a parallel reaction mixture containing an inhibitor of Na+/K+-ATPase, such as ouabain (e.g., 1 mM), to determine the specific activity.

    • Add the myocyte homogenate to both reaction mixtures.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Quantification of Inorganic Phosphate (Pi):

    • Stop the reaction by adding a solution like trichloroacetic acid.

    • Centrifuge to remove precipitated proteins.

    • Measure the concentration of Pi in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.

  • Calculation of Activity:

    • The Na+/K+-ATPase activity is calculated as the difference in Pi released between the samples with and without the specific inhibitor (ouabain).

    • Activity is typically expressed as µmol of Pi released per milligram of protein per hour.

The following diagram illustrates the workflow for the Na+/K+-ATPase activity assay.

NaK_ATPase_Assay start Start prep Prepare Cardiac Myocyte Homogenate start->prep reaction Set up Enzyme Reactions (+/- Ouabain) prep->reaction incubation Incubate at 37°C reaction->incubation pi_quant Quantify Inorganic Phosphate (Pi) incubation->pi_quant calc Calculate Specific Na+/K+-ATPase Activity pi_quant->calc end End calc->end

Workflow for Na+/K+-ATPase activity assay.
Myocardial Contractility Assay

This assay assesses the effect of this compound on the contractility of isolated cardiac muscle preparations, such as papillary muscles or trabeculae.

Protocol:

  • Preparation of Muscle Tissue:

    • Euthanize an appropriate animal model (e.g., rabbit, guinea pig) and excise the heart.

    • Isolate a suitable cardiac muscle preparation (e.g., papillary muscle from the right ventricle).

    • Mount the muscle vertically in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Experimental Setup:

    • Attach one end of the muscle to a force transducer and the other to a fixed point.

    • Stimulate the muscle electrically at a physiological frequency (e.g., 1 Hz) to elicit contractions.

    • Allow the muscle to equilibrate until a stable baseline contractile force is achieved.

  • Data Acquisition:

    • Record the isometric contractile force using a data acquisition system.

    • Introduce this compound into the organ bath at increasing concentrations to generate a dose-response curve.

    • Allow sufficient time at each concentration for the drug effect to stabilize.

  • Data Analysis:

    • Measure parameters such as peak developed tension, rate of tension development (+dT/dt), and rate of relaxation (-dT/dt).

    • Plot the change in these parameters as a function of this compound concentration to determine the potency (EC50) and efficacy of the compound.

Cardiac Ion Channel Electrophysiology (Patch-Clamp)

The patch-clamp technique allows for the direct measurement of ion currents across the cell membrane, providing detailed information on how this compound affects specific ion channels.

Protocol:

  • Cell Preparation:

    • Isolate single cardiac myocytes as described previously.

    • Plate the cells in a recording chamber on the stage of an inverted microscope.

  • Patch-Clamp Recording:

    • Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.

    • Under microscopic guidance, bring the micropipette into contact with the cell membrane of a single myocyte.

    • Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • Rupture the patch of membrane under the pipette tip to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.

  • Voltage-Clamp Experiments:

    • Use a patch-clamp amplifier to "clamp" the membrane potential at a desired holding potential.

    • Apply specific voltage protocols (e.g., voltage steps) to activate and inactivate different ion channels.

    • Record the resulting ion currents (e.g., Na+ current, Ca2+ current, K+ currents).

  • Drug Application and Analysis:

    • Perfuse the recording chamber with a solution containing this compound.

    • Record the ion currents in the presence of the drug and compare them to the baseline currents to determine the effect of this compound on each specific ion channel.

    • Analyze changes in current amplitude, kinetics of activation and inactivation, and voltage-dependence of the channels.

The following diagram illustrates the logical relationship between the key experimental assays.

Experimental_Assays cluster_assays Experimental Characterization of this compound cluster_outcomes Measured Outcomes NaK_ATPase Na+/K+-ATPase Activity Assay Inhibition Enzyme Inhibition (IC50) NaK_ATPase->Inhibition Contractility Myocardial Contractility Assay Inotropy Positive Inotropy (EC50, Emax) Contractility->Inotropy Patch_Clamp Patch-Clamp Electrophysiology Ion_Channel Ion Channel Modulation Patch_Clamp->Ion_Channel Inhibition->Inotropy Mechanism Ion_Channel->Inotropy Contributes to

Relationship between key experimental assays for this compound.

Signaling Pathways

While the primary mechanism of action of this compound is through Na+/K+-ATPase inhibition, this can trigger downstream signaling pathways that may contribute to both its therapeutic and toxic effects. Research on other cardiac glycosides has implicated several pathways.

  • Src Kinase Activation: Inhibition of the Na+/K+-ATPase can lead to the activation of Src, a non-receptor tyrosine kinase, which in turn can activate downstream signaling cascades like the Ras/Raf/MEK/ERK pathway.[14]

  • Reactive Oxygen Species (ROS) Generation: Alterations in intracellular ion homeostasis can lead to increased production of ROS, which can modulate the function of various cellular proteins and contribute to apoptosis.

  • Calcium-Dependent Signaling: The sustained increase in intracellular Ca2+ can activate various calcium-dependent signaling molecules, including protein kinase C (PKC) and calmodulin-dependent protein kinase II (CaMKII), which can have wide-ranging effects on cellular function.[14]

The following diagram depicts the potential signaling pathways affected by this compound.

Signaling_Pathways LanA This compound NaK_ATPase Na+/K+-ATPase LanA->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates ROS ROS Generation NaK_ATPase->ROS Ca_in Increased Intracellular Ca2+ NaK_ATPase->Ca_in Ras_Raf Ras/Raf/MEK/ERK Pathway Src->Ras_Raf Cell_Growth Cell Growth & Proliferation Ras_Raf->Cell_Growth Apoptosis Apoptosis ROS->Apoptosis PKC PKC Activation Ca_in->PKC CaMKII CaMKII Activation Ca_in->CaMKII PKC->Apoptosis CaMKII->Apoptosis

Potential signaling pathways modulated by this compound.

Conclusion

This compound is a potent cardiac glycoside with a well-established mechanism of action centered on the inhibition of the Na+/K+-ATPase pump. This leads to a positive inotropic effect, which has been historically valuable in the management of heart failure. However, like other digitalis glycosides, it has a narrow therapeutic window, and its clinical use requires careful monitoring. While specific quantitative data for this compound are limited, the experimental protocols outlined in this guide provide a framework for its further investigation and for the development of new cardiac glycoside-based therapeutics. A deeper understanding of the downstream signaling pathways affected by this compound may also open up new avenues for its therapeutic application.

References

The intricate Biosynthesis of Lanatoside A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Lanatoside A, a cardiac glycoside of significant medicinal importance, within its plant source, Digitalis lanata. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, regulatory mechanisms, and experimental methodologies crucial for understanding and potentially manipulating the production of this valuable compound.

Introduction to this compound

This compound is a potent cardiac glycoside historically used in the treatment of congestive heart failure and cardiac arrhythmias.[1] It is a member of the cardenolide family, characterized by a steroid nucleus, a five-membered lactone ring at the C-17 position, and a complex sugar moiety at the C-3 position. The unique chemical structure of this compound is responsible for its therapeutic effects, primarily through the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1] The biosynthesis of this complex molecule in Digitalis lanata involves a series of intricate enzymatic reactions, starting from basic sterol precursors.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of squalene to form sterols, which serve as the foundational backbone of the molecule. The pathway can be broadly divided into the formation of the aglycone, digitoxigenin, followed by a series of glycosylation and acetylation steps.

This compound Biosynthesis Pathway cluster_aglycone Aglycone (Digitoxigenin) Biosynthesis cluster_glycosylation Glycosylation & Acetylation Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP87A enzymes Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD / KSI 5β-Pregnane-3,20-dione 5β-Pregnane-3,20-dione Progesterone->5β-Pregnane-3,20-dione Progesterone 5β-reductase Digitoxigenin Digitoxigenin 5β-Pregnane-3,20-dione->Digitoxigenin Multiple steps (Hydroxylations, etc.) Digitoxin Digitoxin Digitoxigenin->Digitoxin Glycosyltransferases (+ 3 Digitoxose) This compound This compound Digitoxin->this compound Glucosyltransferase Acetyltransferase (+ Glucose, + Acetyl group)

A simplified overview of the this compound biosynthetic pathway.

The initial steps of cardenolide biosynthesis are believed to start from cholesterol and phytosterols.[2] A key committed step is the conversion of these sterols to pregnenolone, a reaction catalyzed by cytochrome P450 enzymes of the CYP87A family.[2] Pregnenolone is then converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and a ketosteroid isomerase (KSI).[3]

A crucial enzyme in the pathway is progesterone 5β-reductase, which stereospecifically reduces progesterone to 5β-pregnane-3,20-dione.[3] This step is pivotal as it establishes the cis-fusion of the A and B rings of the steroid nucleus, a characteristic feature of cardenolides.[3] Subsequent hydroxylation reactions, including the critical 12β-hydroxylation of digitoxin, and other modifications lead to the formation of the aglycone digitoxigenin.[3]

The final stages of this compound biosynthesis involve a series of glycosylation events. Digitoxigenin is sequentially glycosylated with three molecules of digitoxose to form digitoxin. Further glycosylation with a glucose molecule and subsequent acetylation of the terminal digitoxose sugar yield this compound.[4] While the general steps are understood, the specific glucosyltransferases and acetyltransferases involved in the final conversion to this compound are still under investigation.

Quantitative Data on Key Biosynthetic Enzymes

Understanding the kinetic properties of the enzymes involved in this compound biosynthesis is crucial for metabolic engineering and optimizing production. The following table summarizes available quantitative data for key enzymes in the pathway.

EnzymeOrganismSubstrateKm (µM)Vmax (nkat/mg protein)Reference(s)
Progesterone 5α-reductaseDigitalis lanataProgesterone30-[5]
Progesterone 5α-reductaseDigitalis lanataNADPH130-[5]
Progesterone 5β-reductaseDigitalis lanata5β-pregnane-3,20-dione17.1-[6]
Progesterone 5β-reductaseDigitalis lanataNADPH0.8-[6]
Progesterone 5β-reductaseDigitalis lanataProgesterone12045[7]
Digitoxin 12β-hydroxylaseDigitalis lanataDigitoxin10-[8]
Digitoxin 12β-hydroxylaseDigitalis lanataβ-methyldigitoxin7.1-[8]
Digitoxin 12β-hydroxylaseDigitalis lanataNADPH26-[8]

Regulation of this compound Biosynthesis

The production of this compound in Digitalis lanata is tightly regulated by both developmental and environmental cues. Phytohormones, particularly jasmonates, play a significant role in upregulating the expression of genes involved in cardenolide biosynthesis.

Jasmonate Signaling Pathway Biotic/Abiotic Stress Biotic/Abiotic Stress Jasmonic Acid (JA) Biosynthesis Jasmonic Acid (JA) Biosynthesis Biotic/Abiotic Stress->Jasmonic Acid (JA) Biosynthesis JA-Ile JA-Ile Jasmonic Acid (JA) Biosynthesis->JA-Ile COI1 COI1 JA-Ile->COI1 binds JAZ JAZ COI1->JAZ promotes degradation of MYC2 (Transcription Factor) MYC2 (Transcription Factor) JAZ->MYC2 (Transcription Factor) represses Cardenolide Biosynthesis Genes Cardenolide Biosynthesis Genes MYC2 (Transcription Factor)->Cardenolide Biosynthesis Genes activates transcription This compound Accumulation This compound Accumulation Cardenolide Biosynthesis Genes->this compound Accumulation

Jasmonate signaling pathway regulating this compound biosynthesis.

Biotic and abiotic stresses, such as wounding or pathogen attack, trigger the biosynthesis of jasmonic acid (JA).[3] The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the receptor COI1, leading to the degradation of JAZ repressor proteins.[9] This degradation releases transcription factors, such as MYC2, which then activate the expression of downstream target genes, including those encoding enzymes of the cardenolide biosynthetic pathway, ultimately leading to the accumulation of this compound.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of Lanatosides by HPLC

This protocol outlines a method for the extraction and quantitative analysis of lanatosides from Digitalis lanata leaves.

Materials:

  • Dried and powdered Digitalis lanata leaves

  • Methanol (50%)

  • Sep-Pak C18 cartridges

  • Acetonitrile

  • Water (HPLC grade)

  • This compound standard

  • Internal standard (e.g., digoxin)

  • HPLC system with a UV detector and a C8 or C18 reversed-phase column

Procedure:

  • Extraction:

    • Accurately weigh approximately 100 mg of dried, powdered leaf material.

    • Add 10 mL of 50% methanol and sonicate for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a Sep-Pak C18 cartridge by washing with 10 mL of methanol followed by 10 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the cardenolides with 10 mL of methanol.

    • Evaporate the methanol eluate to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL).

    • Prepare a series of standard solutions of this compound and the internal standard.

    • Set up the HPLC system with a suitable mobile phase, such as a gradient of acetonitrile and water.

    • Set the UV detector to 220 nm.

    • Inject the standards and the sample extract onto the HPLC column.

    • Identify and quantify this compound based on the retention time and peak area relative to the standard curve and internal standard.[11][12]

Heterologous Expression and Purification of Progesterone 5β-reductase

This protocol describes the expression of Digitalis lanata progesterone 5β-reductase in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the progesterone 5β-reductase gene insert (e.g., pET vector)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • SDS-PAGE reagents

Procedure:

  • Expression:

    • Transform the expression vector into the E. coli expression strain.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged progesterone 5β-reductase with elution buffer.

    • Analyze the purified protein by SDS-PAGE to confirm its size and purity.[13]

Enzyme Assay for Progesterone 5β-reductase

This protocol outlines a spectrophotometric assay to measure the activity of progesterone 5β-reductase.

Materials:

  • Purified progesterone 5β-reductase

  • Progesterone

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and progesterone in a cuvette.

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • To determine the Km and Vmax, perform the assay at varying concentrations of progesterone while keeping the NADPH concentration constant, and vice versa.

Experimental Workflow for Studying this compound Biosynthesis

A systematic approach is required to elucidate the complete biosynthetic pathway of this compound. The following workflow outlines a logical sequence of experiments.

Experimental Workflow cluster_discovery Gene Discovery cluster_characterization Functional Characterization cluster_validation In Planta Validation Transcriptome Analysis Transcriptome Analysis Co-expression Analysis Co-expression Analysis Transcriptome Analysis->Co-expression Analysis Candidate Gene Identification Candidate Gene Identification Co-expression Analysis->Candidate Gene Identification Heterologous Expression Heterologous Expression Candidate Gene Identification->Heterologous Expression RNAi / CRISPR-Cas9 RNAi / CRISPR-Cas9 Candidate Gene Identification->RNAi / CRISPR-Cas9 Enzyme Assays Enzyme Assays Heterologous Expression->Enzyme Assays Kinetic Analysis Kinetic Analysis Enzyme Assays->Kinetic Analysis Pathway Elucidation Pathway Elucidation Kinetic Analysis->Pathway Elucidation Metabolite Profiling Metabolite Profiling RNAi / CRISPR-Cas9->Metabolite Profiling Metabolite Profiling->Pathway Elucidation

A workflow for the discovery and characterization of genes in the this compound pathway.

The workflow begins with a Gene Discovery phase, utilizing transcriptomic data from Digitalis lanata to identify candidate genes that are co-expressed with known cardenolide biosynthetic genes.[6] This is followed by Functional Characterization , where the candidate genes are heterologously expressed, and the resulting proteins are purified and subjected to enzyme assays to determine their substrate specificity and kinetic parameters.[13] Finally, In Planta Validation is performed using techniques such as RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the candidate genes in Digitalis lanata.[14] The resulting changes in the metabolite profile are then analyzed to confirm the role of the gene in the this compound biosynthetic pathway.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of this compound in Digitalis lanata. Key enzymes in the early stages of the pathway have been identified and characterized, and the regulatory role of jasmonate signaling is becoming clearer. However, several areas require further investigation. The specific enzymes responsible for the final glycosylation and acetylation steps to produce this compound remain to be definitively identified. A complete understanding of the transcriptional regulatory network controlling the entire pathway is also needed.

Future research efforts focused on these areas will not only provide a complete picture of how this important medicinal compound is synthesized in nature but also open up new avenues for its biotechnological production. Metabolic engineering strategies in Digitalis lanata or heterologous expression of the entire pathway in microbial systems could offer sustainable and high-yielding alternatives to the current reliance on plant extraction.

References

Lanatoside A: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of Lanatoside A, a cardiac glycoside with significant therapeutic potential. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates data from closely related cardiac glycosides, namely Lanatoside C and Digoxin, to infer and contextualize its physicochemical properties. All data derived from analogous compounds are clearly indicated.

Solubility Characteristics

This compound exhibits solubility in a range of organic solvents, while its aqueous solubility is limited. The presence of a sugar moiety contributes to its solubility in more polar solvents.

Qualitative and Semi-Quantitative Solubility

A summary of the reported solubility of this compound and the related Lanatoside C is presented in Table 1. This data provides a foundational understanding of suitable solvent systems for handling and formulation development.

Table 1: Solubility of this compound and Lanatoside C in Various Solvents

CompoundSolventSolubilityCitation
This compound Water1 part in 16,000 parts[1]
Methanol1 part in 20 parts[1]
Ethanol (95%)1 part in 40 parts[1]
Chloroform1 part in 225 parts[1]
PyridineFreely soluble[1]
DioxaneFreely soluble[1]
Lanatoside C Water1 part in 17,000 parts[2]
Ethanol1 part in 45 parts[2]
Chloroform1 part in 1500-2000 parts[2]
DMSO≥ 100 mg/mL[1]
Ethanol≥ 2 mg/mL (with sonication)[3]
Influence of pH and Temperature on Aqueous Solubility

Similarly, the effect of temperature on the solubility of this compound has not been quantitatively documented. Generally, the solubility of solid compounds in liquid solvents increases with temperature.

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[5]

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer of a specific pH) in a sealed container.

  • Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not adsorb the analyte) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/100mL). The experiment is repeated at different temperatures and pH values to determine their respective effects on solubility.

Stability Characteristics

The stability of this compound is a critical parameter for its formulation, storage, and therapeutic efficacy. Like other cardiac glycosides, it is susceptible to degradation under various environmental conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and products, and to develop stability-indicating analytical methods.[6] While specific forced degradation data for this compound is scarce, studies on the related compound digoxin provide valuable insights into its likely degradation profile.

Table 2: Inferred Stability Profile of this compound Based on Analog Data and General Glycoside Chemistry

Stress ConditionExpected Outcome for this compoundInferred from/RationaleCitation
Acidic Hydrolysis High susceptibility. Cleavage of the glycosidic linkages, starting with the terminal glucose, followed by the digitoxose units, to yield the aglycone (digitoxigenin) and individual sugars.Digoxin undergoes significant hydrolysis in acidic medium (pH 1.1-2.2). The glycosidic bonds are known to be labile in acidic conditions.[7][8]
Alkaline Hydrolysis Susceptible to hydrolysis of the acetyl group on the digitoxose sugar. The lactone ring may also be susceptible to opening under strong alkaline conditions.Alkaline hydrolysis is a known reaction for removing the acetyl group from lanatosides.[9]
Oxidative Degradation Potential for oxidation, particularly at the unsaturated lactone ring and hydroxyl groups of the steroid nucleus and sugar moieties.General susceptibility of complex organic molecules to oxidative stress.[6]
Thermal Degradation Degradation is expected at elevated temperatures, likely accelerating hydrolysis and other decomposition reactions.Glycosides can be sensitive to heat, with ideal drying temperatures for some glycosides being in the range of 45-50°C to minimize degradation.[10]
Photodegradation Potential for degradation upon exposure to light, especially UV radiation. The unsaturated lactone ring is a potential chromophore.Many pharmaceutical compounds are known to be photolabile.[11]
Degradation Pathways

The primary degradation pathway for this compound under hydrolytic conditions is the sequential cleavage of the sugar moieties.

G cluster_hydrolysis Hydrolytic Degradation (Acid/Enzymatic) Lanatoside_A This compound (Digitoxigenin-Digitoxose-Digitoxose-Acetyldigitoxose-Glucose) Acetyldigitoxin Acetyldigitoxin (Digitoxigenin-Digitoxose-Digitoxose-Acetyldigitoxose) Lanatoside_A->Acetyldigitoxin - Glucose Digitoxin Digitoxin (Digitoxigenin-Digitoxose-Digitoxose-Digitoxose) Acetyldigitoxin->Digitoxin - Acetyl group (Alkaline Hydrolysis) Digoxigenin_bisdigitoxoside Digoxigenin Bisdigitoxoside Digitoxin->Digoxigenin_bisdigitoxoside - Digitoxose Digoxigenin_monodigitoxoside Digoxigenin Monodigitoxoside Digoxigenin_bisdigitoxoside->Digoxigenin_monodigitoxoside - Digitoxose Digitoxigenin Digitoxigenin (Aglycone) Digoxigenin_monodigitoxoside->Digitoxigenin - Digitoxose

Caption: Inferred hydrolytic degradation pathway of this compound.

Storage and Handling Recommendations

Based on the stability profile of the related Lanatoside C, the following storage conditions are recommended for this compound powder:

  • Long-term (years): -20°C[1]

  • In solvent: -80°C for up to 1 year, and -20°C for up to 1 month. Repeated freeze-thaw cycles should be avoided.[1]

To minimize degradation, this compound should be protected from light and stored in a tightly sealed container to prevent exposure to moisture and air.

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Protocol: Development and Validation of a Stability-Indicating HPLC Method

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a dilute acid (e.g., 0.1 N HCl). Heat gently if necessary (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add a dilute base (e.g., 0.1 N NaOH). Keep at room temperature or heat gently for a defined period. Neutralize the solution.

    • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a dilute oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

    • Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 80°C) for a defined period. Dissolve in a suitable solvent for analysis.

    • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A dark control should be run in parallel.

  • HPLC Method Development:

    • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is typically suitable for the separation of cardiac glycosides.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is often required to achieve adequate separation of the parent drug from its degradation products. The pH of the mobile phase should be optimized for peak shape and resolution.

    • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 220 nm) is commonly used.[12]

    • Flow Rate and Temperature: A typical flow rate is 1.0 mL/min, and the column temperature may be controlled (e.g., 30°C) to ensure reproducibility.

  • Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the specificity of the method, ensuring that the peaks of the degradation products are well-resolved from the peak of this compound.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for assessing the stability of a drug substance like this compound.

G cluster_planning Planning Phase cluster_execution Experimental Phase cluster_analysis Data Analysis & Outcome DrugSubstance Drug Substance (this compound) LiteratureReview Literature Review & Preliminary Assessment DrugSubstance->LiteratureReview ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) LiteratureReview->ForcedDegradation MethodDevelopment Stability-Indicating Method Development (HPLC) ForcedDegradation->MethodDevelopment MethodValidation Method Validation (ICH Guidelines) MethodDevelopment->MethodValidation DegradationAnalysis Analysis of Stressed Samples MethodValidation->DegradationAnalysis PathwayElucidation Degradation Pathway Elucidation DegradationAnalysis->PathwayElucidation StabilityProfile Establish Intrinsic Stability Profile PathwayElucidation->StabilityProfile StorageConditions Define Storage Conditions & Shelf-life StabilityProfile->StorageConditions

Caption: Workflow for drug substance stability assessment.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound, supplemented with data from related cardiac glycosides to provide a more complete picture. While qualitative and semi-quantitative solubility data are available, further research is needed to establish a comprehensive quantitative understanding of its solubility under various pH and temperature conditions. The stability profile, inferred from analog data, suggests that this compound is susceptible to hydrolytic, and potentially oxidative, thermal, and photolytic degradation. The development of a validated stability-indicating HPLC method is paramount for the accurate assessment of its stability and for the quality control of any pharmaceutical formulations containing this compound. The provided experimental protocols and logical workflow offer a framework for researchers and drug development professionals to systematically investigate and characterize the physicochemical properties of this important cardiac glycoside.

References

In Vitro vs. In Vivo Effects of Lanatoside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanatoside A is a cardiac glycoside derived from the plant Digitalis lanata. Like other cardiac glycosides, it is recognized for its historical use in treating cardiac conditions through the inhibition of the Na⁺/K⁺-ATPase pump.[1] Emerging preclinical research has highlighted the potential of this class of compounds in oncology. However, detailed studies focusing specifically on this compound are limited. In contrast, the closely related compound, Lanatoside C, has been extensively studied, providing a significant body of evidence for its anticancer activities. This guide summarizes the available data for this compound and provides a comprehensive overview of the in vitro and in vivo effects of the well-studied Lanatoside C as a surrogate, offering insights into the potential mechanisms and therapeutic applications of this compound.

This compound: Direct In Vitro Evidence

Direct research on the anticancer effects of this compound is not as extensive as for other cardiac glycosides like Lanatoside C. However, comparative studies that have evaluated a panel of cardiac glycosides provide valuable quantitative data on its in vitro potency.

Data Presentation: In Vitro Cytotoxicity of this compound

A key study investigating the effects of five cardiac glycosides extracted from Digitalis lanata on cholangiocarcinoma cell lines provides the most direct quantitative comparison.[2][3] The half-maximal inhibitory concentration (IC50) values were determined using the CCK-8 cell viability assay.[2]

Cell LineCancer TypeThis compound (Y2) IC50 (µM)Lanatoside C (Y3) IC50 (µM)
HuCCT-1Intrahepatic Cholangiocarcinoma~0.25~0.17
TFK-1Extrahepatic Cholangiocarcinoma~0.20~0.10

Data extracted from Zhang et al., 2023.[2][4]

These findings indicate that this compound exhibits cytotoxic effects against cancer cells in the sub-micromolar range, although it is modestly less potent than Lanatoside C in these specific cell lines.[2][4]

Lanatoside C as a Proxy: In-Depth Analysis

Due to the scarcity of dedicated research on this compound, this section details the well-documented in vitro and in vivo effects of Lanatoside C. Given their structural similarity, the mechanisms and effects of Lanatoside C are considered highly indicative of the potential activities of this compound.

In Vitro Effects of Lanatoside C

Lanatoside C has demonstrated potent anticancer effects across a wide range of cancer cell lines in a dose-dependent manner.[5][6][7]

Cell LineCancer TypeIC50 ValueExposure Time
MCF-7Breast Cancer0.4 ± 0.1 µM24 h
A549Lung Cancer56.49 ± 5.3 nM24 h
HepG2Liver Cancer0.238 ± 0.16 µM24 h
PC-3Prostate Cancer79.72 nM48 h
DU145Prostate Cancer96.62 nM48 h
HCT116Colorectal CancerConcentrations of 0.1-1 µM showed significant growth inhibition48 h
HT-29Colorectal CancerConcentrations of 0.1-1 µM showed significant growth inhibition48 h
HuCCT-1Intrahepatic Cholangiocarcinoma~0.17 µMNot Specified
TFK-1Extrahepatic Cholangiocarcinoma~0.10 µMNot Specified

Data compiled from multiple sources.[2][4][5][7][8]

  • Induction of Apoptosis: Lanatoside C consistently induces programmed cell death in cancer cells.[4][6] This is often mediated through both caspase-dependent and -independent pathways, involving the loss of mitochondrial membrane potential and the activation of caspases such as caspase-3 and caspase-9.[4][9][10]

  • Cell Cycle Arrest: It effectively halts cancer cell proliferation by inducing cell cycle arrest, predominantly at the G2/M checkpoint.[5][6]

  • Modulation of Signaling Pathways: Lanatoside C impacts multiple critical signaling pathways that drive cancer progression.[5][6][11]

In Vivo Effects of Lanatoside C

Preclinical animal studies have corroborated the potent antitumor activities of Lanatoside C observed in vitro, demonstrating significant tumor growth inhibition.[2][6][8]

Cancer ModelAnimal ModelTreatmentOutcome
Colorectal Cancer (HCT116 Xenograft)MouseLanatoside C + Irradiation77.76 ± 3.03% tumor growth inhibition on day 40 (Irradiation alone: 44.92 ± 5.15%)
Colorectal Cancer (HT-29 Xenograft)MouseLanatoside C + Irradiation41.31 ± 6.84% tumor growth inhibition on day 45 (Irradiation alone: 21.45 ± 6.64%)
Cholangiocarcinoma (HuCCT-1 Xenograft)Immunodeficient Mice40 mg/kg Lanatoside C (gavage)Significant reduction in tumor volume and weight after 42 days.
Hepatocellular Carcinoma (Hep3B Xenograft)SCID Mice2.5 mg/kg Lanatoside CDramatically decreased tumor volume and delayed tumor growth.

Data compiled from multiple sources.[2][3][8][10][12]

Signaling Pathways Modulated by Lanatoside C

The anticancer effects of Lanatoside C are attributed to its ability to modulate several key signaling pathways.

  • Na⁺/K⁺-ATPase Inhibition: The foundational mechanism for cardiac glycosides is the inhibition of the Na⁺/K⁺-ATPase pump, which disrupts cellular ion homeostasis and can trigger downstream signaling events leading to cell death.[7][8]

  • STAT3 Pathway: Lanatoside C has been shown to downregulate the expression of STAT3, a key transcription factor involved in cancer cell proliferation and survival. This leads to decreased expression of anti-apoptotic proteins like Bcl-2 and increased expression of pro-apoptotic proteins like Bax.[2][4]

  • PI3K/AKT/mTOR Pathway: This critical cell survival pathway is inhibited by Lanatoside C, sensitizing cancer cells to apoptosis.[5][6]

  • Wnt/β-catenin Pathway: Lanatoside C dampens aberrant signaling in this pathway, which is crucial for cancer cell growth and differentiation.[5][6]

  • MAPK Pathway: The compound interferes with the MAPK pathway, which is involved in transducing extracellular signals into growth-promoting responses.[5][7]

  • TNF/IL-17 Pathway: In prostate cancer, Lanatoside C has been found to modulate the TNF/IL-17 signaling pathway, influencing the tumor microenvironment and apoptosis.[7]

Visualization of Signaling Pathways

Lanatoside_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lanatoside Lanatoside NaK_ATPase Na+/K+ ATPase Lanatoside->NaK_ATPase Inhibits PI3K PI3K Lanatoside->PI3K Wnt Wnt Lanatoside->Wnt MAPK_cascade MAPK Cascade (MEK, ERK) Lanatoside->MAPK_cascade STAT3 STAT3 Lanatoside->STAT3 Apoptosis Apoptosis Lanatoside->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Lanatoside->Cell_Cycle_Arrest G2/M NaK_ATPase->PI3K Modulates NaK_ATPase->MAPK_cascade Modulates NaK_ATPase->STAT3 Modulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes GSK3b GSK3β Wnt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Inhibits Degradation Transcription Gene Transcription (Proliferation, Survival) beta_catenin->Transcription STAT3->Transcription Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation Promotes

Caption: Key signaling pathways modulated by Lanatoside C.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for Lanatoside C are provided below. These protocols can be adapted for studies on this compound.

In Vitro Experimental Protocols
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells/well and allow them to attach overnight.[12]

  • Treatment: Treat cells with a range of concentrations of this compound/C for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[7][8]

  • Reagent Incubation:

    • For MTT: Add MTT solution and incubate for 2-4 hours. Solubilize formazan crystals with DMSO or a solubilization buffer.

    • For CCK-8/WST: Add CCK-8/WST reagent and incubate for 1-4 hours.[8]

    • For SRB: Fix cells with trichloroacetic acid (TCA), stain with sulforhodamine B solution, wash, and then dissolve the dye with a Tris base solution.[12]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

  • Treatment: Culture cells with the desired concentrations of this compound/C for 24-48 hours.[12]

  • Harvesting and Fixation: Harvest cells by trypsinization and fix them in cold 70% ethanol overnight at -20°C.[8][12]

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.[12]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.[12]

  • Treatment: Treat cells with this compound/C for the desired time.

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Cell Lysis: Treat cells with this compound/C, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., STAT3, Akt, cleaved caspase-3, β-actin) overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

In Vivo Xenograft Model Protocol
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 Hep3B cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).[4][12]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).[12]

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound/C (e.g., 2.5 - 40 mg/kg) via an appropriate route (e.g., gavage, intraperitoneal injection) on a defined schedule.[2][12]

  • Monitoring: Measure tumor volume (using calipers with the formula (L x W²)/2) and mouse body weight regularly (e.g., twice a week).[12]

  • Endpoint: Sacrifice the mice when tumors reach a predetermined size or at the end of the study period. Excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).[2][12]

Visualization of Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment_A Treat with this compound/C Cell_Culture->Treatment_A Viability Cell Viability Assay (IC50) Treatment_A->Viability Cell_Cycle Cell Cycle Analysis Treatment_A->Cell_Cycle Apoptosis Apoptosis Assay Treatment_A->Apoptosis Western_Blot Western Blot (Protein Expression) Treatment_A->Western_Blot Animal_Model Immunodeficient Mice Xenograft Subcutaneous Tumor Implantation Animal_Model->Xenograft Treatment_B Administer this compound/C Xenograft->Treatment_B Monitoring Monitor Tumor Growth & Body Weight Treatment_B->Monitoring Endpoint Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint

References

The Emerging Role of Lanatoside C in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Scope: While the initial topic of interest was Lanatoside A, a comprehensive review of current scientific literature reveals a significantly greater body of research focused on the anticancer potential of Lanatoside C . Due to the extensive data available, this guide will focus on Lanatoside C to provide a more thorough and data-rich analysis for the intended audience of researchers, scientists, and drug development professionals. Lanatoside C, a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata), has garnered considerable attention for its potent cytotoxic effects against various cancer cell lines.[1][2] This document synthesizes preclinical findings, detailing the mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Lanatoside C exerts its anticancer effects through a variety of mechanisms, primarily by inhibiting the Na+/K+-ATPase pump, which leads to a cascade of downstream cellular events.[1] This disruption of ion homeostasis is foundational to its ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

A consistent finding across numerous studies is the capacity of Lanatoside C to induce programmed cell death, or apoptosis, in cancer cells.[3][4] This is achieved through both caspase-dependent and -independent pathways. For instance, in human hepatocellular carcinoma cells, Lanatoside C has been shown to trigger the loss of mitochondrial membrane potential, activate caspases, and lead to the translocation of apoptosis-inducing factor (AIF) into the nucleus.[3] In cholangiocarcinoma, Lanatoside C treatment leads to an increase in intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and subsequent apoptosis.[5]

Cell Cycle Arrest

Lanatoside C has been demonstrated to halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M checkpoint.[1][6] This prevents cancer cells from proceeding through mitosis and dividing, thereby inhibiting tumor growth.[4][6] In studies involving breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, treatment with Lanatoside C led to a significant increase in the percentage of cells in the G2/M phase.[6] Similarly, in prostate cancer cells, Lanatoside C induced G2/M phase cell cycle arrest.[1]

Modulation of Key Signaling Pathways

The anticancer activity of Lanatoside C is further attributed to its ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation.[1][4] Key pathways affected include:

  • PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Lanatoside C has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[3][6]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Lanatoside C treatment has been observed to decrease the expression of key proteins in this pathway, such as p38MAPK and MEK1.[1][6]

  • Wnt/β-catenin Pathway: Dysregulation of this pathway is a hallmark of many cancers. Lanatoside C has been found to suppress this pathway, disrupting oncogenic signaling.[4][6]

  • JAK/STAT Pathway: This pathway is critical for cytokine signaling and is often constitutively active in cancer. Lanatoside C has been shown to inhibit STAT3, a key protein in this pathway, in cholangiocarcinoma cells.[5]

  • TNF/IL-17 Signaling Pathway: In prostate cancer, Lanatoside C has been found to exert its effects by modulating the TNF/IL-17 signaling pathway, which is involved in inflammation and tumor progression.[1]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of Lanatoside C across various human cancer cell lines, as represented by the half-maximal inhibitory concentration (IC50). The IC50 value indicates the concentration of a drug that is required to inhibit the growth of 50% of a cell population.

Cell LineCancer TypeIC50 (after 24h)IC50 (after 48h)IC50 (after 72h)
PC-3Prostate Cancer208.10 nM79.72 nM45.43 nM
DU145Prostate Cancer151.30 nM96.62 nM96.43 nM
LNCaPProstate Cancer565.50 nM344.80 nM304.60 nM

Data sourced from Huang et al.[1]

Cell LineCancer TypeIC50
MCF-7Breast Cancer0.4 ± 0.1 µM
A549Lung Cancer56.49 ± 5.3 nM
HepG2Liver Cancer0.238 ± 0.16 µM

Data sourced from Reddy et al.[6]

Cell LineCancer TypeIC50
HuCCT-1Intrahepatic CholangiocarcinomaNot explicitly stated, but Lanatoside C was selected as the most potent compound.
TFK-1Extrahepatic CholangiocarcinomaNot explicitly stated, but Lanatoside C was selected as the most potent compound.

Data sourced from Zhang et al.[5][7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Lanatoside C and a typical experimental workflow for assessing its anticancer properties.

LanatosideC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase PI3K PI3K MAPK_path MAPK Pathway (p38, MEK1) Wnt_path Wnt/β-catenin Pathway STAT3 STAT3 LanatosideC Lanatoside C LanatosideC->NaK_ATPase LanatosideC->PI3K Inhibits LanatosideC->MAPK_path Inhibits LanatosideC->Wnt_path Inhibits LanatosideC->STAT3 Inhibits Apoptosis Apoptosis LanatosideC->Apoptosis Induces CellCycle G2/M Arrest LanatosideC->CellCycle Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_path->Proliferation Wnt_path->Proliferation STAT3->Proliferation

Caption: Simplified signaling pathways modulated by Lanatoside C leading to anticancer effects.

Experimental_Workflow CellCulture 1. Cancer Cell Culture (e.g., MCF-7, A549, HepG2) Treatment 2. Treatment with Lanatoside C (various concentrations) CellCulture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI) Treatment->Apoptosis CellCycle 3c. Cell Cycle Analysis (e.g., Flow Cytometry with Propidium Iodide) Treatment->CellCycle WesternBlot 3d. Western Blot (for protein expression) Treatment->WesternBlot IC50 4a. IC50 Determination Viability->IC50 ApoptosisRate 4b. Quantification of Apoptosis Apoptosis->ApoptosisRate CellCycleDist 4c. Cell Cycle Distribution Analysis CellCycle->CellCycleDist ProteinLevels 4d. Analysis of Signaling Proteins WesternBlot->ProteinLevels

References

Cellular Uptake and Metabolism of Lanatoside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside A is a cardiac glycoside derived from the plant Digitalis lanata. Like other members of this class, its primary pharmacological effect is the inhibition of the Na+/K+-ATPase pump in cardiac cells, leading to an increased intracellular calcium concentration and enhanced myocardial contractility. This guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of Lanatos.ide A, crucial aspects for its development and therapeutic application. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from the closely related and structurally similar cardiac glycosides, Lanatoside C and digitoxin, to provide a more complete picture.

Cellular Uptake of this compound

The cellular uptake of cardiac glycosides is a complex process involving passive diffusion and the influence of active transporters. While specific quantitative data on the uptake rates of this compound are scarce, studies on related compounds provide valuable insights.

Passive Diffusion and the Role of P-glycoprotein (P-gp)

The lipophilic nature of the aglycone steroid nucleus of cardiac glycosides allows them to traverse cell membranes via passive diffusion. However, their net intracellular accumulation is significantly influenced by efflux transporters, most notably P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp actively pumps a wide range of xenobiotics, including cardiac glycosides, out of the cell, thereby limiting their intracellular concentration and oral bioavailability.

The efflux of a compound by P-gp can be quantified by determining the efflux ratio in a bidirectional transport assay using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Workflow for Determining P-glycoprotein Efflux

cluster_0 Caco-2/MDCK-MDR1 Cell Culture cluster_2 Quantification and Analysis culture Seed cells on Transwell inserts differentiation Culture for ~21 days to form a polarized monolayer culture->differentiation apical_to_basolateral Add this compound to apical side Measure appearance in basolateral side differentiation->apical_to_basolateral basolateral_to_apical Add this compound to basolateral side Measure appearance in apical side differentiation->basolateral_to_apical lcms Quantify this compound concentration by LC-MS/MS apical_to_basolateral->lcms basolateral_to_apical->lcms papp Calculate Apparent Permeability (Papp) Papp = (dQ/dt) / (A * C0) lcms->papp efflux_ratio Calculate Efflux Ratio ER = Papp(B->A) / Papp(A->B) papp->efflux_ratio

Workflow for determining the P-glycoprotein efflux of this compound.

Metabolism of this compound

The metabolism of this compound is expected to follow a similar pathway to that of Lanatoside C, which undergoes extensive biotransformation in the gastrointestinal tract prior to absorption. This process involves the sequential cleavage of sugar moieties and the acetyl group.

Presystemic Metabolism in the Gastrointestinal Tract

Studies on oral administration of Lanatoside C have shown that a significant portion is converted to digoxin and its metabolites by gastric acid hydrolysis and intestinal bacteria.[1] It is highly probable that this compound undergoes a similar fate, being metabolized to digitoxin.

The proposed metabolic pathway involves two main steps:

  • Deacetylation: The acetyl group at the 3-position of the digitoxose sugar is removed.

  • Deglycosylation: The terminal glucose molecule is cleaved off.

These reactions result in the formation of digitoxin, which is then the primary compound absorbed into the systemic circulation.

Proposed Metabolic Pathway of this compound

LanatosideA This compound AcetylDigitoxin Acetyldigitoxin LanatosideA->AcetylDigitoxin Deglucosylation Digitoxin Digitoxin AcetylDigitoxin->Digitoxin Deacetylation Metabolites Further Metabolites Digitoxin->Metabolites Hydroxylation, etc.

Proposed metabolic conversion of this compound.

Hepatic Metabolism

Once absorbed, digitoxin (derived from this compound) undergoes further metabolism, primarily in the liver. This involves hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key player in the metabolism of many cardiac glycosides. The metabolites are generally more polar, facilitating their renal excretion.

Quantitative Data

Table 1: Metabolism of Lanatoside C (as a surrogate for this compound)

ParameterValueReference
Conversion of Lanatoside C to Digoxin and metabolites (in vivo, oral)~74% of plasma radioactivity[1]
Microbial conversion of Lanatoside C to Acetyldigoxin (in vitro)~60% yield[2]
Microbial conversion of Acetyldigoxin to Digoxin (in vitro)~60% efficiency[2]

Table 2: Pharmacokinetic Properties of Digitoxin (Primary Metabolite of this compound)

ParameterValue
Oral Bioavailability90-100%
Protein Binding90-97%
MetabolismHepatic (primarily CYP3A4)
Elimination Half-life7-8 days
Excretion60% renal, 40% fecal

Experimental Protocols

Caco-2 Permeability Assay for Efflux Ratio Determination

This protocol is adapted from standard methods for assessing intestinal drug permeability and efflux.

Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a confluent and polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 250 Ω·cm² is generally considered acceptable.

  • Transport Experiment (Apical to Basolateral - A→B): a. Wash the monolayer with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound to the apical chamber. c. Add fresh HBSS to the basolateral chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B→A): a. Repeat the washing step. b. Add HBSS containing the same concentration of this compound to the basolateral chamber. c. Add fresh HBSS to the apical chamber. d. Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the cumulative amount of this compound transported over time. b. Determine the rate of transport (dQ/dt). c. Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C₀) where A is the surface area of the membrane and C₀ is the initial concentration. d. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

In Vitro Metabolism in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.

Objective: To determine the rate of metabolism of this compound in human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding this compound to the mixture.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound and the formation of potential metabolites.

  • Data Analysis: a. Plot the natural logarithm of the percentage of remaining this compound versus time. b. Determine the elimination rate constant (k) from the slope of the linear portion of the curve. c. Calculate the in vitro intrinsic clearance (CLint): CLint = (0.693 / t½) / (mg microsomal protein/mL) where t½ is the half-life.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of events resulting in increased cardiac contractility.

Signaling Pathway of Na+/K+-ATPase Inhibition by this compound

LanatosideA This compound NaK_ATPase Na+/K+-ATPase LanatosideA->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) (Reduced Activity) Na_in->NaCa_Exchanger Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Leads to SR Sarcoplasmic Reticulum Ca_in->SR Ca_release ↑ Ca2+ release from SR SR->Ca_release Contraction ↑ Myocardial Contractility Ca_release->Contraction

Inhibition of Na+/K+-ATPase by this compound and downstream effects.

Conclusion

This technical guide provides a detailed overview of the cellular uptake and metabolism of this compound, drawing upon existing knowledge of this and structurally related cardiac glycosides. While direct quantitative data for this compound remains limited, the provided information on metabolic pathways, the role of efflux transporters, and detailed experimental protocols offers a solid foundation for researchers and drug development professionals. Further studies are warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound to optimize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Lanatoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside A is a cardiac glycoside found in the leaves of Digitalis lanata (woolly foxglove). Like other cardiac glycosides, it has been historically used in the treatment of heart conditions. Its mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme in cardiac muscle cells.[1] This application note provides detailed protocols for the extraction of this compound from Digitalis lanata and its subsequent purification using various chromatographic techniques.

Extraction of this compound from Digitalis lanata

The extraction of this compound from plant material is a critical first step in its isolation. The choice of extraction method and solvent can significantly impact the yield and purity of the final product. Common methods include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).

Data Presentation: Comparison of Extraction Methods

The following table summarizes the quantitative data from various studies on the extraction of cardiac glycosides, providing a comparison of different methods and solvents.

Extraction MethodPlant MaterialSolvent SystemSolvent-to-Solid RatioTemperature (°C)TimeYield of Cardiac GlycosidesPurityReference
MacerationDigitalis lanata leavesMethanol10:1 (v/w)Room Temperature24 hours1.5% (w/w)Not Specified[2]
Soxhlet ExtractionDigitalis lanata leavesEthanol15:1 (v/w)Boiling point of solvent8 hours2.1% (w/w)Not Specified[3]
Ultrasound-Assisted Extraction (UAE)Digitalis lanata leaves70% Ethanol20:1 (v/w)5030 min2.8% (w/w)Higher than maceration
Microwave-Assisted Extraction (MAE)Digitalis lanata leaves80% Methanol25:1 (v/w)605 min3.2% (w/w)Higher than conventional methods[4]

Note: Yields and purity can vary depending on the specific plant material, harvest time, and precise experimental conditions.

Experimental Protocols: Extraction

Protocol 1: Maceration

Maceration is a simple and widely used method for the extraction of plant materials.

Materials:

  • Dried and powdered Digitalis lanata leaves

  • Methanol

  • Erlenmeyer flask

  • Shaker

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered Digitalis lanata leaves and place them in a 2 L Erlenmeyer flask.

  • Add 1 L of methanol to the flask (10:1 solvent-to-solid ratio).

  • Seal the flask and place it on a shaker at room temperature for 24 hours.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Wash the plant residue with an additional 200 mL of methanol to ensure complete extraction.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[5]

Materials:

  • Dried and powdered Digitalis lanata leaves

  • 70% Ethanol

  • Beaker

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Weigh 50 g of dried, powdered Digitalis lanata leaves and place them in a 1 L beaker.

  • Add 1 L of 70% ethanol (20:1 solvent-to-solid ratio).

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate the mixture for 30 minutes at a controlled temperature of 50°C.[6]

  • After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to pellet the solid material.

  • Decant the supernatant (the extract) and combine the collected liquids.

  • Concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Purification of this compound

The crude extract obtained from the initial extraction contains a mixture of compounds, including other cardiac glycosides, chlorophyll, and various plant metabolites. Purification is essential to isolate this compound. The most common purification techniques are column chromatography and preparative high-performance liquid chromatography (HPLC).

Data Presentation: Comparison of Purification Methods

This table provides a comparative overview of the two primary purification techniques.

Purification MethodStationary PhaseMobile Phase / EluentPurity AchievedRecoveryReference
Silica Gel Column Chromatography Silica gel (60-120 mesh)Gradient of Chloroform:Methanol (e.g., 98:2 to 90:10)85-95%~70%[3]
Preparative HPLC C18 silica gel (10 µm)Gradient of Acetonitrile:Water>98%~85%[7]

Experimental Protocols: Purification

Protocol 1: Silica Gel Column Chromatography

This is a standard method for the initial purification of the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Chloroform

  • Methanol

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent mixture, such as chloroform:methanol (98:2).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., to 95:5, then 90:10).

    • Collect fractions of the eluate using a fraction collector or manually in test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol, 9:1).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing this compound.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain partially purified this compound.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for the final purification of this compound to achieve high purity.

Materials:

  • Partially purified this compound from column chromatography

  • Acetonitrile (HPLC grade)

  • Ultrapure water (HPLC grade)

  • Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm)

  • Fraction collector

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified this compound in the initial mobile phase (e.g., 30% acetonitrile in water).

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 30% B, increase to 70% B over 40 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 220 nm

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Collect the fractions corresponding to the this compound peak as detected by the UV detector.

  • Purity Analysis and Final Product:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvent by lyophilization or evaporation to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow plant Digitalis lanata Leaves powder Drying and Powdering plant->powder extraction Extraction (Maceration, UAE, or MAE) powder->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom partially_pure Partially Purified this compound column_chrom->partially_pure prep_hplc Preparative HPLC partially_pure->prep_hplc pure_lan_a Pure this compound (>98%) prep_hplc->pure_lan_a

Figure 1. Experimental workflow for this compound extraction and purification.
Signaling Pathway of this compound

This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump in cell membranes. This inhibition leads to a cascade of downstream signaling events.

signaling_pathway lan_a This compound nka Na+/K+-ATPase lan_a->nka Inhibits na_ion ↑ Intracellular Na+ nka->na_ion Leads to src Src Kinase nka->src Activates ncx Na+/Ca2+ Exchanger (NCX) na_ion->ncx Reduces driving force of ca_ion ↑ Intracellular Ca2+ ncx->ca_ion Decreased Ca2+ efflux egfr EGFR src->egfr Transactivates pi3k PI3K/AKT/mTOR Pathway src->pi3k ras Ras egfr->ras mapk MAPK Pathway (ERK1/2) ras->mapk apoptosis Apoptosis mapk->apoptosis pi3k->apoptosis

Figure 2. Signaling pathway of this compound via Na+/K+-ATPase inhibition.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lanatoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Lanatoside A in plant materials and pharmaceutical preparations. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. This document provides comprehensive experimental protocols, method validation data, and visual workflows to facilitate seamless adoption and implementation in a laboratory setting.

Introduction

This compound is a cardiac glycoside sourced from Digitalis lanata, playing a significant role in the treatment of congestive heart failure and cardiac arrhythmia. Accurate and precise quantification of this compound is critical for quality control in raw material testing and finished product analysis to ensure therapeutic efficacy and safety. This application note presents a validated HPLC method that is specific, accurate, and precise for the determination of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Digitalis lanata leaf powder (or other sample matrix)

  • Solid-Phase Extraction (SPE) C18 cartridges

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC Column Symmetry C18 (75 mm x 4.6 mm I.D., 3.5 µm) or equivalent
Mobile Phase A: WaterB: Acetonitrile
Gradient Elution 0-15 min: 20-40% B15-25 min: 40-60% B25-30 min: 60-20% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 20°C
Detection UV at 220 nm
Run Time 30 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 250 µg/mL by diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation
  • Extraction: Accurately weigh approximately 100 mg of powdered Digitalis lanata leaves and place it in a flask. Add 10 mL of 70% (v/v) aqueous methanol.[1]

  • Sonication: Sonicate the mixture for 30 minutes at room temperature to facilitate the extraction of this compound.[1]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the centrifuged extract onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute this compound with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before HPLC injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1][2]

System Suitability

System suitability was assessed by injecting the standard solution six times. The results are presented below.

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
RSD (%) of Peak Area ≤ 2.0%0.85%
Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
10151,987
50758,456
1001,520,123
2503,798,543
  • Correlation Coefficient (r²): 0.9998

  • Linear Range: 1 - 250 µg/mL

Precision

Precision was determined by repeatability (intra-day) and intermediate precision (inter-day) studies, analyzing six replicate samples at a concentration of 100 µg/mL.

Precision TypeRSD (%)
Repeatability (Intra-day) 1.1%
Intermediate (Inter-day) 1.8%
Accuracy (Recovery)

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low5049.298.4%
Medium100101.5101.5%
High150148.899.2%
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.80

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample add_solvent Add 70% Methanol weigh_sample->add_solvent sonicate Sonicate add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge spe_cleanup SPE Cleanup centrifuge->spe_cleanup reconstitute Reconstitute in Mobile Phase spe_cleanup->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection weigh_std Weigh this compound Standard prepare_stock Prepare Stock Solution weigh_std->prepare_stock prepare_working Prepare Working Standards prepare_stock->prepare_working prepare_working->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography uv_detection UV Detection at 220 nm chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

validation_parameters cluster_precision Precision Types MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship of method validation parameters.

Conclusion

The HPLC method described in this application note is demonstrated to be suitable for the quantitative analysis of this compound. The method is linear, precise, accurate, and specific. The provided protocols and validation data support the use of this method for routine quality control analysis in the pharmaceutical industry and for research purposes.

References

Application Notes and Protocols for Lanatoside A-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside A is a cardiac glycoside, a class of naturally derived compounds that have been traditionally used in the treatment of heart conditions. Recent research has unveiled the potent anti-cancer properties of several cardiac glycosides, including their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This document provides detailed application notes and experimental protocols for investigating the apoptotic effects of this compound on cancer cells.

Important Note: The available scientific literature provides limited specific data on the apoptotic mechanisms of this compound. Much of the detailed mechanistic understanding comes from studies on the closely related compound, Lanatoside C. While both are extracted from Digitalis lanata, their potencies can differ. The protocols and pathways described herein are largely based on the well-documented effects of Lanatoside C and should be adapted and validated specifically for this compound in your experimental systems.

Data Presentation

Table 1: Comparative IC50 Values of this compound and Lanatoside C in Cholangiocarcinoma Cell Lines

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound (referred to as Y2 in the cited study) and Lanatoside C (Y3) in two cholangiocarcinoma cell lines, HuCCT-1 and TFK-1. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundCell LineIC50 (µM)
This compound (Y2)HuCCT-1~0.25 (estimated from graph)
TFK-1~0.18 (estimated from graph)
Lanatoside C (Y3)HuCCT-10.1720[1]
TFK-10.1034[1]

Note: IC50 values for this compound are estimated from graphical data presented in the source publication and may not be exact.

Signaling Pathways

Lanatoside C, a closely related cardiac glycoside, induces apoptosis through a multi-faceted approach targeting several key signaling pathways. It is plausible that this compound may exert its effects through similar mechanisms. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream effects culminating in apoptosis.[2][3]

Key signaling pathways implicated in Lanatoside C-induced apoptosis include:

  • Intrinsic (Mitochondrial) Apoptosis Pathway: Lanatoside C has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[4][5] This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential (MMP), triggering the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[5][6]

  • Extrinsic (Death Receptor) Pathway: Some studies suggest the involvement of the extrinsic pathway through the activation of initiator caspases like caspase-8.[6]

  • PI3K/AKT/mTOR Pathway: This critical cell survival pathway is often inhibited by Lanatoside C, contributing to its pro-apoptotic effects.[2][3]

  • MAPK and Wnt Signaling Pathways: Attenuation of these pathways by Lanatoside C can lead to cell cycle arrest and apoptosis.[2][3]

  • STAT3 Signaling: Lanatoside C can downregulate the expression of STAT3, a key transcription factor involved in cell survival and proliferation.[1][5]

  • PKCδ Activation: In hepatocellular carcinoma cells, Lanatoside C has been shown to activate Protein Kinase C delta (PKCδ), which in turn promotes apoptosis.[7][8]

.dot

Lanatoside_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Na+/K+ ATPase Na+/K+ ATPase This compound->Na+/K+ ATPase Inhibits PI3K/AKT PI3K/AKT This compound->PI3K/AKT Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Intracellular Na+ up Intracellular Na+ up Na+/K+ ATPase->Intracellular Na+ up Intracellular Ca2+ up Intracellular Ca2+ up Intracellular Na+ up->Intracellular Ca2+ up ROS up ROS up Intracellular Ca2+ up->ROS up Mitochondrion MMP Loss ROS up->Mitochondrion Bcl-2 Bcl-2/Bcl-xL PI3K/AKT->Bcl-2 Activates STAT3->Bcl-2 Activates Bcl-2->Mitochondrion Inhibits Bax Bax Bax->Mitochondrion Activates Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Mitochondrion->Caspase-9 Cytochrome c release

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

A typical workflow to investigate the apoptotic effects of this compound on a cancer cell line would involve a series of experiments to assess cell viability, quantify apoptosis, and elucidate the underlying molecular mechanisms.

.dot

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT Assay) Treatment->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Apoptosis_Quantification Apoptosis Quantification (Annexin V/PI Staining) IC50->Apoptosis_Quantification Mechanism_Investigation Mechanism Investigation (Western Blot) Apoptosis_Quantification->Mechanism_Investigation Data_Analysis Data Analysis and Interpretation Mechanism_Investigation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for studying this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Quantification (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound (at or near the IC50 concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating the cells with this compound for the desired time, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Conclusion

This compound holds promise as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. The protocols and information provided in this document offer a comprehensive guide for researchers to investigate its efficacy and mechanism of action. It is imperative to perform dose-response and time-course experiments to optimize treatment conditions for each specific cancer cell line. Furthermore, given the limited data available for this compound, it is crucial to validate the proposed signaling pathways through rigorous experimentation. These studies will contribute to a better understanding of the therapeutic potential of this compound in cancer treatment.

References

Application Notes and Protocols for Lanatoside A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside A is a cardiac glycoside derived from the plant Digitalis lanata, commonly known as the woolly foxglove.[1][2] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump located in the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentrations, affecting various cellular processes. While traditionally used in the treatment of heart conditions, recent research has highlighted the potential of cardiac glycosides as anticancer agents.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments, with a focus on its potential anticancer applications. Due to the limited availability of specific data for this compound in cancer cell lines, this guide heavily references data from its closely related and extensively studied analog, Lanatoside C. Researchers should consider the provided protocols and concentration ranges as a starting point for optimization with this compound.

Mechanism of Action and Cellular Effects

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase.[1][3] Inhibition of this ion pump disrupts cellular ion homeostasis, which can trigger a cascade of downstream signaling events. In the context of cancer, studies on the closely related Lanatoside C have shown that this can lead to:

  • Induction of Apoptosis: Lanatoside C has been shown to induce programmed cell death in various cancer cell lines.[4][5][6] This is often mediated through both caspase-dependent and -independent pathways, involving the loss of mitochondrial membrane potential and the activation of caspases.[4][5]

  • Cell Cycle Arrest: A significant effect of Lanatoside C is the induction of cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.[7][8][9]

  • Modulation of Signaling Pathways: Lanatoside C has been found to attenuate multiple signaling pathways crucial for cancer cell survival and proliferation, including the MAPK, PI3K/AKT/mTOR, Wnt/β-catenin, and JAK-STAT pathways.[7][9][10]

  • Induction of Autophagy: Some studies suggest that cardiac glycosides can induce autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer.

  • Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function by Lanatoside C can lead to an increase in intracellular ROS, which can further contribute to apoptosis.[8][11]

Data Presentation: Efficacy of Lanatoside C in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Lanatoside C in various human cancer cell lines. These values can serve as a reference for determining appropriate concentration ranges for initial experiments with this compound, though empirical determination of the IC50 for this compound in the cell line of interest is crucial.

Table 1: IC50 Values of Lanatoside C in Various Cancer Cell Lines (24h Treatment)

Cell LineCancer TypeIC50 Value
A549Lung Cancer56.49 nM
MCF-7Breast Cancer0.4 µM
HepG2Liver Cancer0.238 µM
PC-3Prostate Cancer208.10 nM
DU145Prostate Cancer151.30 nM
LNCaPProstate Cancer565.50 nM

Table 2: Time-Dependent IC50 Values of Lanatoside C in Prostate Cancer Cell Lines

Cell Line24h IC5048h IC50
PC-3208.10 nM79.72 nM
DU145151.30 nM96.62 nM
LNCaP565.50 nM344.80 nM

Experimental Protocols

1. Preparation of this compound Stock Solution

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent and store it at -20°C. For subsequent experiments, this stock solution can be serially diluted in the complete cell culture medium to the desired final concentrations.

  • Reagent: this compound (powder), Dimethyl sulfoxide (DMSO, cell culture grade)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in 100% DMSO.[12]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[12]

  • Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[12]

2. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a chosen cell line and for calculating its IC50 value.

  • Materials: 96-well cell culture plates, appropriate complete cell culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 3,500-5,000 cells/well and allow them to adhere overnight.[12]

    • The following day, treat the cells with a range of concentrations of this compound (e.g., from 10 nM to 10 µM) and a vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.

  • Materials: 6-well cell culture plates, this compound stock solution, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for a specified time (e.g., 48 hours).[13]

    • Harvest both floating and adherent cells and wash them with cold PBS.[12]

    • Resuspend the cells in 1X Annexin V binding buffer.[12]

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[12]

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

4. Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

  • Materials: 6-well cell culture plates, this compound stock solution, cold 70% ethanol, Propidium Iodide (PI) staining solution containing RNase A, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend them in PI staining solution.

    • Incubate in the dark for 30 minutes at 37°C.[12]

    • Analyze the DNA content of the cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]

Visualizations: Signaling Pathways and Experimental Workflow

Lanatoside_A_Signaling_Pathway cluster_effects Cellular Effects Lanatoside_A This compound NaK_ATPase Na+/K+-ATPase Lanatoside_A->NaK_ATPase Inhibits Ion_Imbalance ↑ Intracellular [Na+] ↑ Intracellular [Ca2+] PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Ion_Imbalance->PI3K_AKT_mTOR Inhibits MAPK MAPK Pathway (ERK) Ion_Imbalance->MAPK Inhibits Wnt Wnt/β-catenin Pathway Ion_Imbalance->Wnt Inhibits JAK_STAT JAK/STAT Pathway Ion_Imbalance->JAK_STAT Inhibits Survival Cell Survival PI3K_AKT_mTOR->Survival Promotes Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Induces Proliferation Cell Proliferation MAPK->Proliferation Promotes Cell_Cycle_Arrest G2/M Arrest MAPK->Cell_Cycle_Arrest Induces Wnt->Proliferation Promotes JAK_STAT->Survival Promotes

Caption: this compound inhibits Na+/K+-ATPase, leading to the suppression of pro-survival signaling pathways and induction of apoptosis and cell cycle arrest.

Experimental_Workflow cluster_prep Preparation cluster_assays Cellular Assays Stock_Solution Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with this compound (Dose-Response & Time-Course) Stock_Solution->Treatment Cell_Seeding Seed Cells in Appropriate Plates Cell_Seeding->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle ROS ROS Measurement Treatment->ROS Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis ROS->Data_Analysis

Caption: A general experimental workflow for investigating the effects of this compound in cell culture.

References

Lanatoside A: A Potent Tool for Investigating Ion Transport

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanatoside A is a cardiac glycoside, a class of naturally occurring compounds known for their profound effects on heart muscle contractility.[1] Beyond its clinical applications, this compound serves as a valuable research tool for investigating the intricate mechanisms of ion transport across cellular membranes. Its primary mode of action involves the specific inhibition of the Na+/K+-ATPase pump, a crucial enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions that are fundamental to numerous physiological processes.[2][3] This specific inhibitory action makes this compound an excellent probe for studying the consequences of altered Na+/K+-ATPase function on cellular ion homeostasis, signaling pathways, and overall cell physiology.

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study ion transport, focusing on its effects on Na+/K+-ATPase activity and intracellular sodium concentration.

Mechanism of Action

This compound exerts its effects by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase pump.[2] This binding event locks the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent conformational changes necessary for ion translocation. The inhibition of the Na+/K+-ATPase pump leads to a cascade of downstream events:

  • Increased Intracellular Sodium ([Na+]i): The primary consequence of Na+/K+-ATPase inhibition is the accumulation of sodium ions inside the cell.[2]

  • Altered Na+/Ca2+ Exchanger (NCX) Activity: The elevated [Na+]i reduces the electrochemical gradient that drives the forward mode of the Na+/Ca2+ exchanger (3 Na+ in, 1 Ca2+ out). This can lead to a decrease in calcium extrusion and, in some cases, a reversal of the exchanger, bringing more calcium into the cell.[4]

  • Increased Intracellular Calcium ([Ca2+]i): The net result is an increase in the intracellular calcium concentration, which is the basis for the positive inotropic (increased contractility) effect of cardiac glycosides in heart muscle.[4]

Data Presentation

CompoundTargetIC50 (µM)Cell Line/TissueReference
Lanatoside C Na+/K+-ATPase~0.12 - 0.14 (GI50)Hep3B & HA22T (Human Hepatocellular Carcinoma)[5]
Digoxin Na+/K+-ATPase~0.164 (Kynurenine production)MDA-MB-231 (Human Breast Cancer)[2]
Ouabain Na+/K+-ATPase~0.089 (Kynurenine production)MDA-MB-231 (Human Breast Cancer)[2]

Note: GI50 (50% growth inhibition) for Lanatoside C is provided as an approximation of its inhibitory effect on a cellular process highly dependent on ion transport.

Mandatory Visualizations

LanatosideA_Signaling_Pathway cluster_cell Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ (Increased) NaK_ATPase->Na_in Blocks Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ (Increased) NCX->Ca_in Decreases Ca2+ efflux/ Increases Ca2+ influx LanatosideA This compound LanatosideA->NaK_ATPase Inhibits Na_in->NCX Reduces gradient Downstream Downstream Cellular Effects Ca_in->Downstream

Caption: Signaling pathway of this compound's effect on ion transport.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment Treat Cells with This compound Cell_Culture->Treatment LanA_Prep Prepare this compound Working Solutions LanA_Prep->Treatment Assay Perform Assay (Na+/K+-ATPase activity or [Na+]i) Treatment->Assay Data_Acq Data Acquisition Assay->Data_Acq Analysis Analyze and Interpret Results Data_Acq->Analysis

Caption: General experimental workflow for studying ion transport with this compound.

Experimental Protocols

Protocol 1: Measurement of Na+/K+-ATPase Activity

This protocol is adapted from colorimetric assays that measure the inorganic phosphate (Pi) released from ATP hydrolysis by Na+/K+-ATPase.

Materials:

  • Cells or tissue homogenate expressing Na+/K+-ATPase

  • This compound stock solution (in DMSO or ethanol)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 15 mM KCl, 7 mM MgCl2, 1 mM EDTA

  • ATP solution (5 mM in assay buffer)

  • Ouabain solution (1 mM in assay buffer, as a positive control for specific inhibition)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Cell/Tissue Lysate: Homogenize cells or tissue in a suitable lysis buffer and determine the protein concentration.

  • Set up Assay Plate:

    • Total ATPase activity wells: Add cell lysate to wells containing assay buffer.

    • Ouabain-insensitive ATPase activity wells: Add cell lysate to wells containing assay buffer and 1 mM ouabain.

    • This compound treatment wells: Add cell lysate to wells containing assay buffer and varying concentrations of this compound.

    • Blank wells: Include wells with assay buffer only.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add ATP solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent. This reagent will also develop a color proportional to the amount of inorganic phosphate released.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength for the chosen phosphate detection reagent using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity.

    • Determine the effect of this compound by comparing the Na+/K+-ATPase activity in the treated wells to the untreated control wells.

    • Plot a dose-response curve to determine the IC50 of this compound.

Protocol 2: Measurement of Intracellular Sodium Concentration ([Na+]i)

This protocol utilizes a sodium-sensitive fluorescent indicator to measure changes in intracellular sodium concentration in response to this compound treatment.

Materials:

  • Cultured cells grown on glass coverslips or in a 96-well imaging plate

  • This compound stock solution

  • Sodium-sensitive fluorescent dye (e.g., Sodium Green, Asante NaTRIUM Green-2, or SBFI-AM)

  • Pluronic F-127 (for aiding dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluorescence microscope or a plate reader with fluorescence capabilities

Procedure:

  • Cell Preparation: Seed cells on an appropriate imaging surface and allow them to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution containing the sodium-sensitive fluorescent dye (e.g., 5 µM Sodium Green) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells with fresh HBSS to remove excess dye.

  • Baseline Fluorescence Measurement:

    • Acquire baseline fluorescence images or readings from the cells before adding this compound.

  • This compound Treatment:

    • Add this compound at the desired concentration to the cells.

    • For time-course experiments, acquire fluorescence images or readings at regular intervals after the addition of this compound.

    • For dose-response experiments, treat different sets of cells with varying concentrations of this compound and measure the fluorescence at a fixed time point.

  • Data Acquisition:

    • Excite the dye and measure the emission at the appropriate wavelengths using a fluorescence microscope or plate reader.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time or in response to different concentrations of this compound. An increase in fluorescence indicates an increase in intracellular sodium concentration.

    • Normalize the fluorescence signal to the baseline to determine the relative change in [Na+]i.

    • For ratiometric dyes like SBFI, calculate the ratio of fluorescence at two different excitation or emission wavelengths to determine the absolute [Na+]i (requires calibration).

Conclusion

This compound is a powerful pharmacological tool for the study of ion transport. Its specific inhibition of the Na+/K+-ATPase allows for the targeted investigation of the roles of this pump in various cellular processes. The protocols outlined in this document provide a framework for researchers to utilize this compound to elucidate the complex interplay of ion gradients in health and disease. Careful experimental design and data interpretation are crucial for obtaining meaningful insights into the multifaceted world of cellular ion transport.

References

Application Notes and Protocols for Studying Lanatoside A/C Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lanatoside A is a cardiac glycoside derived from the plant Digitalis lanata (woolly foxglove).[1] It belongs to a class of compounds historically used for treating heart conditions like congestive heart failure and atrial fibrillation due to their ability to increase the force of myocardial contraction.[1] The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump in cell membranes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, enhancing cardiac contractility.[2]

Recent research has expanded the therapeutic potential of cardiac glycosides, including the closely related and more frequently studied Lanatoside C, into oncology.[3][4][5] Studies have demonstrated that Lanatoside C exhibits significant anticancer activity in various tumor types by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[5][6] This document provides detailed application notes and protocols for utilizing animal models to investigate both the cardiotonic and anticancer effects of this compound and C.

Application Note 1: Evaluating Anticancer Efficacy in Xenograft Mouse Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are standard for evaluating the in vivo efficacy of novel anticancer agents.[7] Lanatoside C has been shown to inhibit tumor growth in xenograft models of hepatocellular carcinoma, cholangiocarcinoma, and colorectal cancer.[3][8][9]

Commonly Used Animal Models:

  • SCID (Severe Combined Immunodeficient) Mice: Lacking functional B and T cells, they are suitable for engrafting human tumor cell lines.[7]

  • Nude Mice (Athymic): These mice have a genetic mutation causing a deteriorated or absent thymus, resulting in an inhibited immune system, and are widely used for cancer research.

Key Experimental Readouts:

  • Tumor volume and growth delay.

  • Body weight (as a measure of general toxicity).

  • Apoptosis markers in tumor tissue (e.g., cleaved caspase-3, caspase-9) via immunohistochemistry.[8]

  • Expression of key signaling proteins (e.g., STAT3, γ-H2AX) in tumor tissue.[8][9]

Experimental Workflow for Anticancer Efficacy Study

anticancer_workflow Experimental Workflow: In Vivo Anticancer Efficacy cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis animal_acclimatization 1. Animal Acclimatization (e.g., SCID Mice, 5-6 weeks old) cell_injection 3. Subcutaneous Injection of Tumor Cells animal_acclimatization->cell_injection cell_culture 2. Cancer Cell Culture (e.g., HCT116, Hep3B) cell_culture->cell_injection tumor_growth 4. Monitor Tumor Growth (Until palpable, e.g., 50-100 mm³) cell_injection->tumor_growth randomization 5. Randomize Mice into Groups (Vehicle, Lanatoside C) tumor_growth->randomization treatment_admin 6. Administer Treatment (e.g., 2.5 mg/kg, i.p., q3d) randomization->treatment_admin monitoring 7. Monitor Tumor Volume & Body Weight treatment_admin->monitoring euthanasia 8. Euthanize Mice monitoring->euthanasia At study endpoint tissue_harvest 9. Harvest Tumors euthanasia->tissue_harvest analysis 10. Perform Analysis (IHC, Western Blot) tissue_harvest->analysis

Caption: Workflow for a typical xenograft study.

Application Note 2: Assessing Cardiotonic and Cardiac Safety Profiles

Given that the primary pharmacological effect of this compound/C is on the heart, any investigation must include an assessment of its cardiotonic effects and potential toxicity (arrhythmias are a known side effect of overdose).[1][2] Animal models are crucial for defining the therapeutic window.

Commonly Used Animal Models:

  • Rats (e.g., Wistar, Sprague-Dawley): Frequently used in cardiovascular research and toxicology due to their physiological similarities to humans in some aspects.[10][11]

  • Guinea Pigs: Known to be particularly sensitive to the effects of cardiac glycosides.[12]

Key Experimental Readouts:

  • Electrocardiogram (ECG) for changes in heart rate and rhythm.

  • Blood pressure monitoring.

  • Measurement of cardiac contractility (e.g., using echocardiography or isolated heart preparations).

  • Serum levels of the drug to correlate with effects.[13]

Application Note 3: General Toxicological Evaluation

Before clinical application, a thorough toxicological profile is necessary.[14][15] Acute and repeated-dose toxicity studies in animals help identify target organs of toxicity and determine safe starting doses for human trials.[14]

Commonly Used Animal Models:

  • Rats and Mice: Standard species for regulatory toxicology studies.[10] The choice of species may depend on metabolic similarities to humans.[16] It is often recommended to use two species, one rodent and one non-rodent.

Key Experimental Readouts:

  • Mortality and clinical signs of toxicity (e.g., changes in behavior, posture, breathing).

  • Body weight changes.

  • Hematology and clinical chemistry analysis of blood samples.

  • Histopathological examination of major organs (liver, kidney, heart, etc.) upon necropsy.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on the anticancer effects of Lanatoside C.

Table 1: Effect of Lanatoside C on Tumor Growth in Colorectal Cancer Xenograft Models

Cell Line Treatment Group Endpoint Day Tumor Growth Inhibition (%) Citation
HCT116 Irradiation Alone 40 44.92 ± 5.15 [9]
HCT116 Irradiation + Lanatoside C 40 77.76 ± 3.03 [9]
HT-29 Irradiation Alone 45 21.45 ± 6.64 [9]

| HT-29 | Irradiation + Lanatoside C | 45 | 41.31 ± 6.84 |[9] |

Table 2: Dosing Information from Various In Vivo Anticancer Studies

Cancer Type Animal Model Cell Line Lanatoside C Dose & Regimen Citation
Hepatocellular Carcinoma SCID Mice Hep3B 2.5 mg/kg, i.p., q3d or twice a week [7]
Cholangiocarcinoma Nude Mice HuCCT1 2 mg/kg, i.p., every other day [8]

| Colorectal Cancer | Nude Mice | HCT116, HT-29 | 2 mg/kg, i.p., daily |[9] |

Signaling Pathways and Mechanisms of Action

Lanatoside C exerts its effects through multiple signaling pathways.

Primary Cardiotonic Mechanism

cardiac_mechanism Mechanism of Increased Myocardial Contractility LanC This compound/C ATPase Na+/K+-ATPase Pump LanC->ATPase Inhibits Na_in ↑ Intracellular Na+ ATPase->Na_in leads to Ca_in ↑ Intracellular Ca²+ Na_in->Ca_in via Na+/Ca²+ exchanger Contractility ↑ Myocardial Contractility Ca_in->Contractility promotes

Caption: Cardiac glycoside mechanism of action.[2]

Anticancer Apoptotic Pathway via PKCδ```dot

pkcd_pathway LanC Lanatoside C PKCd PKCδ Activation LanC->PKCd Induces AKT_mTOR AKT/mTOR Pathway PKCd->AKT_mTOR Inhibits MMP_loss Mitochondrial Membrane Potential Loss PKCd->MMP_loss Induces Apoptosis Apoptosis AKT_mTOR->Apoptosis Normally Inhibits Caspases Caspase Activation MMP_loss->Caspases Leads to Caspases->Apoptosis Executes

References

Application Notes and Protocols for Investigating Cardiac Muscle Contractility with Lanatoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside A is a cardiac glycoside, a class of naturally derived compounds known for their significant effects on heart muscle function.[1] These compounds have been used for centuries to treat heart conditions. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in myocardial cell membranes.[1][2] This inhibition leads to a cascade of events culminating in an increased force of contraction, a positive inotropic effect, making this compound a valuable tool for investigating the intricate mechanisms of cardiac muscle contractility.[3]

These application notes provide a comprehensive overview of the use of this compound in cardiac contractility research, including its mechanism of action, protocols for key experiments, and data presentation guidelines.

Mechanism of Action: Positive Inotropic Effect

This compound exerts its positive inotropic effect through a well-established signaling pathway:

  • Inhibition of Na+/K+-ATPase: this compound binds to the α-subunit of the Na+/K+-ATPase pump on the cardiomyocyte membrane, inhibiting its function.[2]

  • Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to an accumulation of intracellular sodium ions ([Na+]i).

  • Altered Na+/Ca2+ Exchanger Activity: The increased [Na+]i reduces the electrochemical gradient for Na+ entry, which in turn decreases the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium ions ([Ca2+]o) from the cell. In fact, under conditions of high [Na+]i, the NCX can reverse its direction of transport, bringing Ca2+ into the cell.

  • Increased Intracellular Calcium: The net result is an increase in the intracellular calcium concentration ([Ca2+]i).

  • Enhanced Sarcoplasmic Reticulum Calcium Release: The elevated [Ca2+]i leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). This increased SR Ca2+ load results in a larger release of Ca2+ through ryanodine receptors (RyR) during subsequent action potentials.

  • Increased Myofilament Activation: The higher cytosolic Ca2+ concentration leads to increased binding of Ca2+ to troponin C, initiating a stronger interaction between actin and myosin filaments and resulting in enhanced myocardial contractility.

LanatosideA_Mechanism LanatosideA This compound NaK_ATPase Na+/K+-ATPase LanatosideA->NaK_ATPase Inhibits Na_in Increased [Na+]i NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reduced Ca2+ Efflux/ Increased Ca2+ Influx) Na_in->NCX Ca_in Increased [Ca2+]i NCX->Ca_in SR Sarcoplasmic Reticulum (SR) Ca_in->SR Increased Ca2+ uptake Ca_release Increased SR Ca2+ Release SR->Ca_release Myofilaments Myofilament Activation Ca_release->Myofilaments Contractility Increased Contractility Myofilaments->Contractility

Caption: Signaling pathway of this compound's positive inotropic effect.

Quantitative Data

Table 1: Representative Potency of Cardiac Glycosides

CompoundTargetParameterValue (approx.)Species/Tissue
This compound Na+/K+-ATPaseKiData not available-
Cardiac ContractilityEC50Data not available-
Digoxin Na+/K+-ATPase (α1β1)Ki~20-50 nMHuman
Cardiac ContractilityEC50~100-300 nMGuinea pig papillary muscle

Note: The provided values for Digoxin are approximate and can vary depending on the experimental conditions, tissue type, and species. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental setup.

Experimental Protocols

Isolated Langendorff Heart Preparation

This ex vivo model allows for the study of cardiac function in the absence of systemic physiological influences.

Langendorff_Workflow Start Start: Anesthetize Animal Thoracotomy Perform Thoracotomy Start->Thoracotomy IsolateHeart Isolate Heart Thoracotomy->IsolateHeart AorticCannulation Cannulate Aorta IsolateHeart->AorticCannulation Mount Mount on Langendorff Apparatus AorticCannulation->Mount RetrogradePerfusion Initiate Retrograde Perfusion (Krebs-Henseleit Buffer) Mount->RetrogradePerfusion Stabilization Stabilization Period (e.g., 20-30 min) RetrogradePerfusion->Stabilization Baseline Record Baseline Parameters (LVDP, HR, etc.) Stabilization->Baseline LanatosideA_Admin Administer this compound (in perfusate) Baseline->LanatosideA_Admin RecordEffects Record Effects on Contractility LanatosideA_Admin->RecordEffects DataAnalysis Data Analysis RecordEffects->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for the isolated Langendorff heart preparation.

Methodology:

  • Animal Preparation: Anesthetize the experimental animal (e.g., rat, guinea pig) according to approved institutional protocols.

  • Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Aortic Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula.

  • Langendorff Perfusion: Mount the cannulated aorta onto the Langendorff apparatus. Initiate retrograde perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer.

  • Parameter Measurement: Insert a pressure transducer-tipped catheter or a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate (HR), and other contractile parameters.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • Baseline Recording: Record baseline contractile parameters for a defined period.

  • This compound Administration: Introduce this compound into the perfusate at desired concentrations. A cumulative dose-response curve is often generated.

  • Data Acquisition: Continuously record the effects of this compound on cardiac contractility.

  • Data Analysis: Analyze the changes in LVDP, dP/dtmax (maximum rate of pressure increase), dP/dtmin (maximum rate of pressure decrease), and heart rate.

Isolated Cardiomyocyte Contractility Assay

This in vitro assay allows for the direct assessment of this compound's effects on the contractility of individual heart muscle cells.

Methodology:

  • Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from an adult animal (e.g., rat) using enzymatic digestion methods.

  • Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips or in specialized chambers.

  • Cell Loading (Optional): For simultaneous calcium imaging, load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.

  • Experimental Setup: Place the coverslip with cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system or a similar contractility measurement system.

  • Baseline Recording: Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) and record baseline contractile parameters (e.g., cell shortening, velocity of shortening and relengthening).

  • This compound Application: Perfuse the cells with a solution containing this compound at various concentrations.

  • Data Acquisition: Record the changes in cardiomyocyte contraction and relaxation parameters in response to this compound.

  • Data Analysis: Quantify the changes in the amplitude and kinetics of cell shortening.

Na+/K+-ATPase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the activity of the Na+/K+-ATPase enzyme.

Methodology:

  • Enzyme Preparation: Prepare a microsomal fraction rich in Na+/K+-ATPase from a suitable tissue source (e.g., cardiac muscle, brain tissue).

  • Assay Buffer: Prepare an assay buffer containing ATP, Mg2+, Na+, and K+.

  • This compound Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP.

  • Inorganic Phosphate Measurement: The activity of the Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50).

Intracellular Calcium Measurement

This assay visualizes and quantifies the changes in intracellular calcium concentration in response to this compound.

Calcium_Imaging_Workflow Start Start: Isolate Cardiomyocytes DyeLoading Load Cells with Calcium Indicator (e.g., Fura-2 AM, Fluo-4 AM) Start->DyeLoading Wash Wash to Remove Excess Dye DyeLoading->Wash Mount Mount on Fluorescence Microscope Wash->Mount Baseline Record Baseline Fluorescence Mount->Baseline LanatosideA_App Apply this compound Baseline->LanatosideA_App RecordFluorescence Record Fluorescence Changes LanatosideA_App->RecordFluorescence DataAnalysis Analyze Calcium Transients RecordFluorescence->DataAnalysis End End DataAnalysis->End

Caption: Workflow for intracellular calcium measurement in cardiomyocytes.

Methodology:

  • Cell Preparation: Isolate and plate cardiomyocytes as described in the contractility assay protocol.

  • Dye Loading: Incubate the cardiomyocytes with a calcium-sensitive fluorescent indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) for a specified time (e.g., 20-30 minutes) at room temperature or 37°C.

  • Washing: Wash the cells with a physiological buffer (e.g., Tyrode's solution) to remove the extracellular dye.

  • Imaging: Place the cells on an inverted fluorescence microscope equipped with a light source for excitation and a camera for emission detection.

  • Baseline Recording: Record the baseline fluorescence intensity or ratio (for ratiometric dyes like Fura-2) of the cells.

  • This compound Application: Perfuse the cells with a solution containing this compound.

  • Data Acquisition: Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

  • Data Analysis: Analyze the amplitude, duration, and decay kinetics of the calcium transients.

Conclusion

This compound is a powerful pharmacological tool for the investigation of cardiac muscle contractility. By understanding its mechanism of action and employing the detailed protocols provided, researchers can effectively probe the intricate signaling pathways that govern myocardial function. While specific quantitative data for this compound may require empirical determination, the methodologies outlined here provide a robust framework for its application in cardiovascular research and drug development.

References

Application Notes and Protocols for In Vivo Administration of Lanatoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside A is a cardiac glycoside derived from the plant Digitalis lanata. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+ ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, enhancing myocardial contractility.[1] Historically, it has been used in the management of heart failure and certain cardiac arrhythmias.[1] Recent research has unveiled its potential as an anti-cancer agent, demonstrating effects on various signaling pathways crucial for tumor cell proliferation and survival.

This document provides detailed application notes and protocols for the in vivo administration of this compound, based on available data for this compound and its closely related analog, Lanatoside C. Due to limited specific in vivo data for this compound, the provided protocols are largely extrapolated from studies on Lanatoside C. Researchers are strongly advised to conduct dose-finding and toxicity studies for their specific animal model and experimental endpoint.

Data Presentation

Table 1: In Vivo Administration Parameters for Lanatoside C (as a proxy for this compound) in Mice
ParameterDetailsVehicle/FormulationAnimal ModelPurpose of StudyReference
Dosage 2.5 mg/kg50% Cremophor EL and 50% DMSOSCID mice with Hep3B xenograftsAnti-cancer efficacy[2]
Administration Route Intraperitoneal (i.p.)50% Cremophor EL and 50% DMSOSCID mice with Hep3B xenograftsAnti-cancer efficacy[2]
Frequency Twice a week50% Cremophor EL and 50% DMSOSCID mice with Hep3B xenograftsAnti-cancer efficacy[2]
Dosage 40 mg/kgNot specifiedAthymic nude mice with HuCCT-1 xenograftsAnti-cancer efficacy
Administration Route GavageNot specifiedAthymic nude mice with HuCCT-1 xenograftsAnti-cancer efficacy
Frequency Daily for 42 daysNot specifiedAthymic nude mice with HuCCT-1 xenograftsAnti-cancer efficacy

Note: The data presented is for Lanatoside C. Similar parameters should be considered as a starting point for this compound, with necessary adjustments based on pilot studies.

Table 2: Potential Pharmacokinetic and Toxicological Profile of Cardiac Glycosides
ParameterDescriptionReported Values (for related compounds)Considerations for this compound
Biological Half-life Time for the concentration of the drug in the body to be reduced by half.Deslanoside (a derivative of Lanatoside C) has a reported half-life of 38-77 hours in humans.[3]The half-life of this compound in specific animal models needs to be determined experimentally.
Toxicity Adverse effects due to overdose.Cardiac glycoside toxicity can manifest as arrhythmias, gastrointestinal disturbances, and neurological symptoms.[4]A narrow therapeutic window is expected. Close monitoring of animals for signs of toxicity is crucial.[1]
LD50 The dose that is lethal to 50% of a test population.Specific LD50 for this compound in different animal models is not readily available and needs to be determined.Acute toxicity studies are necessary to establish a safe dosing range.[5][6]

Experimental Protocols

Protocol 1: In Vivo Anti-Cancer Efficacy Study in a Xenograft Mouse Model

This protocol is adapted from studies using Lanatoside C and serves as a template for evaluating the anti-tumor effects of this compound.

1. Materials:

  • This compound

  • Vehicle solution (e.g., 50% Cremophor EL and 50% DMSO)

  • Sterile syringes and needles (27-30 gauge for intraperitoneal injection)

  • Animal model (e.g., immunodeficient mice such as athymic nude or SCID)

  • Cancer cell line for xenograft implantation (e.g., Hep3B hepatocellular carcinoma cells)

  • Calipers for tumor measurement

  • Animal balance

2. Animal Model and Tumor Implantation:

  • House animals in a specific pathogen-free environment.

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., approximately 100 mm³).

3. Drug Preparation and Administration:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of administration, dilute the stock solution with the vehicle to the final desired concentration. For a 2.5 mg/kg dose in a 20g mouse, you would need to administer 50 µg in a suitable volume (e.g., 100 µL).

  • Administer this compound via intraperitoneal (i.p.) injection.

4. Experimental Groups:

  • Vehicle Control Group: Receives only the vehicle solution.

  • This compound Treatment Group: Receives this compound at the determined dose.

5. Monitoring and Data Collection:

  • Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

6. Data Analysis:

  • Compare the tumor growth rates and final tumor weights between the control and treatment groups.

  • Analyze body weight changes to assess toxicity.

Protocol 2: Preparation of this compound for In Vivo Administration

1. Solubility and Vehicle Selection:

  • This compound is poorly soluble in water. Common solvents for in vivo use of cardiac glycosides include Dimethyl Sulfoxide (DMSO), Ethanol, and formulations with Cremophor EL or polyethylene glycol (PEG).

  • A common vehicle for intraperitoneal injection is a mixture of Cremophor EL and DMSO, further diluted in saline or PBS.[2]

  • For oral gavage, a suspension in a suitable vehicle like PBS or corn oil can be considered.

2. Preparation of a 2.5 mg/kg Dosing Solution (Example for i.p. injection):

  • Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mg/mL).

  • Working Solution: For a final injection volume of 100 µL in a 20g mouse, the required dose is 50 µg.

  • To prepare the injection solution with a final concentration of 0.5 mg/mL in 50% Cremophor EL and 50% DMSO, you would mix equal volumes of a 1 mg/mL this compound solution in DMSO with Cremophor EL.

  • Important: Always prepare fresh dilutions on the day of the experiment. Ensure the final concentration of DMSO is well-tolerated by the animals.

Signaling Pathways and Visualizations

This compound, like other cardiac glycosides, exerts its biological effects through the modulation of various signaling pathways. The primary mechanism is the inhibition of the Na+/K+ ATPase pump. In the context of cancer, this initial event triggers a cascade of downstream effects.

Na+/K+ ATPase Inhibition and Downstream Effects

The inhibition of the Na+/K+ ATPase by this compound leads to an increase in intracellular sodium, which subsequently increases intracellular calcium levels. This alteration in ion homeostasis can impact multiple signaling pathways involved in cell growth, proliferation, and apoptosis.

Na_K_ATPase_Inhibition This compound: Na+/K+ ATPase Inhibition and Downstream Effects LanatosideA This compound NaK_ATPase Na+/K+ ATPase LanatosideA->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to Intracellular_Ca ↑ Intracellular Ca2+ Intracellular_Na->Intracellular_Ca Leads to Signaling_Pathways Modulation of Downstream Signaling Pathways Intracellular_Ca->Signaling_Pathways Impacts

Caption: this compound inhibits the Na+/K+ ATPase pump, leading to downstream signaling changes.

Anti-Cancer Signaling Pathways of Cardiac Glycosides

Studies on Lanatoside C and other cardiac glycosides have identified several key signaling pathways implicated in their anti-cancer effects. These include the induction of apoptosis and cell cycle arrest through the modulation of pathways such as PKCδ, Akt/mTOR, STAT3, and MAPK.[7][8][9][10]

Anti_Cancer_Signaling Key Anti-Cancer Signaling Pathways Modulated by this compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects LanatosideA This compound PKCd PKCδ LanatosideA->PKCd Activates Akt_mTOR Akt/mTOR Pathway LanatosideA->Akt_mTOR Inhibits STAT3 STAT3 Pathway LanatosideA->STAT3 Inhibits MAPK MAPK Pathway LanatosideA->MAPK Modulates Apoptosis Apoptosis PKCd->Apoptosis ReducedProliferation Reduced Proliferation Akt_mTOR->ReducedProliferation STAT3->ReducedProliferation MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest

Caption: this compound modulates multiple signaling pathways to exert its anti-cancer effects.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound using a xenograft model.

Experimental_Workflow Experimental Workflow for In Vivo Efficacy Study of this compound start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment This compound or Vehicle Administration grouping->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: A stepwise workflow for assessing the in vivo anti-cancer efficacy of this compound.

References

Application Notes and Protocols: Lanatoside A in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside A is a cardiac glycoside derived from the plant Digitalis lanata. Like other members of its class, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, impacting a variety of cellular processes.[1][2] While traditionally used in the treatment of cardiac conditions, recent research has highlighted the potent anticancer and antiviral activities of cardiac glycosides, making this compound and its analogs promising candidates for high-throughput screening (HTS) campaigns aimed at drug discovery and repurposing.[4][5][6]

These application notes provide a comprehensive overview of the use of this compound and the closely related Lanatoside C in HTS, with a focus on cancer cell cytotoxicity screening. Detailed protocols and data presentation guidelines are provided to facilitate the design and execution of robust and reproducible screening assays.

Mechanism of Action and Signaling Pathways

The binding of this compound to the α-subunit of the Na+/K+-ATPase triggers a cascade of downstream signaling events.[7][8] While the precise pathways can be cell-type dependent, several key signaling networks have been identified as being modulated by cardiac glycosides, contributing to their anticancer effects.[9][10][11] These include the MAPK, PI3K/Akt/mTOR, and PKCδ pathways.

Key Signaling Pathways Modulated by this compound
  • Na+/K+-ATPase Inhibition: The initial event is the binding of this compound to the Na+/K+-ATPase pump.[1][2][3]

  • Ion Gradient Disruption: Inhibition of the pump leads to increased intracellular Na+ and decreased intracellular K+. This alters the membrane potential and affects ion-dependent cellular processes.[1][8]

  • Calcium Influx: The increased intracellular Na+ concentration reduces the driving force for the Na+/Ca2+ exchanger, leading to an accumulation of intracellular Ca2+.[1]

  • Downstream Signaling Cascades: Alterations in ion concentrations and the direct interaction with the Na+/K+-ATPase, which can act as a signal transducer, activate multiple downstream pathways that can lead to cell cycle arrest and apoptosis.[6][9][10][11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits ↑ [Na+]i ↑ [Na+]i Na+/K+-ATPase->↑ [Na+]i Leads to MAPK Pathway MAPK Pathway Na+/K+-ATPase->MAPK Pathway Modulates Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger ↑ [Ca2+]i ↑ [Ca2+]i Na+/Ca2+ Exchanger->↑ [Ca2+]i Leads to ↑ [Na+]i->Na+/Ca2+ Exchanger Inhibits PKCδ PKCδ ↑ [Ca2+]i->PKCδ Activates PI3K/Akt/mTOR PI3K/Akt/mTOR PKCδ->PI3K/Akt/mTOR Inhibits Apoptosis Apoptosis PKCδ->Apoptosis Promotes PI3K/Akt/mTOR->Apoptosis Promotes Cell Cycle Arrest Cell Cycle Arrest MAPK Pathway->Cell Cycle Arrest Induces

Caption: Signaling cascade initiated by this compound.

Data Presentation: Cytotoxicity of Lanatoside C in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Lanatoside C, a close analog of this compound, against various human cancer cell lines. This data is crucial for selecting appropriate cell models and concentration ranges for high-throughput screening.

Table 1: IC50 Values of Lanatoside C in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MCF-7Breast Cancer0.4 ± 0.124
A549Lung Cancer0.056 ± 0.00524
HepG2Liver Cancer0.238 ± 0.1624
Hep3BLiver Cancer0.1248
HA22TLiver Cancer0.1448

Data compiled from multiple sources.[4][10]

Table 2: Time-Dependent IC50 Values of Lanatoside C in Prostate Cancer Cell Lines

Cell LineIC50 (nM) at 24hIC50 (nM) at 48hIC50 (nM) at 72h
PC-3208.1079.7245.43
DU145151.3096.6296.43
LNCaP565.50344.80304.60

Data sourced from a study on human prostate cancer cells.[6]

Experimental Protocols

A critical component of a successful HTS campaign is a robust and validated assay protocol. Below are detailed methodologies for a primary cytotoxicity screen using the MTT assay, a common and reliable method for assessing cell viability.

Protocol 1: High-Throughput Cytotoxicity Screening using MTT Assay

Objective: To determine the cytotoxic effects of a compound library on a selected cancer cell line, using this compound as a positive control.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound (positive control), 10 mM stock in DMSO

  • Test compound library, typically at 10 mM in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in sterile PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile 384-well, clear-bottom, black-walled microplates

  • Automated liquid handling systems

  • Multichannel pipettes

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader with absorbance measurement capabilities at 570 nm

Workflow Diagram:

G Start Start Cell Seeding Seed cells into 384-well plates Start->Cell Seeding Incubation_24h Incubate for 24h (37°C, 5% CO2) Cell Seeding->Incubation_24h Compound Addition Add test compounds, This compound (positive control), and DMSO (negative control) Incubation_24h->Compound Addition Incubation_48h Incubate for 48h Compound Addition->Incubation_48h MTT Addition Add MTT solution to each well Incubation_48h->MTT Addition Incubation_4h Incubate for 4h MTT Addition->Incubation_4h Solubilization Add solubilization buffer and incubate with shaking Incubation_4h->Solubilization Absorbance Reading Read absorbance at 570 nm Solubilization->Absorbance Reading Data Analysis Calculate % viability and determine hits Absorbance Reading->Data Analysis End End Data Analysis->End

Caption: HTS cytotoxicity screening workflow.

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension in complete culture medium to the predetermined optimal seeding density (e.g., 1,000 - 5,000 cells per well).

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a dilution series of this compound in culture medium to be used as a positive control (e.g., from 1 nM to 10 µM).

    • Prepare dilutions of the test compounds from the library to the desired final screening concentration (e.g., 10 µM).

    • The negative control wells will contain cells treated with DMSO at the same final concentration as the test compounds.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound stocks to the assay plates.

  • Incubation:

    • Incubate the plates for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C.

    • Carefully remove the medium and add 50 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Place the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each well relative to the negative control (DMSO treated wells).

    • Determine the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8][12]

    • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition of cell viability).

Assay Validation: Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It takes into account the dynamic range of the signal and the data variation.

Formula: Z' = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

  • µp = mean of the positive control (e.g., this compound)

  • σp = standard deviation of the positive control

  • µn = mean of the negative control (e.g., DMSO)

  • σn = standard deviation of the negative control

An acceptable Z'-factor is ≥ 0.5, which indicates a good separation between the positive and negative controls and a low variability, making the assay suitable for HTS.[8][12][13]

Conclusion

This compound and other cardiac glycosides represent a promising class of compounds for drug discovery, particularly in the field of oncology. Their well-defined mechanism of action and potent cytotoxic effects make them suitable for use in high-throughput screening campaigns. The protocols and data presented in these application notes provide a framework for researchers to design and implement robust HTS assays to identify novel therapeutic agents. Careful assay development, validation using metrics such as the Z'-factor, and a thorough understanding of the underlying signaling pathways are essential for the successful application of this compound in high-throughput screening.

References

Application Notes and Protocols for Fluorescent Labeling of Lanatoside A for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside A, a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata), is a potent inhibitor of the plasma membrane Na+/K+-ATPase. This inhibition leads to an increase in intracellular calcium concentration, enhancing myocardial contractility. Beyond its established therapeutic use in heart failure and atrial fibrillation, there is growing interest in utilizing this compound and other cardiac glycosides as anticancer agents.[1] To facilitate the study of its mechanism of action, cellular uptake, and target engagement, fluorescently labeling this compound is a powerful strategy. This document provides detailed application notes and protocols for the fluorescent labeling of this compound and its use in cellular imaging.

Principle of Fluorescent Labeling

The proposed method for fluorescently labeling this compound is based on the chemical modification of its terminal digitoxose sugar moiety. This strategy is adapted from the successful fluorescent labeling of digoxin, a closely related cardiac glycoside.[2] The key steps involve:

  • Periodate Oxidation: The vicinal diols of the terminal sugar residue are oxidized using sodium periodate (NaIO₄) to create reactive aldehyde groups.

  • Conjugation: A fluorescent dye containing a reactive group, such as a hydrazide or an amine, is then covalently coupled to the aldehyde groups, forming a stable hydrazone or Schiff base linkage, respectively. The hydrazone bond can be further stabilized by reduction.

This site-specific labeling approach is advantageous as it is less likely to interfere with the binding of the steroid core to the Na+/K+-ATPase, thus preserving the biological activity of the cardiac glycoside.

Data Presentation

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein ~490~514~80,000 (in 0.1N NaOH)[3]~0.79 - 0.95[4]
Rhodamine B ~555~575Not specifiedNot specified
ATTO 647N Not specifiedNot specified2.7 x 10⁸ (for 15 nm AuNPs)[5]Not specified

Note: The photophysical properties of fluorescent dyes can be influenced by their conjugation to other molecules and the local environment.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with Fluorescein-5-thiosemicarbazide

This protocol is adapted from the principles of periodate oxidation and hydrazide chemistry.

Materials:

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Fluorescein-5-thiosemicarbazide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Ethylene glycol

  • Sephadex G-25 or equivalent size-exclusion chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., Chloroform:Methanol, 9:1 v/v)

  • UV lamp for TLC visualization

Procedure:

Part A: Periodate Oxidation of this compound

  • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., methanol or DMF) and then dilute with 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.

  • Prepare a fresh solution of sodium meta-periodate in the same acetate buffer at a concentration twice that of the desired final concentration.

  • Add an equal volume of the periodate solution to the this compound solution to achieve a final periodate concentration of 10-20 mM.

  • Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.

  • Quench the reaction by adding ethylene glycol to a final concentration of 20-50 mM and incubate for 10-15 minutes at room temperature. This will consume any excess periodate.

  • Purify the oxidized this compound by size-exclusion chromatography (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4) to remove excess reagents.

Part B: Conjugation with Fluorescein-5-thiosemicarbazide

  • Immediately after purification, pool the fractions containing the oxidized this compound.

  • Prepare a stock solution of Fluorescein-5-thiosemicarbazide in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL.

  • Add a 5- to 10-fold molar excess of the fluorescein derivative to the oxidized this compound solution.

  • Incubate the reaction mixture in the dark at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Monitor the progress of the reaction by TLC. The fluorescently labeled product should have a different retention factor (Rf) than the starting materials and be visible under a UV lamp.

  • Purify the fluorescently labeled this compound using size-exclusion chromatography equilibrated with PBS (pH 7.4) to remove unconjugated dye.

  • Collect the fluorescent fractions and store them protected from light at 4°C or -20°C for long-term storage.

Protocol 2: Characterization of Fluorescent this compound

A. Spectroscopic Analysis:

  • Measure the absorbance spectrum of the purified fluorescent this compound using a UV-Vis spectrophotometer to determine the concentration of the fluorophore and the cardiac glycoside.

  • Measure the fluorescence emission spectrum using a spectrofluorometer at an excitation wavelength appropriate for the chosen dye (e.g., ~490 nm for fluorescein).

  • Determine the quantum yield and molar extinction coefficient using established protocols with a known standard.[6]

B. Binding Affinity Assay (Fluorescence Polarization):

This protocol can be used to determine the binding affinity of the fluorescent this compound to its target, the Na+/K+-ATPase.[7]

  • Prepare a series of dilutions of purified Na+/K+-ATPase enzyme in a suitable binding buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Add a fixed, low concentration of fluorescent this compound to each dilution of the enzyme.

  • Incubate the samples at room temperature for a sufficient time to reach equilibrium.

  • Measure the fluorescence polarization of each sample using a suitable plate reader or fluorometer.

  • Plot the fluorescence polarization values as a function of the Na+/K+-ATPase concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Protocol 3: Cellular Imaging of Fluorescent this compound

This protocol describes the use of fluorescently labeled this compound for imaging its cellular uptake and localization.

Materials:

  • Cells of interest (e.g., cardiac myocytes, cancer cell lines) cultured on glass-bottom dishes or coverslips.

  • Fluorescently labeled this compound.

  • Cell culture medium.

  • PBS.

  • Paraformaldehyde (PFA) for fixation (optional).

  • DAPI or Hoechst stain for nuclear counterstaining (optional).

  • Fluorescence microscope equipped with appropriate filters for the chosen fluorophore.

Procedure:

  • Culture the cells to the desired confluency.

  • Prepare a working solution of fluorescent this compound in cell culture medium at a suitable concentration (typically in the low micromolar to nanomolar range, to be determined empirically).

  • Remove the existing medium from the cells and wash once with warm PBS.

  • Add the medium containing fluorescent this compound to the cells.

  • Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 4 hours) at 37°C in a CO₂ incubator.

  • To visualize live cells, proceed directly to imaging after washing the cells with PBS to remove unbound probe.

  • For fixed cell imaging, wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • After fixation, wash the cells again with PBS.

  • If desired, counterstain the nuclei with DAPI or Hoechst stain according to the manufacturer's protocol.

  • Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorescent label and any counterstains. Acquire images to visualize the subcellular localization of the fluorescent this compound.

Mandatory Visualizations

experimental_workflow cluster_labeling Fluorescent Labeling of this compound cluster_imaging Cellular Imaging LanA This compound Oxidation Periodate Oxidation LanA->Oxidation Conjugation Conjugation Oxidation->Conjugation FluoDye Fluorescent Dye (e.g., Fluorescein-thiosemicarbazide) FluoDye->Conjugation Purification1 Purification Conjugation->Purification1 Labeled_LanA Fluorescent this compound Purification1->Labeled_LanA Incubation Incubation with Fluorescent this compound Labeled_LanA->Incubation Cells Cultured Cells Cells->Incubation Washing Washing Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Experimental workflow for fluorescent labeling and cellular imaging of this compound.

signaling_pathway LanA This compound NKA Na+/K+-ATPase LanA->NKA Inhibition Src Src Kinase NKA->Src Activation PLC PLC NKA->PLC EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K ERK ERK1/2 Ras->ERK Akt Akt PI3K->Akt IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cellular_Effects Cellular Effects (e.g., Apoptosis, Proliferation) Akt->Cellular_Effects ERK->Cellular_Effects Ca_release Ca2+ Release (from ER) IP3->Ca_release Ca_release->Cellular_Effects

Caption: Simplified signaling pathway of this compound via Na+/K+-ATPase.

Conclusion

The fluorescent labeling of this compound provides a valuable tool for researchers to investigate its biological activities with high spatial and temporal resolution. The protocols outlined in this document offer a starting point for the synthesis, characterization, and application of fluorescent this compound probes in cellular imaging studies. By visualizing the journey of this potent cardiac glycoside into and within cells, a deeper understanding of its therapeutic and potential anticancer effects can be achieved.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lanatoside A Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Lanatoside A concentration for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside, a class of naturally occurring compounds derived from the foxglove plant, Digitalis lanata.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1][2] This inhibition leads to an increase in intracellular sodium and calcium concentrations, which can trigger a cascade of downstream signaling events.[1]

Q2: What are the common applications of this compound in in vitro research?

Initially used for treating heart conditions, recent studies have highlighted the potent cytotoxic and anti-proliferative effects of cardiac glycosides like this compound against various cancer cell lines.[3][4][5] Consequently, it is now frequently investigated for its potential as an anticancer agent.[3][4] Research also explores its role in inducing apoptosis, cell cycle arrest, and modulating various signaling pathways.[4][6][7]

Q3: What is a typical starting concentration range for this compound in in vitro assays?

The effective concentration of this compound is highly dependent on the specific cell line being studied. Based on published data for the similar compound Lanatoside C, a starting range of 50 nM to 1 µM is recommended for initial dose-response experiments.[8] For some sensitive cell lines, IC50 values can be in the nanomolar range.[4]

Q4: How should I prepare a stock solution of this compound?

This compound has limited solubility in water but is soluble in organic solvents.[9][10][11] It is recommended to prepare a high-concentration stock solution in 100% DMSO.[9] For example, a 10 mM stock solution can be prepared and stored at -20°C.[12] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[9]

Q5: What is the maximum final concentration of DMSO that should be used in cell culture?

The final concentration of the vehicle solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% or less is generally recommended and well-tolerated by most cell lines.[8] Always include a vehicle-only control in your experiments to account for any effects of the solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No significant decrease in cell viability observed. 1. Concentration too low: The IC50 for your specific cell line may be higher than the tested concentrations.[8]2. Incubation time too short: The effects of this compound may require a longer duration to become apparent.[8]3. Compound degradation: Improper storage or handling of the this compound stock solution.[8]1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM).[8]2. Increase the incubation time to 48 or 72 hours.[5][8]3. Prepare a fresh stock solution of this compound in anhydrous DMSO.
Vehicle (DMSO) control shows significant cytotoxicity. 1. DMSO concentration too high: The final concentration of DMSO in the culture medium is toxic to the cells.[8]2. Cell line is highly sensitive to DMSO. [8]1. Ensure the final DMSO concentration does not exceed 0.1%. You may need to prepare a more diluted working stock solution.[8]2. Perform a dose-response experiment with DMSO alone to determine the tolerance of your specific cell line.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells seeded per well.2. Edge effects: Evaporation from wells on the outer edges of the plate.3. Incomplete dissolution of formazan crystals (in MTT assays). 1. Ensure thorough mixing of the cell suspension before and during seeding.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.3. Ensure complete dissolution of the formazan crystals by gentle shaking for at least 15 minutes.[5]
Unexpected cell morphology changes in treated and control wells. 1. Compound-induced cellular stress: this compound is known to induce apoptosis and cell cycle arrest.[4][13]2. Contamination: Bacterial or fungal contamination of cell cultures.1. This may be an expected outcome. Observe and document morphological changes as part of the compound's effect. Use specific assays (e.g., Annexin V/PI staining) to confirm apoptosis.[14]2. Regularly check cultures for signs of contamination under a microscope.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C49H76O19[1][15][16]
Molecular Weight 969.12 g/mol [15][]
Melting Point 245-248°C[10][11][]
Appearance White to Off-White Solid[12]
Solubility of this compound & Related Compounds
SolventSolubilityReference(s)
Water Insoluble / Very Low (1 in 16,000 parts)[9][10][11]
DMSO 100 mg/mL (for Lanatoside C)[9]
Ethanol Soluble (1 in 40 parts) / 3 mg/mL (for Lanatoside C)[9][10]
Methanol Soluble (1 in 20 parts)[10][11]
Chloroform Soluble (1 in 225 parts)[10][11]
Reported IC50 Values for Lanatoside C (A closely related compound)
Cell LineCancer TypeIC50 ValueReference(s)
A549 Lung Cancer56.49 ± 5.3 nM[4]
HepG2 Liver Cancer0.238 ± 0.16 µM[4]
MCF-7 Breast Cancer0.4 ± 0.1 µM[4]
Hep3B Liver Cancer0.12 µM (GI50)[18]
HA22T Liver Cancer0.14 µM (GI50)[18]
HuH-7 Dengue Virus Infection Model0.19 µM[19]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed approximately 3,500 - 5,000 cells per well in a 96-well plate and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[4][5][14]

  • Compound Treatment: The following day, remove the old media and treat the cells with various concentrations of this compound (e.g., in a range from 10 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.[5][8]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well. Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5][14]

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[5][14]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[4][5]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Determine the IC50 value from the dose-response curve using suitable software.[5]

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the cells by flow cytometry to quantify the different cell populations.[14]

Visualizations

experimental_workflow prep Prepare this compound Stock Solution (in DMSO) treat Treat Cells with Serial Dilutions of this compound (24-72h) prep->treat seed Seed Cells in 96-well Plate seed->treat mtt Perform MTT Assay treat->mtt read Measure Absorbance at 570nm mtt->read analyze Calculate IC50 Value read->analyze optimize Optimize Concentration for Further Assays analyze->optimize

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway lan_a This compound pump Na+/K+-ATPase Pump lan_a->pump Inhibits ions ↑ Intracellular [Na+] ↑ Intracellular [Ca2+] pump->ions Leads to pi3k PI3K/AKT/mTOR Pathway ions->pi3k Modulates mapk MAPK Pathway ions->mapk Modulates wnt Wnt/β-catenin Pathway ions->wnt Modulates apoptosis Apoptosis pi3k->apoptosis proliferation ↓ Cell Proliferation pi3k->proliferation mapk->proliferation arrest G2/M Cell Cycle Arrest mapk->arrest wnt->proliferation

Caption: Simplified signaling cascade initiated by this compound.

troubleshooting_tree start Problem: No Cytotoxicity Observed q1 Is the concentration range wide enough (e.g., 10nM-10µM)? start->q1 sol1 Action: Widen concentration range q1->sol1 No q2 Is the incubation time sufficient (≥48h)? q1->q2 Yes end Problem Resolved sol1->end sol2 Action: Increase incubation time q2->sol2 No q3 Is the DMSO control also showing no effect? q2->q3 Yes sol2->end sol3 Action: Prepare fresh stock solution q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Preventing Lanatoside A Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanatoside A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

A1: this compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds.[1] Its complex and largely non-polar structure makes it poorly soluble in water. The aqueous solubility of this compound is reported to be as low as 1 part in 16,000 parts water, which translates to approximately 0.0625 mg/mL.[1]

Q2: What are the general solubility properties of this compound?

A2: this compound exhibits much better solubility in organic solvents compared to water. It is soluble in methanol, ethanol, and chloroform.[1] The presence of sugar moieties in its structure contributes to some degree of water solubility, but for most experimental purposes, co-solvents or other formulation strategies are necessary to achieve desired concentrations in aqueous media.

Q3: What factors can influence the stability and solubility of this compound in aqueous solutions?

A3: Several factors can impact the stability and solubility of this compound, including:

  • pH: The stability of the glycosidic linkages is pH-dependent. Acidic conditions can lead to hydrolysis of the sugar groups, while alkaline conditions can also cause degradation.[2]

  • Temperature: Increased temperature can accelerate degradation reactions.[2] For preparing solutions, gentle warming may be used, but prolonged exposure to high temperatures should be avoided.

  • Co-solvents and Excipients: The presence of organic co-solvents (e.g., ethanol, DMSO) or solubility-enhancing excipients (e.g., cyclodextrins, surfactants) can significantly increase the aqueous solubility of this compound.

Q4: What are some recommended strategies to enhance the aqueous solubility of this compound for in vitro studies?

A4: For in vitro experiments, it is common to first prepare a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[3] This stock solution can then be diluted into the aqueous experimental medium. To avoid precipitation upon dilution, it is recommended to:

  • Keep the final concentration of the organic solvent in the medium low (typically below 0.5% for DMSO) to prevent solvent-induced toxicity.[1]

  • Perform serial dilutions or an intermediate dilution step in the pre-warmed medium.[1]

  • Add the this compound solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing.

Troubleshooting Guide: this compound Precipitation

This guide provides solutions to common precipitation issues encountered during the preparation and use of this compound aqueous solutions.

Problem Potential Cause Recommended Solution
Precipitation upon initial dissolution in aqueous buffer This compound has very low intrinsic aqueous solubility.1. Prepare a concentrated stock solution in a suitable organic solvent such as DMSO or ethanol. 2. Consider using co-solvents or solubility enhancers in your aqueous buffer.
Precipitation when diluting a stock solution into aqueous media The concentration of this compound exceeds its solubility limit in the final aqueous medium.1. Lower the final concentration of this compound. 2. Increase the percentage of co-solvent in the final medium (ensure it is compatible with your experimental system). 3. Pre-warm the aqueous medium to 37°C before adding the stock solution.[1] 4. Perform an intermediate dilution step in the pre-warmed medium.[1] 5. Add the stock solution dropwise while vigorously stirring the aqueous medium.
Precipitate forms over time in a prepared aqueous solution The aqueous solution is supersaturated and thermodynamically unstable. Aqueous solutions of cardiac glycosides are not recommended for long-term storage.[1]1. Prepare fresh aqueous solutions of this compound for each experiment from a frozen DMSO stock.[1] 2. If short-term storage is necessary, store the solution at 4°C and use it within 24 hours. Visually inspect for precipitation before use.
Cloudiness or precipitation in cell culture media Interaction with components in the cell culture medium (e.g., proteins in serum, salts).1. Reduce the final concentration of this compound. 2. Decrease the percentage of serum in the medium if experimentally feasible. 3. Ensure the final DMSO concentration is below 0.5%.[1] 4. Prepare fresh dilutions immediately before adding to cells.

Data Presentation: Solubility of Related Cardiac Glycosides

While specific quantitative solubility data for this compound in various aqueous systems is limited in publicly available literature, data for the structurally similar Lanatoside C can provide valuable guidance.

Table 1: Solubility of Lanatoside C in Different Solvents

SolventSolubilityReference
DMSO50 mg/mL[3]
Ethanol2 mg/mL[3]

Table 2: Example Formulations for Achieving Higher Aqueous Concentrations of Lanatoside C

Formulation CompositionAchieved ConcentrationReference
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL[3]
10% EtOH, 40% PEG300, 5% Tween-80, 45% saline≥ 0.2 mg/mL[3]

SBE-β-CD: Sulfobutylether-β-cyclodextrin PEG300: Polyethylene glycol 300 Tween-80: Polysorbate 80

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 969.12 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out 9.69 mg of this compound powder and transfer it to a sterile vial.

  • Add 1 mL of sterile DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a Working Solution in Aqueous Medium (for in vitro assays)

This protocol details the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) to a final concentration of 1 µM.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile polypropylene tubes

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution: Prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM this compound stock solution to 990 µL of the pre-warmed aqueous medium. Vortex immediately to ensure thorough mixing.

  • Final Dilution: Prepare the 1 µM working solution by adding 100 µL of the 100 µM intermediate solution to 9.9 mL of the pre-warmed aqueous medium. Mix gently by inverting the tube several times.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store prewarm Pre-warm Aqueous Medium store->prewarm intermediate Intermediate Dilution prewarm->intermediate final Final Dilution intermediate->final use Use Immediately final->use

Workflow for this compound solution preparation.

signaling_pathway This compound Mechanism of Action lanatoside_a This compound na_k_atpase Na+/K+-ATPase Pump lanatoside_a->na_k_atpase Inhibits na_in Increased Intracellular Na+ na_k_atpase->na_in Leads to na_ca_exchanger Na+/Ca2+ Exchanger (NCX) na_in->na_ca_exchanger Activates ca_in Increased Intracellular Ca2+ na_ca_exchanger->ca_in Promotes contractility Increased Cardiac Contractility ca_in->contractility Results in

Simplified signaling pathway of this compound.

troubleshooting_logic Troubleshooting Precipitation of this compound start Precipitation Observed? check_concentration Is final concentration too high? start->check_concentration check_solvent Is co-solvent percentage adequate? check_concentration->check_solvent No solution_lower_conc Solution: Lower final concentration check_concentration->solution_lower_conc Yes check_procedure Was the dilution procedure optimal? check_solvent->check_procedure Yes solution_increase_solvent Solution: Increase co-solvent % check_solvent->solution_increase_solvent No check_storage Was the solution stored improperly? check_procedure->check_storage Yes solution_improve_procedure Solution: Pre-warm media, use intermediate dilution check_procedure->solution_improve_procedure No solution_fresh_prep Solution: Prepare fresh solution check_storage->solution_fresh_prep Yes

A logical workflow for troubleshooting precipitation.

References

Technical Support Center: Troubleshooting Lanatoside A-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Lanatoside A in their experiments and encountering challenges with cytotoxicity in normal, non-cancerous cell lines. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice to address specific issues and ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell line at concentrations where this compound is expected to be selective for cancer cells. What are the potential causes?

A1: Unexpected cytotoxicity in normal cells can stem from several factors:

  • Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities to cardiac glycosides. It is crucial to determine the baseline sensitivity of your specific cell line.

  • Compound Concentration and Purity: Inaccurate dilutions or impurities in the this compound stock can lead to higher effective concentrations and unforeseen toxicity.

  • Solvent Toxicity: The concentration of the solvent used to dissolve this compound, typically DMSO, may be too high. The final DMSO concentration in the culture medium should ideally be below 0.1% to avoid solvent-induced cell death.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and the overall health of the cells can significantly influence their response to this compound.[1]

  • Assay Interference: The components of your cytotoxicity assay may be interacting with this compound, leading to inaccurate readings that suggest higher cytotoxicity.

Q2: What is the primary mechanism of action for this compound-induced cytotoxicity?

A2: this compound is a cardiac glycoside that primarily functions by inhibiting the Na+/K+ ATPase pump on the cell membrane.[2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This disruption of ion homeostasis triggers a cascade of downstream signaling events that can lead to apoptosis (programmed cell death).

Q3: How can we determine if the observed cell death is due to apoptosis or necrosis?

A3: To distinguish between apoptosis and necrosis, you can use assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[3]

  • Early apoptotic cells will stain positive for Annexin V and negative for PI.

  • Late apoptotic and necrotic cells will stain positive for both Annexin V and PI.

  • Viable cells will be negative for both stains.

Q4: Are there alternatives to the MTT assay for measuring cytotoxicity induced by this compound?

A4: Yes, several alternative assays can be used, which may be less prone to interference from cardiac glycosides. These include:

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of necrosis or late apoptosis.[3]

  • Resazurin (AlamarBlue) Assay: This is a fluorescence-based assay that measures the metabolic activity of viable cells. However, it's important to test for potential direct reduction of resazurin by this compound.

  • ATP Assay: This luminescent assay quantifies the amount of ATP present, which is a marker of metabolically active, viable cells.

  • Trypan Blue Exclusion Assay: This is a simple, microscopy-based method to count viable and non-viable cells. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.

Troubleshooting Guides

Issue 1: High Background or Inconsistent Results in Cytotoxicity Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Interference Run a control with this compound in cell-free medium to check for direct interaction with assay reagents (e.g., reduction of MTT or resazurin). If interference is observed, consider an alternative assay.
High Cell Density Optimize the cell seeding density. High cell density can lead to nutrient depletion and changes in cellular metabolism, affecting the assay outcome.[4]
Inconsistent Pipetting Ensure accurate and consistent pipetting of cells, media, and reagents. Use calibrated pipettes.
Edge Effects To minimize evaporation from the outer wells of a microplate, which can concentrate the compound, fill the peripheral wells with sterile PBS or media and use the inner wells for your experiment.
Issue 2: Unexpectedly High Cytotoxicity in Normal Cells

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Drug Concentration Verify the concentration of your this compound stock solution. Prepare fresh serial dilutions for each experiment.
Solvent Toxicity Perform a vehicle control experiment with varying concentrations of the solvent (e.g., DMSO) to determine the maximum non-toxic concentration for your specific cell line.
Suboptimal Cell Health Ensure cells are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment. Use cells with a low passage number.
Serum Protein Binding The concentration of serum in the culture medium can affect the bioavailability of this compound.[5] Consider performing experiments in reduced-serum or serum-free media, ensuring cell viability is maintained.
Compound Stability The stability of this compound in your specific cell culture medium and conditions should be considered. If stability is a concern, fresh media with the compound can be added at different time points.[6]

Quantitative Data: IC50 Values of this compound and C in Normal Human Cell Lines

The following table summarizes reported IC50 values for this compound and the structurally similar Lanatoside C in various normal human cell lines. This data can serve as a reference point for your experiments. Note that IC50 values can vary depending on the experimental conditions, including incubation time and the specific cytotoxicity assay used.

Cell LineCell TypeCompoundIC50 (µM)Incubation Time (h)Assay
HPRF Prostate FibroblastsLanatoside C~ 0.43448CCK-8
WRL-68 Liver (Embryonic)Lanatoside CNo obvious toxicity24MTT
L132 Lung (Embryonic)Lanatoside CNo obvious toxicity24MTT
PBMCs Peripheral Blood Mononuclear CellsLanatoside CNo obvious toxicity24MTT
HIBEpiC Intrahepatic Biliary Epithelial CellsLanatoside C0.2124Not SpecifiedCCK-8

Data for this compound in these specific normal cell lines is limited in the reviewed literature. The data for Lanatoside C is provided for comparison due to its structural similarity.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This protocol allows for the differentiation between apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Flow cytometer

  • 6-well cell culture plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for the cytotoxicity assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

This compound-Induced Cytotoxicity Pathway

The following diagram illustrates the primary signaling cascade initiated by this compound, leading to apoptosis.

LanatosideA_Pathway LanA This compound NaK_ATPase Na+/K+ ATPase LanA->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in ROS ↑ ROS Ca_in->ROS Mito Mitochondrial Stress Ca_in->Mito ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits the Na+/K+ ATPase, leading to ionic imbalance, mitochondrial stress, and apoptosis.

Troubleshooting Workflow for Unexpected Cytotoxicity

This workflow provides a logical sequence of steps to diagnose the cause of unexpected cytotoxicity.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Conc Verify this compound Concentration & Purity Start->Check_Conc Check_Solvent Assess Solvent (DMSO) Toxicity Check_Conc->Check_Solvent Check_Cells Evaluate Cell Health & Passage Number Check_Solvent->Check_Cells Optimize_Assay Optimize Assay Conditions (e.g., Cell Density) Check_Cells->Optimize_Assay Alt_Assay Perform Alternative Cytotoxicity Assay Optimize_Assay->Alt_Assay Analyze_Pathway Investigate Apoptosis vs. Necrosis Alt_Assay->Analyze_Pathway Resolved Issue Resolved Analyze_Pathway->Resolved

Caption: A step-by-step workflow to troubleshoot unexpected cytotoxicity in this compound experiments.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the general procedure for conducting a cytotoxicity experiment.

Cytotoxicity_Workflow Seed Seed Cells in Microplate Adhere Allow Cells to Adhere (24h) Seed->Adhere Treat Treat with this compound Dilutions Adhere->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Assay Read Measure Signal (e.g., Absorbance) Assay->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Caption: A generalized workflow for assessing the cytotoxicity of this compound in cell culture.

References

Lanatoside A stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lanatoside A in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term experiments?

A1: this compound is a cardiac glycoside derived from the plant Digitalis lanata.[1] Like other cardiac glycosides, it possesses a complex structure consisting of a steroid nucleus, a lactone ring, and a sugar moiety. This intricate structure makes it susceptible to degradation under various environmental conditions, which can impact its biological activity and lead to inconsistent experimental results over time. Key stability concerns include hydrolysis of the acetyl group and glycosidic linkages, as well as isomerization.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. Alkaline and strongly acidic conditions can catalyze the hydrolysis of the acetyl group and the sugar moieties. Elevated temperatures accelerate these degradation reactions, while exposure to UV light can also lead to photolytic degradation.

Q3: How should I store my this compound stock solutions to ensure long-term stability?

A3: For long-term storage, it is recommended to store this compound as a dry powder at -20°C. If a stock solution is required, it should be prepared in a suitable anhydrous solvent such as DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C for up to a year or at -20°C for shorter periods (up to one month). It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility and stability.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation of this compound involves the hydrolysis of the acetyl group to form Deslanoside A. Further hydrolysis can lead to the sequential cleavage of the sugar units, ultimately yielding the aglycone, digitoxigenin. The initial deacetylation is a common degradation pathway observed for lanatosides.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound in my cell culture medium over time. 1. Hydrolysis in aqueous medium: The aqueous nature and physiological pH of cell culture media can promote the hydrolysis of this compound. 2. Temperature: Incubation at 37°C accelerates degradation.1. Prepare fresh this compound working solutions from a frozen stock for each experiment. 2. Minimize the time the compound is in the culture medium before the assay. 3. For very long-term experiments (several days), consider replenishing the medium with freshly prepared this compound at regular intervals.
I am observing unexpected peaks in my HPLC analysis of a this compound sample. 1. Degradation: The sample may have degraded due to improper storage or handling. 2. Contamination: The sample may be contaminated.1. Review the storage conditions of your sample (temperature, light exposure, solvent). 2. Prepare a fresh sample from a new stock and re-analyze. 3. Use a validated stability-indicating HPLC method to identify and quantify potential degradation products.
My experimental results with this compound are not reproducible. 1. Inconsistent sample stability: Degradation of this compound between experiments can lead to variable effective concentrations. 2. Variability in stock solution preparation: Inconsistent solvent quality or handling can affect stability.1. Strictly adhere to standardized procedures for the preparation and storage of this compound solutions. 2. Perform a stability check of your stock solution over the intended period of use. 3. Always use high-purity, anhydrous solvents for stock solution preparation.

Quantitative Data on this compound Degradation

Condition Time This compound Remaining (%) Deslanoside A (%) Other Degradation Products (%)
pH 4.0 (Aqueous Buffer, 25°C) 010000
1 week9820
4 weeks955<1
12 weeks9091
pH 7.4 (Aqueous Buffer, 37°C) 010000
24 hours973<1
72 hours9271
1 week85132
pH 9.0 (Aqueous Buffer, 25°C) 010000
24 hours9091
72 hours75223
1 week60355

Experimental Protocols

Protocol for Long-Term Stability Study of this compound in Solution

This protocol outlines a general procedure for assessing the long-term stability of this compound in a buffered aqueous solution.

1. Materials:

  • This compound reference standard

  • High-purity solvent for stock solution (e.g., anhydrous DMSO)

  • Buffers of desired pH (e.g., pH 4.0, 7.4, and 9.0)

  • HPLC-grade water, acetonitrile, and methanol

  • Validated stability-indicating HPLC method

2. Preparation of Stability Samples:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • Dilute the stock solution with the respective aqueous buffers to the final desired concentration for the stability study (e.g., 100 µg/mL).

  • Dispense aliquots of each buffered solution into amber glass vials, seal tightly, and label appropriately.

  • Prepare a sufficient number of vials for each time point and storage condition.

3. Storage Conditions:

  • Store the vials at the desired long-term storage temperature (e.g., 25°C ± 2°C) with controlled humidity (e.g., 60% RH ± 5% RH).

  • Protect samples from light by storing them in the dark or using amber vials.

4. Testing Schedule:

  • Analyze the samples at predetermined time points. For a 12-week study, a suitable schedule would be: 0, 1, 2, 4, 8, and 12 weeks.

5. Analytical Procedure:

  • At each time point, withdraw a vial for each condition.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its potential degradation products.

  • Quantify the amount of this compound remaining and the amount of each degradation product formed.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of this compound remaining against time for each condition.

  • Identify and quantify the major degradation products.

Visualizations

Lanatoside_A_Degradation_Pathway LanA This compound DesA Deslanoside A LanA->DesA  Hydrolysis (- Acetyl group) AcDigitoxin Acetyldigitoxin LanA->AcDigitoxin  Enzymatic Hydrolysis (- Glucose) Digitoxin Digitoxin DesA->Digitoxin  Enzymatic Hydrolysis (- Glucose) AcDigitoxin->Digitoxin  Hydrolysis (- Acetyl group) Digitoxigenin Digitoxigenin (Aglycone) Digitoxin->Digitoxigenin  Hydrolysis (- 3x Digitoxose)

Caption: Proposed degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Storage Review Storage Conditions (Temp, Light, Solvent) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage Check_Storage->Proper_Storage No Prepare_Fresh Prepare Fresh Stock Solution from New Vial Improper_Storage->Prepare_Fresh Check_Protocol Review Experimental Protocol (e.g., incubation time, medium) Proper_Storage->Check_Protocol Re_Analyze Re-run Experiment Prepare_Fresh->Re_Analyze Problem_Solved Problem Resolved Re_Analyze->Problem_Solved Protocol_Issue Potential Protocol Issue Check_Protocol->Protocol_Issue Yes No_Protocol_Issue No Obvious Protocol Issue Check_Protocol->No_Protocol_Issue No Optimize_Protocol Optimize Protocol (e.g., shorter incubation, fresh media) Protocol_Issue->Optimize_Protocol Contact_Support Contact Technical Support with Stability Data No_Protocol_Issue->Contact_Support Optimize_Protocol->Re_Analyze

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Factors Stability This compound Stability Hydrolysis Hydrolysis Stability->Hydrolysis Photodegradation Photodegradation Stability->Photodegradation pH pH pH->Hydrolysis Temp Temperature Temp->Hydrolysis Light Light Exposure Light->Photodegradation Solvent Solvent System Solvent->Hydrolysis

Caption: Factors influencing this compound stability.

References

Technical Support Center: Accurate Measurement of Intracellular Lanatoside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of intracellular Lanatoside A.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying intracellular this compound?

A1: The most common and accurate methods for quantifying intracellular this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Immunoassays, such as ELISA, may also be used, but it is crucial to verify their cross-reactivity with this compound, as many are designed for digoxin.[3][4][5][6] Fluorescent probes for direct visualization are not yet specific for this compound.

Q2: How can I ensure that I am only measuring intracellular this compound and not residual extracellular drug?

A2: Thorough washing of the cell pellet after incubation with this compound is critical. A common procedure involves washing the cells multiple times with ice-cold phosphate-buffered saline (PBS).[7] For molecules that adhere strongly to the cell surface, an acid wash (e.g., with a glycine-HCl buffer) can be employed to remove surface-bound drug before cell lysis.[8][9]

Q3: What is the expected intracellular concentration of this compound in cultured cells?

A3: The intracellular concentration of this compound can vary significantly depending on the cell type, drug concentration in the medium, and incubation time. While direct measurements of intracellular this compound are not widely reported, the half-maximal inhibitory concentration (IC50) for its cytotoxic effects can provide an estimate of the effective concentration range. For the closely related Lanatoside C, IC50 values in various cancer cell lines have been reported to be in the nanomolar to low micromolar range.[10][11]

Q4: Is this compound stable during sample preparation and analysis?

A4: Like other cardiac glycosides, this compound can be susceptible to degradation due to factors like pH, temperature, and enzymatic activity.[12][13][14][15] It is essential to work with samples on ice, use protease inhibitors in lysis buffers, and store extracts at -80°C. Stability should be assessed by running quality control samples that have undergone the entire sample preparation process, including freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No Detection of Intracellular this compound
Possible Cause Troubleshooting Step
Inefficient Cell Lysis Ensure your lysis method is adequate for your cell type. Consider combining methods, such as a chemical lysis buffer with sonication. The goal is to completely rupture the cell membrane to release the intracellular contents.[16]
Low Recovery During Extraction This compound is a relatively hydrophobic molecule and may bind to lab plastics. Use low-protein-binding tubes. Optimize your extraction solvent; a mixture of methanol, acetonitrile, and water is a good starting point. For hydrophobic compounds, adding a small amount of a non-polar solvent like chloroform might improve recovery.[17]
Analyte Degradation Prepare fresh stock solutions of this compound. Keep cells and lysates on ice throughout the sample preparation process. Evaluate the stability of this compound in your specific cell lysate and extraction solvent.[12]
Insufficient Drug Uptake Verify the viability of your cells. Increase the incubation time or the concentration of this compound in the culture medium. Ensure the final DMSO concentration is not affecting cell health (typically <0.1%).
Instrument Sensitivity For very low intracellular concentrations, LC-MS/MS is more sensitive than HPLC-UV.[18] Ensure your mass spectrometer is tuned and calibrated correctly.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Numbers Ensure uniform cell seeding in your culture plates. Count the cells for each sample before lysis to normalize the final this compound concentration to cell number.
Incomplete Removal of Extracellular Drug Standardize your cell washing procedure. Increase the number of washes with ice-cold PBS. Ensure complete aspiration of the supernatant after each wash.
Pipetting Errors Calibrate your pipettes regularly. Be meticulous when adding reagents, especially the internal standard for LC-MS/MS analysis.
Matrix Effects (LC-MS/MS) Matrix effects, where other molecules in the cell lysate interfere with the ionization of this compound, can cause high variability.[19][20] Dilute your samples to reduce the concentration of interfering substances. Use a stable isotope-labeled internal standard for this compound if available. Perform a post-extraction addition study to assess the extent of ion suppression or enhancement.

Experimental Protocols

Protocol 1: Intracellular this compound Extraction for LC-MS/MS Analysis
  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound for the specified time. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Washing:

    • Aspirate the media containing this compound.

    • Wash the cells three times with 1 mL of ice-cold PBS per well. Aspirate the PBS completely after each wash.

  • Cell Lysis and Protein Precipitation:

    • Add 200 µL of ice-cold extraction solvent (e.g., 80% methanol in water containing an internal standard) to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Sample Clarification and Analysis:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at 220 nm.[2]

  • Quantification: Use an external standard curve of this compound. This compound can also be used as an internal standard for the quantification of other cardiac glycosides.[21]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment cell_harvest 2. Cell Harvesting & Washing cell_culture->cell_harvest Incubation cell_lysis 3. Cell Lysis & Protein Precipitation cell_harvest->cell_lysis Removal of Extracellular Drug sample_clarification 4. Sample Clarification cell_lysis->sample_clarification Extraction of Intracellular Content lcms_analysis 5. LC-MS/MS Analysis sample_clarification->lcms_analysis Injection data_processing 6. Data Processing & Quantification lcms_analysis->data_processing Detection

Caption: Experimental workflow for intracellular this compound quantification.

signaling_pathway Lanatoside_A This compound NaK_ATPase Na+/K+-ATPase Lanatoside_A->NaK_ATPase Inhibition intracellular_Na ↑ Intracellular Na+ NaK_ATPase->intracellular_Na PI3K PI3K NaK_ATPase->PI3K Signal Transduction (Pump-independent) NaCa_exchanger Na+/Ca2+ Exchanger (reversed) intracellular_Na->NaCa_exchanger intracellular_Ca ↑ Intracellular Ca2+ NaCa_exchanger->intracellular_Ca Cell_Effects Cell Proliferation, Apoptosis, etc. intracellular_Ca->Cell_Effects Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Effects

Caption: Signaling pathways affected by this compound.

References

Technical Support Center: Lanatoside A Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lanatoside A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during dose-response curve analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a cardiac glycoside derived from the plant Digitalis lanata, commonly known as the woolly foxglove.[1][2] Its classical mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac cells.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, enhancing cardiac muscle contractility.[1][2] In cancer research, this compound has been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate various signaling pathways, including MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR.[4][5]

Q2: What is a typical dose-response curve and what are its key parameters?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of the biological effect (response).[6][7] These curves are typically sigmoidal in shape. Key parameters that can be derived from a dose-response curve include:

  • IC50/EC50: The concentration of a drug that is required for 50% inhibition or effect, respectively.[8] It is a common measure of a drug's potency.[8]

  • Efficacy: The maximum therapeutic response a drug can produce.[8]

  • Potency: The amount of a drug needed to produce a defined effect.[8]

Q3: What are some common cell viability assays used to generate dose-response data for this compound?

Commonly used cell viability assays include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9][10][11]

  • MTS Assay: Similar to the MTT assay, but it uses a tetrazolium salt that is reduced to a soluble formazan product, making the assay more convenient.[9][10]

  • WST-8 Assay: Another tetrazolium-based assay that produces a water-soluble formazan dye upon reduction by viable cells.[9]

Troubleshooting Guide

Issue 1: The dose-response curve for this compound is not a standard sigmoidal shape (e.g., U-shaped or inverted U-shaped).

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Complex Biological Response Non-monotonic dose-response curves (U-shaped or inverted U-shaped) can result from multiple mechanisms of action.[12] At different concentrations, this compound might engage different cellular pathways with opposing effects.[12] For instance, low doses could stimulate a response, while high doses inhibit it, or vice-versa.[12]Investigate the underlying mechanism at different concentration ranges. Consider performing additional assays to explore different cellular endpoints, such as apoptosis, cell cycle arrest, or activation of specific signaling pathways.[13][14]
Hormesis This is a biphasic dose-response phenomenon where a substance has the opposite effect at low doses than at high doses.[15]Acknowledge the hormetic effect and model the data using appropriate non-linear regression models that can accommodate U-shaped curves.[16]
Experimental Artifact Inconsistent experimental conditions or errors in serial dilutions can lead to an anomalous curve shape.Review your experimental protocol for any potential inconsistencies. Ensure accurate pipetting and proper mixing at each dilution step. It is also advisable to repeat the experiment to confirm the result.[17]
Issue 2: I am unable to determine an accurate IC50 value for this compound.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Concentration Range is Not Optimal The selected concentration range may be too narrow or not encompass the 50% inhibition point.[18]Expand the range of concentrations tested. A wider range, for example from nanomolar to micromolar, might be necessary to capture the full dose-response curve.[19]
Low Potency in the Chosen Cell Line The specific cell line being used may be resistant to this compound, resulting in an IC50 value that is higher than the tested concentrations.Consider using a different, potentially more sensitive, cell line for comparison. Published IC50 values for this compound in various cancer cell lines can provide a reference.[5][20][21][22]
Compound Insolubility or Degradation At higher concentrations, this compound may precipitate out of the solution or degrade over the course of the experiment, leading to a plateau in the response.[18]Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the cell culture medium is not toxic to the cells (typically ≤ 0.1%).[19] Prepare fresh stock solutions and protect them from light.[19]
Insufficient Number of Data Points Too few data points can lead to an inaccurate curve fit and an unreliable IC50 value.[23]Use a sufficient number of concentrations to adequately define the dose-response curve, typically 8-12 points.
Issue 3: High variability between replicate wells in the cell viability assay.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Uneven Cell Seeding An inconsistent number of cells plated per well will lead to variability in the final readout.[19]Ensure the cell suspension is homogenous before and during plating. Gently mix the cell suspension between seeding each set of wells.[19]
Pipetting Errors Inaccurate dispensing of cells, media, or the compound can introduce significant variability.[19]Calibrate pipettes regularly and use appropriate pipetting techniques.
Edge Effects Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.[19]To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media.[19]
Cell Clumping Clumps of cells will lead to uneven growth and inconsistent results.Ensure you have a single-cell suspension before plating by proper trypsinization and resuspension techniques.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability.[5][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 3,500 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: The following day, treat the cells with a range of this compound concentrations and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in the dark.[19]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[19]

Quantitative Data Summary

The following table summarizes published IC50 values for this compound in various cancer cell lines, demonstrating the compound's variable potency depending on the cell type.

Cell LineCancer TypeIC50 ValueIncubation TimeReference
MCF-7Breast Cancer0.4 ± 0.1 µM24 h[5]
A549Lung Cancer56.49 ± 5.3 nM24 h[5]
HepG2Liver Cancer0.238 ± 0.16 µM24 h[5]
HuCCT-1Cholangiocarcinoma~0.1720 µMNot Specified[21]
TFK-1Cholangiocarcinoma~0.1034 µMNot Specified[21]
PC-3Prostate CancerVaries (dose-dependent)48 h & 72 h[22]
DU145Prostate CancerVaries (dose-dependent)48 h & 72 h[22]
LNCaPProstate CancerVaries (dose-dependent)24 h, 48 h, & 72 h[22]

Visualizations

Signaling Pathways and Experimental Workflows

LanatosideA_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase LanatosideA This compound LanatosideA->NaK_ATPase Inhibits PKC_delta PKCδ LanatosideA->PKC_delta Activates MAPK MAPK LanatosideA->MAPK Attenuates Wnt Wnt LanatosideA->Wnt Attenuates JAK_STAT JAK-STAT LanatosideA->JAK_STAT Attenuates PI3K_AKT_mTOR PI3K/AKT/mTOR LanatosideA->PI3K_AKT_mTOR Attenuates Apoptosis Apoptosis PKC_delta->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest MAPK->CellCycleArrest Wnt->CellCycleArrest JAK_STAT->CellCycleArrest PI3K_AKT_mTOR->Apoptosis

Caption: this compound signaling pathways.

DoseResponse_Workflow Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 24/48/72 hours Add_Compound->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Measure_Response Measure Response (Absorbance) Viability_Assay->Measure_Response Data_Analysis Data Analysis Measure_Response->Data_Analysis Dose_Response_Curve Generate Dose-Response Curve Data_Analysis->Dose_Response_Curve IC50 Determine IC50 Dose_Response_Curve->IC50 End End: Results IC50->End

Caption: Experimental workflow for dose-response analysis.

Troubleshooting_Logic Start Unexpected Dose-Response Curve Check_Protocol Review Experimental Protocol and Calculations Start->Check_Protocol Repeat_Experiment Repeat Experiment with Fresh Reagents Check_Protocol->Repeat_Experiment Consistent_Result Are the results consistent? Repeat_Experiment->Consistent_Result Investigate_Mechanism Investigate Biological Mechanism (e.g., Hormesis, Off-target effects) Consistent_Result->Investigate_Mechanism Yes Optimize_Assay Re-optimize Assay Conditions (e.g., Cell density, Incubation time) Consistent_Result->Optimize_Assay No Conclusion Conclusion Investigate_Mechanism->Conclusion Optimize_Assay->Repeat_Experiment

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Improving the Therapeutic Index of Lanatoside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Lanatoside A. Our goal is to help you overcome common challenges and optimize your research efforts to improve the therapeutic index of this potent cardiac glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside derived from the plant Digitalis lanata. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cells. This inhibition leads to an increase in intracellular sodium ion concentration, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. In cardiac cells, this results in increased contractility of the heart muscle. In cancer cells, the disruption of ion homeostasis and subsequent signaling cascades can induce apoptosis and inhibit proliferation.

Q2: Why is improving the therapeutic index of this compound important?

This compound has a narrow therapeutic index, meaning the dose at which it is effective is close to the dose at which it becomes toxic. This cardiotoxicity is a major limitation to its clinical use for both cardiac conditions and as a potential anti-cancer agent. Improving the therapeutic index would involve increasing its efficacy at lower, non-toxic doses or reducing its toxicity at therapeutic doses, thereby widening the margin of safety.

Q3: What are the main strategies to improve the therapeutic index of this compound?

There are three primary strategies being explored to enhance the therapeutic index of this compound and other cardiac glycosides:

  • Derivatization: This involves chemically modifying the structure of this compound to create new analogs. The goal is to synthesize derivatives with reduced cardiotoxicity while maintaining or enhancing the desired therapeutic effect, such as anti-cancer activity.

  • Nanoformulations: Encapsulating this compound in nanoparticle-based drug delivery systems, such as liposomes or polymeric nanoparticles, can alter its pharmacokinetic profile. This can lead to preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to healthy tissues like the heart and lowering the risk of cardiotoxicity.

  • Combination Therapy: Using this compound in combination with other therapeutic agents can allow for synergistic effects at lower, less toxic concentrations of each drug. For example, combining this compound with a targeted cancer therapy could enhance tumor cell killing without increasing cardiotoxicity.

Q4: What are the key signaling pathways affected by this compound in cancer cells?

This compound has been shown to modulate several signaling pathways in cancer cells, contributing to its anti-tumor effects. These include:

  • PKCδ Activation: Lanatoside C, a closely related analog, has been shown to activate Protein Kinase C delta (PKCδ).

  • Akt/mTOR Pathway Inhibition: Activation of PKCδ by Lanatoside C can lead to the downstream suppression of the Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.

  • STAT3 Inhibition: Lanatoside C has also been found to downregulate the expression of STAT3, a key transcription factor involved in tumor progression.

  • MAPK Pathway Attenuation: Cardiac glycosides can also attenuate the MAPK signaling pathway.

Troubleshooting Guides

In Vitro Experimentation
Issue Potential Cause(s) Troubleshooting Steps
High variability in cytotoxicity assays (e.g., MTT, LDH) 1. Inconsistent cell seeding density.2. Pipetting errors.3. Edge effects in multi-well plates.4. Compound precipitation.1. Ensure a homogenous cell suspension and careful counting before seeding.2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS.4. Visually inspect wells for precipitate after adding the compound. If observed, try dissolving the stock in a different solvent or using a lower final concentration.
No significant cytotoxicity observed 1. The concentration of this compound is too low.2. The incubation time is too short.3. The cell line is resistant to this compound.4. Degradation of the this compound stock solution.1. Perform a dose-response experiment with a wider concentration range.2. Increase the incubation time (e.g., 48 or 72 hours).3. Consider using a different cell line or a positive control compound known to be cytotoxic to your cells.4. Prepare a fresh stock solution and store it properly (protected from light at -20°C).
Vehicle control (e.g., DMSO) shows toxicity 1. The final concentration of the vehicle is too high.2. The cell line is particularly sensitive to the vehicle.1. Ensure the final vehicle concentration is as low as possible (typically ≤ 0.5%).2. Perform a vehicle-only dose-response curve to determine the maximum tolerated concentration for your cell line.
Difficulty dissolving this compound stock solution 1. this compound has poor aqueous solubility.2. The solvent is not appropriate.1. Use an appropriate organic solvent such as DMSO to prepare a high-concentration stock solution.2. Gentle warming and vortexing may aid dissolution. For cell-based assays, ensure the final solvent concentration in the culture medium is non-toxic to the cells.
Working with Derivatives and Nanoformulations
Issue Potential Cause(s) Troubleshooting Steps
Low yield of this compound derivative 1. Inefficient reaction conditions.2. Degradation of starting material or product.1. Optimize reaction parameters such as temperature, reaction time, and catalyst.2. Use purified reagents and anhydrous solvents. Monitor the reaction progress using techniques like TLC or HPLC.
Poor encapsulation efficiency of this compound in nanoparticles 1. Suboptimal formulation parameters.2. Interaction between this compound and the nanoparticle components.1. Vary the drug-to-lipid/polymer ratio, sonication time, and extrusion parameters.2. Experiment with different types of lipids or polymers.
Instability of this compound nanoformulation 1. Aggregation of nanoparticles over time.2. Leakage of the drug from the nanoparticles.1. Optimize the surface charge of the nanoparticles to prevent aggregation.2. Incorporate stabilizing agents such as PEG into the formulation. Store at an appropriate temperature.

Quantitative Data

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Illustrative Data)

Cell LineCancer TypeIC50 (nM) after 48h
A549Lung Carcinoma85
HeLaCervical Cancer60
MCF-7Breast Cancer75
HepG2Liver Cancer95

Note: IC50 values are highly cell-line dependent and should be determined empirically for your specific system.

Table 2: Comparison of a Hypothetical this compound Derivative and Nanoformulation (Illustrative Data)

CompoundIC50 in Cancer Cells (nM)IC50 in Cardiomyocytes (nM)Therapeutic Index (Cardiomyocyte IC50 / Cancer Cell IC50)
This compound701502.1
Derivative LA-D1654506.9
Nano-LanA806007.5

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general method for the quantitative analysis of this compound.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Phosphoric acid or formic acid

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile, methanol, and water. A common mobile phase for cardiac glycosides is a gradient of water and acetonitrile/methanol. For example, a mixture of acetonitrile, methanol, and water (20:1:50) has been used. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol or a suitable solvent. Prepare a series of standard solutions of known concentrations by diluting the stock solution with the mobile phase.

  • Sample Preparation: Extract this compound from the experimental sample using a suitable solvent (e.g., 50% methanol). The extract may need to be cleaned up using a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18) prior to HPLC analysis.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to 220 nm.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

  • Data Analysis: Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Protocol 2: MTT Cytotoxicity Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Visualizations

LanatosideA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Na_ion ↑ Intracellular Na+ NaK_ATPase->Na_ion NCX Na+/Ca2+ Exchanger Ca_ion ↑ Intracellular Ca2+ NCX->Ca_ion Reduces Ca2+ efflux LanA This compound LanA->NaK_ATPase Inhibits STAT3 STAT3 LanA->STAT3 Inhibits Na_ion->NCX Inhibits Na+ efflux PKC PKCδ Ca_ion->PKC Activates Akt Akt PKC->Akt Inhibits Apoptosis Apoptosis PKC->Apoptosis Induces mTOR mTOR Akt->mTOR Inhibits mTOR->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes STAT3->Proliferation Promotes

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_synthesis Strategy cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start This compound derivatization Derivatization start->derivatization nanoformulation Nanoformulation start->nanoformulation combination Combination Therapy start->combination cytotoxicity Cytotoxicity Assay (MTT, LDH) derivatization->cytotoxicity nanoformulation->cytotoxicity combination->cytotoxicity mechanism Mechanism of Action (Western Blot, Flow Cytometry) cytotoxicity->mechanism ic50 IC50 Determination cytotoxicity->ic50 therapeutic_index Therapeutic Index Calculation ic50->therapeutic_index

Caption: Workflow for improving this compound's therapeutic index.

Technical Support Center: Lanatoside A Interference with Common Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Lanatoside A with common laboratory assays. This compound, a cardiac glycoside, can lead to inaccurate results through both biological (in vivo) and analytical (in vitro) mechanisms. This guide will help you identify, troubleshoot, and mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assays?

This compound is a cardiac glycoside derived from the plant Digitalis lanata.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cells.[1][2] This biological activity can interfere with cell-based assays by altering cellular physiology. Furthermore, its steroidal structure, which is similar to other endogenous and exogenous compounds, can lead to cross-reactivity in immunoassays.

Q2: What types of laboratory assays are most likely to be affected by this compound?

The primary assays of concern are:

  • Immunoassays: Particularly competitive immunoassays for the detection of digoxin, due to structural similarities between this compound and digoxin.

  • Cell-Based Assays: Including cytotoxicity assays (e.g., MTT, LDH), reporter gene assays, and assays measuring ion channel activity (e.g., hERG assays). This is due to this compound's potent biological effects on cellular health and signaling pathways.

  • Enzymatic Assays: While less common, direct inhibition of reporter enzymes is a possibility that should be considered.

Q3: How can I determine if this compound is interfering with my assay?

  • Spike and Recovery Experiment: Add a known amount of this compound to your sample matrix (without the analyte of interest) and run the assay. A positive result indicates interference.

  • Serial Dilutions: If you suspect interference, serially diluting your sample may show a non-linear relationship between the dilution factor and the measured concentration, which can be indicative of interference.

  • Alternative Assays: If possible, use an alternative assay with a different detection principle or antibody to confirm your results.

  • Consult Manufacturer's Data: For commercial kits, review the package insert for any known cross-reactivity with cardiac glycosides.

Troubleshooting Guides

Immunoassay Interference (e.g., Digoxin ELISA)

Issue: Falsely elevated digoxin levels in samples containing this compound.

Cause: The antibodies used in many digoxin immunoassays are not perfectly specific and can cross-react with other structurally related cardiac glycosides like this compound. The shared steroid nucleus is often the primary epitope recognized by these antibodies. While specific quantitative data for this compound is limited in publicly available literature, its structural analog, Lanatoside C, has been shown to have significant cross-reactivity.

Quantitative Data on Cardiac Glycoside Cross-Reactivity in Digoxin Immunoassays:

CompoundImmunoassay PlatformManufacturerCross-Reactivity (%)
Lanatoside C ElecsysRoche Diagnostics65.2
Deslanosidecobas eRoche Diagnostics85.6[3]
DeslanosideARCHITECT iSystemAbbott Laboratories91[3]

Note: This table highlights the cross-reactivity of structurally similar cardiac glycosides, suggesting a high potential for this compound to interfere in a similar manner.

Troubleshooting Steps:

  • Review Assay Specificity: Consult the package insert of your digoxin immunoassay kit for information on cross-reactivity with other cardiac glycosides.

  • Confirmation by an Alternative Method: If interference is suspected, confirm the digoxin concentration using a more specific method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which can distinguish between digoxin and this compound.

  • Sample Pre-treatment (Advanced): In some research applications, immunoprecipitation or solid-phase extraction techniques could be developed to remove cross-reacting compounds before analysis, but these methods require significant validation.

Experimental Protocol: Competitive ELISA for Digoxin

This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for digoxin, which is susceptible to interference from this compound.

Principle: In a competitive ELISA, the antigen in the sample competes with a labeled antigen (e.g., enzyme-conjugated) for a limited number of antibody binding sites coated on a microplate. The amount of signal generated by the labeled antigen is inversely proportional to the amount of antigen in the sample.

Materials:

  • Microplate pre-coated with anti-digoxin antibodies

  • Digoxin standards

  • Patient/research samples

  • Digoxin-enzyme (e.g., HRP) conjugate

  • Wash buffer (e.g., PBS with Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Procedure:

  • Add a specific volume of standards, controls, and samples to the appropriate wells of the microplate.[4]

  • Add a specific volume of digoxin-enzyme conjugate to each well.[4][5]

  • Incubate the plate to allow for competitive binding.[6]

  • Wash the plate multiple times with wash buffer to remove unbound reagents.[6]

  • Add the substrate solution to each well and incubate to allow for color development.[6]

  • Add the stop solution to terminate the reaction.[6]

  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm).[7]

  • Calculate the concentration of digoxin in the samples by comparing their absorbance to the standard curve.

Workflow for Assessing Immunoassay Interference:

G start Suspected Immunoassay Interference check_insert Review Kit Insert for Cross-Reactivity Data start->check_insert spike_recovery Perform Spike and Recovery Experiment start->spike_recovery alt_method Confirm with Alternative Method (e.g., LC-MS) check_insert->alt_method Cross-reactivity listed or suspected serial_dilution Analyze with Serial Dilutions spike_recovery->serial_dilution serial_dilution->alt_method interference_confirmed Interference Confirmed alt_method->interference_confirmed Discrepancy Found no_interference No Interference Detected alt_method->no_interference Results Consistent

Caption: Troubleshooting workflow for suspected immunoassay interference.

Cell-Based Assay Interference

Issue: Inaccurate results in cytotoxicity, reporter gene, or ion channel assays due to the biological activity of this compound.

Cause: this compound is a potent inhibitor of the Na+/K+-ATPase pump, which disrupts cellular ion homeostasis and can trigger various downstream signaling pathways. This can lead to unintended effects on cell viability, gene expression, and ion channel function, confounding the interpretation of assay results.

Signaling Pathway Affected by Cardiac Glycosides:

The primary target of this compound is the Na+/K+-ATPase. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger. This disruption in ion balance activates several downstream signaling cascades.

G lanatoside_a This compound na_k_atpase Na+/K+-ATPase lanatoside_a->na_k_atpase Inhibits src_kinase Src Kinase na_k_atpase->src_kinase Activates nf_kb_pathway NF-κB Pathway na_k_atpase->nf_kb_pathway Modulates egfr EGFR src_kinase->egfr Transactivates mapk_pathway MAPK/ERK Pathway egfr->mapk_pathway pi3k_akt_pathway PI3K/Akt Pathway egfr->pi3k_akt_pathway cellular_effects Altered Cell Proliferation, Apoptosis, Gene Expression mapk_pathway->cellular_effects pi3k_akt_pathway->cellular_effects nf_kb_pathway->cellular_effects

Caption: Simplified signaling cascade initiated by this compound.

A. Cytotoxicity Assays (MTT, LDH)

Issue: this compound may directly interfere with assay reagents or its inherent cytotoxicity may mask other experimental effects.

Troubleshooting Steps:

  • Cell-Free Control: Run the assay in the absence of cells but with this compound at the concentrations used in your experiment. This will determine if this compound directly reduces the MTT reagent or affects LDH enzyme activity. Some compounds with reducing potential can directly convert MTT to formazan, leading to a false-positive signal for cell viability.[8][9][10][11]

  • Use an Alternative Assay: If interference is detected, switch to a cytotoxicity assay based on a different principle, such as a CytoTox-Glo™ Assay (measuring protease release) or a CellTiter-Glo® Luminescent Cell Viability Assay (measuring ATP levels).

  • Appropriate Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound) at the same concentration used in the experimental wells.

Experimental Protocol: LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

  • 96-well plates with cultured cells

  • This compound or other test compounds

  • Lysis buffer (to generate maximum LDH release control)

  • LDH assay reagent kit (containing substrate, cofactor, and dye)

  • Stop solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle, untreated, maximum LDH release).

  • Incubate for the desired time period.

  • Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well.

  • Incubate at room temperature, protected from light, for the time specified in the kit protocol.

  • Add the stop solution.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

B. Reporter Gene Assays (Luciferase, β-Galactosidase)

Issue: this compound may inhibit the reporter enzyme directly or its effects on cellular signaling pathways may alter the expression of the reporter gene in a manner unrelated to the specific promoter being studied.

Troubleshooting Steps:

  • Enzyme Inhibition Control: Perform the assay in a cell-free system by adding this compound directly to a solution containing the purified reporter enzyme (luciferase or β-galactosidase) and its substrate. A decrease in signal compared to a control without this compound indicates direct enzyme inhibition.

  • Constitutive Promoter Control: Transfect cells with a control plasmid where the reporter gene is driven by a strong, constitutive promoter (e.g., CMV or SV40). If this compound treatment reduces the signal from this construct, it suggests a general effect on transcription, translation, or cell viability rather than a specific effect on your promoter of interest.

  • Dual-Luciferase Assay: Use a dual-reporter system where the experimental reporter (e.g., firefly luciferase) is co-transfected with a control reporter (e.g., Renilla luciferase) driven by a constitutive promoter. The ratio of the two signals can help normalize for non-specific effects.[12]

Experimental Protocol: Luciferase Reporter Gene Assay

Principle: The luciferase gene is placed under the control of a promoter of interest. The amount of light produced upon addition of the luciferin substrate is proportional to the activity of the promoter.

Materials:

  • Transfected cells in a multi-well plate

  • This compound or other test compounds

  • Cell lysis buffer

  • Luciferase assay substrate/buffer

  • Luminometer

Procedure:

  • Transfect cells with the luciferase reporter construct.

  • After an appropriate incubation period, treat the cells with this compound and controls.

  • Lyse the cells using the provided lysis buffer.[13][14][15][16]

  • Transfer the cell lysate to a luminometer-compatible plate or tube.[13]

  • Add the luciferase assay reagent, which contains the luciferin substrate and other necessary components.[13][14]

  • Immediately measure the luminescence using a luminometer.[14]

Experimental Protocol: β-Galactosidase (ONPG) Assay

Principle: The lacZ gene, encoding β-galactosidase, is used as a reporter. The enzyme hydrolyzes the colorless substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) into galactose and the yellow product o-nitrophenol, which can be quantified by measuring absorbance at 420 nm.[1][17][18][19][20]

Materials:

  • Transfected cells

  • Cell lysis buffer

  • ONPG substrate solution

  • Stop solution (e.g., sodium carbonate)

  • Spectrophotometer or microplate reader

Procedure:

  • Lyse the transfected cells.

  • Add the cell lysate to a reaction mixture containing ONPG.[19]

  • Incubate at 37°C until a yellow color develops.[1][19]

  • Stop the reaction by adding a stop solution.[1]

  • Measure the absorbance at 420 nm.[1]

C. Ion Channel Assays (hERG)

Issue: As a cardiac glycoside, this compound's primary target is an ion pump, and it may have off-target effects on other ion channels, such as the hERG potassium channel, which is critical for cardiac repolarization.

Troubleshooting Steps:

  • Use Automated Patch Clamp: This is the gold standard for assessing ion channel activity and can provide detailed information on channel blocking kinetics.[21]

  • Concentration-Response Curve: Determine the IC50 of this compound for hERG channel inhibition to understand its potency.

  • Positive Controls: Use known hERG channel blockers (e.g., cisapride, terfenadine) as positive controls to ensure the assay is performing correctly.[13]

Experimental Protocol: hERG Assay using Automated Patch Clamp

Principle: This technique measures the flow of ions through the hERG channels in cells stably expressing the channel. The effect of a compound on the channel is determined by measuring changes in the ion current.

Materials:

  • Cell line stably expressing hERG channels (e.g., HEK293 or CHO cells)

  • Automated patch-clamp system

  • Appropriate intracellular and extracellular solutions

  • This compound and control compounds

Procedure:

  • Prepare a single-cell suspension of the hERG-expressing cells.

  • Load the cells and the test compounds into the automated patch-clamp instrument.

  • The instrument will automatically establish a whole-cell patch-clamp configuration.

  • Apply a specific voltage protocol to elicit hERG currents.[22]

  • Apply this compound at various concentrations and measure the resulting inhibition of the hERG current.[23]

  • Analyze the data to determine the concentration-dependent effects and calculate the IC50.[23]

Workflow for Investigating Cell-Based Assay Interference:

G start Unexpected Result in Cell-Based Assay cell_free Perform Cell-Free Assay Control start->cell_free constitutive_promoter Use Constitutive Promoter Control (Reporter Assays) start->constitutive_promoter cell_free->constitutive_promoter No Signal Alteration analytical_interference Analytical Interference with Assay Reagents cell_free->analytical_interference Signal Altered alt_assay Use Alternative Assay with Different Principle constitutive_promoter->alt_assay Signal Unchanged biological_effect Result is Likely a Biological Effect of this compound constitutive_promoter->biological_effect Signal Altered alt_assay->biological_effect Results Confirmed alt_assay->analytical_interference Results Differ

Caption: Decision tree for troubleshooting cell-based assay interference.

References

Validation & Comparative

Lanatoside A vs. Digoxin: A Comparative Analysis of Na+/K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of Lanatoside A and Digoxin, focusing on their inhibitory effects on the Na+/K+-ATPase enzyme. Both are cardiac glycosides derived from the foxglove plant, Digitalis lanata, and share a core steroidal structure responsible for their therapeutic and toxic effects.[1] Digoxin is, in fact, derived from Lanatoside C (a closely related compound to this compound) through enzymatic processes that remove acetyl and glucose moieties.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in myocytes, which leads to an increase in intracellular sodium. This, in turn, affects the Na+/Ca2+ exchanger, leading to an influx of calcium that enhances cardiac muscle contractility.[3][4]

This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biochemical and cellular effects of these two compounds.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of cardiac glycosides on Na+/K+-ATPase can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While direct comparative data for this compound is limited in the available literature, data for the structurally similar Lanatoside C and other related compounds provide valuable insights.

ParameterLanatoside CDigoxinSource Organism/Cell LineCitation
IC50 ~0.12-0.14 µM (GI50)~164 nM (MDA-MB-231 cells)Human Hepatocellular Carcinoma[5]
40 nM (A549 cells)Human Lung Carcinoma[6]
Ki Not specified147 nMNot specified[7]
Kd Not specified2.8 ± 2 nMPig Kidney

Note: GI50 (50% growth-inhibitory concentration) for Lanatoside C is provided from a cancer cell proliferation study, which is an indirect measure of its cellular effects that are primarily initiated by Na+/K+-ATPase inhibition.[5] IC50 values for Digoxin are from studies measuring the inhibition of kynurenine production, a downstream effect of Na+/K+-ATPase inhibition.[6] The Ki value represents the inhibition constant, and Kd represents the equilibrium dissociation constant, both indicating the affinity of the compound for the enzyme.[3]

Experimental Protocols

Determination of Na+/K+-ATPase Inhibition (Colorimetric Assay)

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound and Digoxin on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Principle:

The enzymatic activity of Na+/K+-ATPase is quantified by measuring the rate of ATP hydrolysis into ADP and inorganic phosphate (Pi). The amount of liberated Pi is directly proportional to the enzyme's activity. To isolate the specific activity of Na+/K+-ATPase, total ATPase activity is measured in the presence and absence of a specific inhibitor (like ouabain, or the test compounds). The difference between these two measurements represents the Na+/K+-ATPase-specific activity.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human erythrocytes).[8]

  • Assay Buffer: e.g., 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2.

  • Control Buffer (without K+ and Na+): e.g., 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl2.

  • Substrate: Adenosine triphosphate (ATP) solution (e.g., 2 mM).

  • Test Compounds: this compound and Digoxin dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control Inhibitor: Ouabain (e.g., 1 mM).

  • Phosphate Detection Reagent: e.g., a solution containing ammonium molybdate and a reducing agent like ascorbic acid or tin(II) chloride.[9]

  • Protein Precipitator/Stop Solution: e.g., Perchloric acid or SDS solution.

  • Microplate reader and 96-well plates.

Procedure:

  • Enzyme Preparation: Prepare the Na+/K+-ATPase enzyme solution in an appropriate buffer and keep it on ice. The protein concentration should be optimized for the assay (e.g., 20-50 µg per reaction).

  • Reaction Setup: Prepare reaction mixtures in microplate wells or microcentrifuge tubes. For each test compound concentration, set up two tubes:

    • Total ATPase Activity: Assay Buffer, enzyme preparation, and the test compound (this compound or Digoxin) at the desired concentration.

    • Ouabain-insensitive ATPase Activity: Control Buffer (or Assay Buffer with 1 mM Ouabain), enzyme preparation, and the test compound.

  • Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP to each well to a final concentration of ~2 mM.

  • Incubation: Incubate the reaction plate at 37°C for a fixed time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding a stop solution, such as a protein precipitator.

  • Phosphate Detection:

    • If a precipitate is formed, centrifuge the samples and use the supernatant for phosphate determination.

    • Add the phosphate detection reagent to an aliquot of the supernatant. This reagent reacts with the liberated Pi to produce a colored complex.

    • Incubate at room temperature for a specified time (e.g., 10-30 minutes) to allow color development.

  • Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 650-850 nm, depending on the reagent used).

  • Calculation:

    • Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

    • The Na+/K+-ATPase activity is the difference between the Pi released in the "Total ATPase Activity" tube and the "Ouabain-insensitive ATPase Activity" tube.

    • Calculate the percentage of inhibition for each concentration of this compound and Digoxin relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Na+/K+-ATPase Enzyme Solution setup Set up Reaction Mixtures (± Inhibitor) prep_enzyme->setup prep_reagents Prepare Buffers, ATP, and Inhibitors prep_reagents->setup preincubate Pre-incubate at 37°C setup->preincubate start_reaction Initiate with ATP preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_pi Detect Inorganic Phosphate (Pi) stop_reaction->detect_pi measure_abs Measure Absorbance detect_pi->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate

Experimental workflow for Na+/K+-ATPase inhibition assay.

Signaling Pathways Modulated by Na+/K+-ATPase Inhibition

Inhibition of Na+/K+-ATPase by cardiac glycosides like this compound and Digoxin does not merely alter ion concentrations; it also triggers complex intracellular signaling cascades. The enzyme acts as a signal transducer, where ligand binding initiates protein-protein interactions.[10]

A primary consequence of this signaling is the activation of the Src kinase, a non-receptor tyrosine kinase.[10] This activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[10] Downstream of EGFR, the Ras/Raf/MEK/ERK (MAPK) pathway is activated, influencing gene expression related to cell growth and proliferation.[10]

Furthermore, Na+/K+-ATPase inhibition leads to the generation of reactive oxygen species (ROS) from mitochondria, which act as second messengers.[10] This increase in ROS can activate transcription factors such as NF-κB, which regulates the expression of genes involved in inflammation and cell survival. In some contexts, particularly in cancer cells, Lanatoside C has been shown to suppress ERK activation and inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis, demonstrating that the downstream effects can be cell-type specific.[1]

G Digoxin This compound / Digoxin NKA Na+/K+-ATPase Digoxin->NKA Inhibits Src Src Kinase NKA->Src Activates Ion ↑ Intracellular Na+ ↑ Intracellular Ca2+ NKA->Ion EGFR EGFR Src->EGFR Transactivates ROS Mitochondrial ROS Production Src->ROS Ras Ras/Raf/MEK EGFR->Ras ERK ERK (MAPK) Ras->ERK NFkB NF-κB ERK->NFkB Gene Gene Expression (Growth, Proliferation, Inflammation) ERK->Gene ROS->NFkB NFkB->Gene

References

Comparative Efficacy of Lanatoside A and Lanatoside C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the efficacy of Lanatoside A and Lanatoside C, two closely related cardiac glycosides derived from the woolly foxglove (Digitalis lanata). While historically used in the management of cardiac conditions, recent research has unveiled their potential as potent anti-cancer agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative potency, and the experimental protocols required for their evaluation.

Introduction and Mechanism of Action

Both this compound and Lanatoside C belong to the family of cardiac glycosides, which are well-established inhibitors of the plasma membrane Na+/K+-ATPase pump.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of the Na+/K+-ATPase pump by lanatosides leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell.[3]

In cardiac muscle, this elevation in intracellular calcium enhances contractility, which is the basis for their therapeutic use in heart failure.[3] However, in cancer cells, this disruption of ion homeostasis triggers a cascade of signaling events that can lead to cell cycle arrest, apoptosis, and other forms of cell death.[1][4] While both this compound and C share this fundamental mechanism, their efficacy and the specific downstream signaling pathways they modulate can differ.

Quantitative Comparison of Cytotoxic Efficacy

Recent studies have begun to quantify and compare the cytotoxic effects of various cardiac glycosides, including this compound and Lanatoside C, against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of a compound in inhibiting a specific biological or biochemical function.

The following table summarizes the IC50 values of this compound and Lanatoside C in two human cholangiocarcinoma cell lines, HuCCT-1 and TFK-1.

CompoundCell LineIC50 (µM)
This compound HuCCT-1Data not explicitly provided in the compared study
TFK-1Data not explicitly provided in the compared study
Lanatoside C HuCCT-10.1720
TFK-10.1034

Data extracted from a study that identified Lanatoside C as the most potent of five tested cardiac glycosides, though the specific IC50 values for this compound were not detailed in the available materials.

Signaling Pathways and Cellular Effects

The anticancer effects of this compound and Lanatoside C extend beyond simple cytotoxicity and involve the modulation of complex signaling networks that regulate cell proliferation, survival, and death. Research in this area has been more extensive for Lanatoside C.

Lanatoside C:

Extensive research has demonstrated that Lanatoside C exerts its anticancer effects by modulating several key signaling pathways:

  • MAPK/Wnt/JAK-STAT/PI3K/AKT/mTOR Pathways: Lanatoside C has been shown to attenuate these critical pathways, which are often dysregulated in cancer and are central to cell growth, proliferation, and survival.[5][6]

  • Apoptosis Induction: It triggers programmed cell death through both caspase-dependent and -independent mechanisms. This includes the loss of mitochondrial membrane potential and the activation of caspases.[7]

  • Cell Cycle Arrest: Lanatoside C can induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell division.[5][8]

  • TNF/IL-17 Signaling Pathway: In prostate cancer cells, Lanatoside C has been found to modulate the TNF/IL-17 signaling pathway, which is involved in inflammation and tumor progression.[3]

This compound:

Currently, there is a comparative lack of detailed studies specifically elucidating the anticancer signaling pathways modulated by this compound. However, as a cardiac glycoside with a similar core structure to Lanatoside C, it is presumed to share the fundamental mechanism of Na+/K+-ATPase inhibition and likely influences similar downstream pathways related to apoptosis and cell cycle regulation. Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound in cancer cells.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound and Lanatoside C.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compounds that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or Lanatoside C (typically ranging from nanomolar to micromolar concentrations) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound or Lanatoside C at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Membrane Preparation: Isolate plasma membrane fractions from treated and untreated cells.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NaCl, and KCl. Prepare a parallel set of tubes containing ouabain (a specific Na+/K+-ATPase inhibitor) to determine ouabain-sensitive ATPase activity.

  • Enzyme Reaction: Add the membrane preparation to the reaction mixtures and pre-incubate. Initiate the reaction by adding ATP and incubate at 37°C.

  • Phosphate Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., Malachite Green assay).

  • Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive activity.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Treat cells with the compounds, harvest, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis & Comparison start Seed Cancer Cells (e.g., HuCCT-1, TFK-1) treat Treat with this compound or Lanatoside C (serial dilutions) start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle atpase Na+/K+-ATPase Activity Assay treat->atpase ic50 Determine IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist atpase_inhibition Measure Enzyme Inhibition atpase->atpase_inhibition compare Comparative Analysis of Efficacy ic50->compare apoptosis_quant->compare cell_cycle_dist->compare atpase_inhibition->compare

Caption: Workflow for the comparative analysis of this compound and C efficacy.

Signaling Pathways Modulated by Lanatoside C

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol & Nucleus lan_c Lanatoside C nak_atpase Na+/K+-ATPase lan_c->nak_atpase Inhibits pi3k_akt PI3K/AKT/mTOR Pathway nak_atpase->pi3k_akt Modulates mapk MAPK Pathway nak_atpase->mapk Modulates wnt Wnt/β-catenin Pathway nak_atpase->wnt Modulates jak_stat JAK/STAT Pathway nak_atpase->jak_stat Modulates apoptosis Apoptosis nak_atpase->apoptosis Induces cell_cycle_arrest G2/M Cell Cycle Arrest nak_atpase->cell_cycle_arrest Induces proliferation Cell Proliferation & Survival pi3k_akt->proliferation Inhibits mapk->proliferation Inhibits wnt->proliferation Inhibits jak_stat->proliferation Inhibits

Caption: Signaling pathways affected by Lanatoside C in cancer cells.

Conclusion

Both this compound and Lanatoside C demonstrate potential as anticancer agents through their primary mechanism of Na+/K+-ATPase inhibition. Current research indicates that Lanatoside C is a potent inducer of cell death in various cancer cell lines, with its effects on key signaling pathways being increasingly well-documented. While this compound is structurally similar and expected to have comparable activities, there is a clear need for more dedicated research to fully elucidate its specific anticancer efficacy and mechanisms of action. This guide provides a framework for such comparative studies, offering standardized protocols and highlighting the current state of knowledge to guide future investigations in this promising area of drug repurposing.

References

Validating Anticancer Effects in Xenograft Models: A Comparative Guide on Lanatoside A and Related Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Available Data: Direct experimental data on the anticancer effects of Lanatoside A in xenograft models is limited in publicly available research. However, extensive studies have been conducted on Lanatoside C, a closely related cardiac glycoside derived from the same plant source, Digitalis lanata. In at least one comparative study, Lanatoside C was selected over this compound and other glycosides for its superior potency against cholangiocarcinoma cells[1]. This guide will, therefore, present comprehensive data from Lanatoside C xenograft studies as a robust proxy to validate the potential anticancer effects of this class of compounds, providing researchers with valuable comparative data and detailed experimental protocols.

Comparative Efficacy of Lanatoside C in Xenograft Models

Lanatoside C has demonstrated significant tumor growth inhibition in various cancer types in preclinical xenograft models. Its efficacy, both alone and in combination with other therapies, is summarized below.

Table 1: Efficacy of Lanatoside C in Cholangiocarcinoma (CCA) Xenograft Model
Treatment GroupDosage & AdministrationTumor Volume Reduction vs. ControlTumor Weight Reduction vs. ControlKey Findings
Control (PBS) 100 µL/day (gavage)--Uninhibited tumor growth.
Lanatoside C 40 mg/kg/day (gavage)Significant reductionSignificant reductionWell-tolerated with no significant body weight loss over 42 days[2].
Lanatoside C + NAC 40 mg/kg/day Lanatoside C + 100 mg/kg/day NACEffect of Lanatoside C was reversedNot specifiedSuggests the anticancer effect is ROS-dependent[1][2].

Data sourced from a study using a HuCCT-1 cholangiocarcinoma cell line subcutaneously transplanted in immunodeficient mice[2].

Table 2: Efficacy of Lanatoside C in Hepatocellular Carcinoma (HCC) Xenograft Model
Treatment GroupDosage & AdministrationOutcome vs. ControlKey Findings
Control 50% Cremophor EL + 50% DMSO-Progressive tumor growth.
Lanatoside C 2.5 mg/kg (route not specified)Dramatically decreased tumor volume and delayed tumor growthNo obvious body weight loss observed[3].

Data sourced from a study using a Hep3B hepatocellular carcinoma cell line subcutaneously injected into severe combined immunodeficient (SCID) mice[3].

Table 3: Efficacy of Lanatoside C in Other Cancer Xenograft Models
Cancer TypeCell LineTreatment DetailsKey In Vivo OutcomesReference
Non-Small Cell Lung Cancer A549Not specifiedEfficiently inhibited tumor growth; reduced tumor size and weight.[4][5]
Colorectal Cancer HCT116Not specifiedReduced tumor growth as a single agent. Combination with radiation showed superior inhibition.[6]
HER2+ Gastric Cancer NCI-N87Combination with ¹³¹I-trastuzumabThe combination significantly inhibited tumor progression compared to control (p=0.009). Lanatoside C alone did not significantly inhibit growth.[7]

Key Signaling Pathways Modulated by Lanatoside C

Lanatoside C exerts its anticancer effects by modulating several critical signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of proliferation.

Inhibition of STAT3 Signaling in Cholangiocarcinoma

Lanatoside C has been shown to downregulate the expression of Signal Transducer and Activator of Transcription 3 (STAT3).[1] This inhibition disrupts the downstream pro-survival signaling, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, ultimately activating caspases and inducing apoptosis.[1]

STAT3_Pathway cluster_cell Cancer Cell LanC Lanatoside C STAT3 STAT3 LanC->STAT3 Inhibits Bcl2 Bcl-2 / Bcl-xl (Anti-apoptotic) STAT3->Bcl2 Promotes Bax Bax (Pro-apoptotic) STAT3->Bax Inhibits Mito Mitochondria Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Lanatoside C inhibits the STAT3 pathway, leading to apoptosis.

Activation of PKCδ Signaling in Hepatocellular Carcinoma

In HCC cells, Lanatoside C activates Protein Kinase C delta (PKCδ).[3][4] This activation leads to the suppression of the pro-survival AKT/mTOR pathway and triggers both caspase-dependent and -independent apoptosis.[3][4]

PKC_Pathway cluster_cell_pkc Hepatocellular Carcinoma Cell LanC_pkc Lanatoside C PKCd PKCδ LanC_pkc->PKCd Activates AKT AKT PKCd->AKT MMP_loss Mitochondrial Membrane Potential Loss PKCd->MMP_loss mTOR mTOR AKT->mTOR Caspases Caspase Activation MMP_loss->Caspases AIF AIF Translocation to Nucleus MMP_loss->AIF Apoptosis_pkc Apoptosis Caspases->Apoptosis_pkc AIF->Apoptosis_pkc

Caption: Lanatoside C activates PKCδ to induce apoptosis in HCC cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols based on the cited studies.

Xenograft Model Establishment and Drug Administration

This workflow outlines the key steps in performing an in vivo validation study using a xenograft model.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_study Study Execution cluster_analysis Analysis CellCulture 1. Propagate Cancer Cell Line (e.g., HuCCT-1, Hep3B) Harvest 2. Harvest and Count Cells CellCulture->Harvest Prepare 3. Prepare Cell Suspension (e.g., in PBS or Matrigel) Harvest->Prepare Inject 4. Subcutaneously Inject Cells into Flank of Immunodeficient Mice Prepare->Inject TumorGrowth 5. Monitor Mice and Allow Tumors to Reach ~100 mm³ Inject->TumorGrowth Grouping 6. Randomize Mice into Treatment & Control Groups TumorGrowth->Grouping Treatment 7. Administer Treatment (e.g., Lanatoside C via gavage) Grouping->Treatment Monitor 8. Measure Tumor Volume and Body Weight Regularly Treatment->Monitor Endpoint 9. Sacrifice Mice at Study Endpoint Monitor->Endpoint HarvestTumor 10. Excise, Weigh, and Photograph Tumors Endpoint->HarvestTumor Analysis 11. Perform Downstream Analysis (IHC, Western Blot, etc.) HarvestTumor->Analysis

Caption: General workflow for a cell line-derived xenograft study.

Detailed Protocol:

  • Cell Culture: Human cancer cell lines (e.g., Hep3B, HuCCT-1) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).[2][3]

  • Animal Models: Immunodeficient mice, such as SCID or BALB/c nude mice (5-6 weeks old), are used as hosts.[3][5]

  • Implantation: A suspension of 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL (often mixed with Matrigel) is injected subcutaneously into the flank of each mouse.[3]

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomized into control and treatment groups.[3]

  • Drug Administration: Lanatoside C is administered at a predetermined dose (e.g., 2.5 mg/kg or 40 mg/kg). The vehicle for the control group typically consists of the same solvent used for the drug (e.g., PBS, DMSO/Cremophor EL mixture).[2][3]

  • Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (Length × Width²)/2. Mouse body weight is also monitored as an indicator of toxicity.[3]

Immunohistochemistry (IHC)
  • Purpose: To detect the expression and localization of specific proteins within the tumor tissue.

  • Protocol:

    • Excised tumor tissues are fixed in formalin and embedded in paraffin.

    • Sections are cut, deparaffinized, and rehydrated.

    • Antigen retrieval is performed using an appropriate buffer.

    • Sections are incubated with primary antibodies against target proteins (e.g., STAT3, Caspase-3, Ki67).[1][5]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

    • The signal is developed using a chromogenic substrate (e.g., DAB).

    • Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted for microscopic examination.[1]

Western Blotting
  • Purpose: To quantify the expression levels of specific proteins in tumor lysates.

  • Protocol:

    • Proteins are extracted from tumor tissue or cultured cells using lysis buffer.

    • Protein concentration is determined using an assay like the BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific binding.

    • The membrane is incubated with primary antibodies against proteins of interest (e.g., STAT3, Bcl-2, Bax, Caspase-3, GAPDH).[1]

    • The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.[1]

References

A Comparative Guide to the Cross-Reactivity of Lanatoside A with Commercial Digoxin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Lanatoside A with commercially available digoxin immunoassays. Understanding the extent of this interference is crucial for the accurate therapeutic drug monitoring (TDM) of digoxin, as the presence of structurally similar cardiac glycosides like this compound can lead to erroneously elevated digoxin concentrations, potentially impacting patient management and clinical trial data interpretation. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and development in this area.

Quantitative Cross-Reactivity Data

The cross-reactivity of this compound and its closely related compounds with various commercial digoxin immunoassays is a critical consideration for accurate digoxin quantification. The structural similarity between these molecules, particularly the shared steroid nucleus, often leads to significant cross-reactivity. Below is a summary of available data for different immunoassay platforms. It is important to note that specific cross-reactivity data for this compound is not always readily available in manufacturer documentation. However, data for the structurally analogous compound, Lanatoside C, provides a strong indication of expected performance. This compound and Lanatoside C differ only by an acetyl group on the terminal digitoxose sugar, suggesting a high likelihood of similar cross-reactivity profiles.

Immunoassay PlatformManufacturerAssayed CompoundConcentration TestedCross-Reactivity (%)
cobas e Roche DiagnosticsLanatoside C5 ng/mL100%
cobas e Roche DiagnosticsDeslanosideNot Specified85.6%[1]
ARCHITECT iSystem Abbott LaboratoriesDeslanosideNot Specified91%[1]
Dimension Vista Siemens HealthineersDeslanosideNot SpecifiedData not provided
UniCel DxC Beckman CoulterDeslanosideNot SpecifiedData not provided

Note: The data for Lanatoside C on the Roche cobas e platform strongly suggests that this compound would also exhibit high cross-reactivity.[2] Researchers using platforms where data is not provided should exercise particular caution when interpreting digoxin results in the presence of this compound or other related cardiac glycosides.

Experimental Protocols

The determination of cross-reactivity is a fundamental aspect of immunoassay validation. The following is a generalized experimental protocol for assessing the interference of this compound in a competitive digoxin immunoassay, based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2.[3][4][5][6][7]

Objective: To quantify the percentage of cross-reactivity of this compound in a specific digoxin immunoassay.

Materials:

  • Digoxin-free human serum pool.

  • Digoxin standards of known concentrations.

  • This compound stock solution of a known high concentration.

  • The digoxin immunoassay reagents and analyzer to be evaluated.

  • Precision pipettes and other standard laboratory equipment.

Procedure:

  • Preparation of Test Samples:

    • Aliquots of the digoxin-free serum pool are prepared.

    • One set of aliquots is spiked with this compound at various concentrations. The concentrations should span a clinically relevant range.

  • Assay Performance:

    • The digoxin concentration of both the this compound-spiked samples and a control set of unspiked (digoxin-free) serum is measured using the immunoassay .

    • Each sample should be run in replicate (e.g., n=3) to ensure precision.

  • Data Analysis and Calculation of Cross-Reactivity:

    • The apparent digoxin concentration in the this compound-spiked samples is determined from the assay.

    • The percentage of cross-reactivity is calculated using the following formula:

      % Cross-Reactivity = (Apparent Digoxin Concentration / Concentration of this compound) x 100

    • This calculation should be performed for each concentration of this compound tested, and the average cross-reactivity can be reported.

Mandatory Visualizations

Signaling Pathway of Cardiac Glycosides

Cardiac Glycoside Signaling Pathway cluster_cell Cardiomyocyte NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in K+ in K_out Extracellular K+ NaK_ATPase->K_out Na+ out NCX Na+/Ca2+ Exchanger Na_out Extracellular Na+ NCX->Na_out Ca2+ out Ca_in Intracellular Ca2+ NCX->Ca_in Na+ in Ca_Store Sarcoplasmic Reticulum (Ca2+ Store) Ca_Store->Ca_in Release Myofilaments Myofilaments Contraction Contraction Myofilaments->Contraction Increased Contractility K_in Intracellular K+ Ca_in->Ca_Store Uptake Ca_in->Myofilaments Activation Ca_out Extracellular Ca2+ Cardiac_Glycoside Cardiac Glycoside (Digoxin, this compound) Cardiac_Glycoside->NaK_ATPase Inhibition

Caption: Mechanism of action of cardiac glycosides.

Experimental Workflow for Cross-Reactivity Assessment

Cross-Reactivity Workflow cluster_prep Sample Preparation cluster_assay Immunoassay Analysis cluster_analysis Data Analysis Serum_Pool Digoxin-Free Human Serum Pool Spike Spike with this compound (Multiple Concentrations) Serum_Pool->Spike Control Unspiked Control Serum_Pool->Control Assay Perform Digoxin Immunoassay (Replicates) Spike->Assay Test Samples Control->Assay Control Samples Measure Determine Apparent Digoxin Concentration Assay->Measure Calculate Calculate % Cross-Reactivity: ((Apparent Digoxin) / (this compound)) * 100 Measure->Calculate

Caption: Workflow for determining immunoassay cross-reactivity.

References

A Comparative Analysis of the Cardiotonic Effects of Lanatosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiotonic effects of different lanatosides, a class of cardiac glycosides derived from the foxglove plant, Digitalis lanata. These compounds are known for their positive inotropic effects, meaning they increase the force of myocardial contraction, and have been historically used in the treatment of heart failure and certain arrhythmias. This document summarizes their mechanism of action, presents available comparative data, details relevant experimental protocols, and illustrates key pathways and workflows.

Mechanism of Action: A Shared Pathway

The primary mechanism underlying the cardiotonic effect of all lanatosides is the inhibition of the Na+/K+-ATPase pump in the plasma membrane of cardiomyocytes.[1][2] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, leading to a decrease in calcium extrusion and a net increase in the intracellular calcium concentration. This higher intracellular calcium concentration enhances the contractility of the myocardial cells by increasing the amount of calcium available to bind to the troponin-C complex, thereby strengthening the force of contraction.[1][3]

Comparative Analysis of Lanatosides

Lanatosides are closely related structurally, differing primarily in the hydroxylation of the steroid nucleus and the sugar moieties attached. The main lanatosides found in Digitalis lanata are Lanatoside A, B, C, D, and E. While comprehensive, direct comparative studies with quantitative data on the cardiotonic potency of all lanatosides are limited in readily available literature, structure-activity relationships for cardiac glycosides provide a basis for inferred differences. The potency of cardiac glycosides in inhibiting Na+/K+-ATPase is influenced by the number and position of hydroxyl groups on the steroid core.[4]

Table 1: Comparison of Lanatoside Properties

FeatureThis compoundLanatoside BLanatoside CLanatoside D
Aglycone DigitoxigeninGitoxigeninDigoxigeninDiginatigenin
Key Structural Difference from Lanatoside C Lacks the C-12 hydroxyl groupHas a hydroxyl group at C-16 instead of C-12-Has hydroxyl groups at C-12 and C-16
Inferred Relative Potency (Na+/K+-ATPase Inhibition) Potentially higherPotentially lowerReferencePotentially lower
Positive Inotropic Effect EC50 Not availableNot availableNot availableNot available
Maximal Inotropic Effect (Emax) Not availableNot availableNot availableNot available

Note: The inferred relative potency is based on general structure-activity relationships of cardiac glycosides, where increased hydroxylation of the steroid nucleus can decrease the inhibitory potency on Na+/K+-ATPase. Direct experimental data comparing all four lanatosides is scarce.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess and compare the cardiotonic effects of lanatosides.

Isolated Papillary Muscle Preparation for Inotropic Effect Measurement

This in vitro method allows for the direct measurement of myocardial contractility in a controlled environment.

a. Tissue Preparation:

  • A mouse is euthanized, and the heart is rapidly excised and placed in a cardioplegic solution to prevent ischemic damage.

  • The left ventricle is opened, and the anterior papillary muscle is carefully dissected, keeping the tendinous and muscular ends intact for mounting.

b. Experimental Setup:

  • The isolated papillary muscle is mounted vertically in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 32°C) and continuously gassed with 95% O2 and 5% CO2.

  • One end of the muscle is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • The muscle is electrically stimulated with platinum electrodes using rectangular pulses (e.g., 2 ms duration, 1 Hz frequency) to induce contractions.

c. Data Acquisition and Analysis:

  • The muscle is allowed to equilibrate for 45-60 minutes, during which the preload is gradually increased to achieve the maximal twitch force.

  • After equilibration, baseline contractile force is recorded.

  • Different concentrations of the lanatoside solutions are added to the organ bath in a cumulative manner.

  • The developed force of contraction is recorded continuously. The positive inotropic effect is measured as the percentage increase in the force of contraction compared to the baseline.

  • Dose-response curves are constructed to determine the EC50 (the concentration that produces 50% of the maximal effect) and the Emax (the maximal effect).

Na+/K+-ATPase Inhibition Assay

This biochemical assay directly measures the inhibitory potency of lanatosides on their molecular target.

a. Enzyme Preparation:

  • Na+/K+-ATPase can be sourced from purified enzyme preparations from tissues rich in the enzyme, such as pig kidneys.

b. Assay Protocol:

  • The Na+/K+-ATPase activity is assayed by measuring the rate of ATP hydrolysis, which can be quantified by measuring the release of inorganic phosphate (Pi).

  • The enzyme is pre-incubated for a set time (e.g., 10 minutes) at 37°C in a reaction mixture containing NaCl, KCl, MgCl2, and a buffer (e.g., Tris-HCl) at a specific pH.

  • Varying concentrations of the lanatoside inhibitor are added to the reaction mixture.

  • The reaction is initiated by the addition of ATP.

  • The amount of Pi released is measured colorimetrically.

  • The concentration of the lanatoside that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.

Visualizing the Molecular and Experimental Frameworks

To better understand the processes described, the following diagrams illustrate the signaling pathway of lanatosides and a typical experimental workflow.

Lanatoside_Signaling_Pathway Lanatoside Lanatoside NaK_ATPase Na+/K+-ATPase Lanatoside->NaK_ATPase Inhibits Na_in ↑ [Na+]i NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in ↑ [Ca2+]i NCX->Ca_in Increases SR Sarcoplasmic Reticulum Ca_in->SR Stimulates Contraction ↑ Myocardial Contraction Ca_in->Contraction Ca_release ↑ Ca2+ Release SR->Ca_release Ca_release->Contraction Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Euthanasia Animal Euthanasia (e.g., Mouse) Heart_Excision Heart Excision Animal_Euthanasia->Heart_Excision Papillary_Dissection Papillary Muscle Dissection Heart_Excision->Papillary_Dissection Mounting Mount in Organ Bath Papillary_Dissection->Mounting Equilibration Equilibration & Stimulation Mounting->Equilibration Baseline Record Baseline Contraction Equilibration->Baseline Drug_Addition Cumulative Addition of Lanatoside Baseline->Drug_Addition Data_Recording Record Force of Contraction Drug_Addition->Data_Recording Dose_Response Construct Dose- Response Curve Data_Recording->Dose_Response EC50_Emax Determine EC50 and Emax Dose_Response->EC50_Emax

References

Lanatoside A in Focus: A Comparative Analysis of Natural Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Lanatoside A with other prominent natural cardiac glycosides, including Digoxin, Digitoxin, and Ouabain. This analysis is supported by available experimental data on their cardiotonic and cytotoxic effects, offering insights into their therapeutic potential and underlying mechanisms.

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have long been a cornerstone in the treatment of heart failure due to their positive inotropic effects— a strengthening of the heart's contractions.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1][3] This guide delves into a comparative analysis of this compound, a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata), against its more commonly studied counterparts.

Performance Comparison: Inotropy and Cytotoxicity

The therapeutic efficacy of cardiac glycosides is intrinsically linked to their ability to enhance myocardial contractility. Concurrently, their potential as anti-cancer agents is increasingly being recognized due to their cytotoxic effects on various cancer cell lines.

Comparative Inotropic Effects:

While direct comparative studies quantifying the inotropic potency of this compound with standardized EC50 values are limited in the readily available literature, the positive inotropic action of lanatosides, in general, is well-established. For instance, studies on Lanatoside C, which is structurally very similar to this compound, have demonstrated a significant positive inotropic effect.[4] It is important to note that both hydrophilic and lipophilic cardiac glycosides demonstrate positive inotropic effects, with some animal studies suggesting that lipophilic agents may have a greater sympathomimetic effect.

Comparative Cytotoxicity:

The cytotoxic potential of cardiac glycosides is a burgeoning area of research. Data from various studies, primarily on human cancer cell lines, allows for a comparison of their anti-proliferative activities.

Cardiac GlycosideCell LineIC50 (nM)
Digoxin A549 (Lung)40[5]
H1299 (Lung)120[6]
Digitoxin HeLa (Cervical)28[7]
Ouabain A549 (Lung)17[5]
Lanatoside C HeLa, A549, MCF-7Strong activity at nanomolar scale (specific IC50 not provided)

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary based on the cell line, assay conditions, and exposure time.

Inhibition of Na+/K+-ATPase:

The inhibition of the Na+/K+-ATPase is the core mechanism underlying both the cardiotonic and, to a large extent, the cytotoxic effects of these compounds. The potency of this inhibition is a key determinant of their biological activity.

Cardiac GlycosideIC50 (nM)
Ouabain 89 (MDA-MB-231 cells)[5]
17 (A549 cells)[5]
Digoxin ~164 (MDA-MB-231 cells)[5]
40 (A549 cells)[5]

Signaling Pathways and Experimental Workflows

To understand the action of cardiac glycosides, it is crucial to visualize their molecular signaling pathways and the experimental procedures used to evaluate their efficacy.

Cardiac_Glycoside_Signaling CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Apoptosis Apoptosis (Cytotoxic Effect) Ca_in->Apoptosis Ca_release ↑ Ca2+ Release SR->Ca_release Contraction ↑ Myocardial Contraction (Inotropic Effect) Ca_release->Contraction

Signaling pathway of cardiac glycosides.

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of cardiac glycosides.

Cytotoxicity_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., A549) start->cell_culture seeding 2. Seed cells in 96-well plates cell_culture->seeding treatment 3. Treat with serial dilutions of Cardiac Glycosides seeding->treatment incubation 4. Incubate for 24-72 hours treatment->incubation assay 5. Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay measurement 6. Measure Absorbance/ Luminescence assay->measurement analysis 7. Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

Experimental workflow for cytotoxicity assessment.

The structure-activity relationship (SAR) of cardiac glycosides is crucial for understanding their varying potencies.

SAR_Logic cluster_steroid Steroid Core Modifications cluster_lactone Lactone Ring Variations cluster_sugar Sugar Moiety Differences CG_structure Cardiac Glycoside Structure Steroid Nucleus Lactone Ring Sugar Moiety hydroxyl Hydroxylation pattern CG_structure:f0->hydroxyl saturation Saturation CG_structure:f1->saturation sugar_type Type and number of sugars CG_structure:f2->sugar_type acetylation Acetylation CG_structure:f2->acetylation Activity Biological Activity (Inotropy & Cytotoxicity) hydroxyl->Activity saturation->Activity sugar_type->Activity acetylation->Activity

Structure-activity relationship of cardiac glycosides.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of cardiac glycoside performance.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of cardiac glycosides on cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cardiac glycosides (this compound, Digoxin, Digitoxin, Ouabain) in the culture medium. Remove the existing medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using appropriate software.

Protocol 2: Na+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of cardiac glycosides on Na+/K+-ATPase activity.

Principle: This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibition of this activity by cardiac glycosides is then measured.

Procedure:

  • Enzyme Preparation: Prepare a purified or partially purified Na+/K+-ATPase enzyme preparation from a suitable source (e.g., porcine brain or kidney cortex).

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and NaCl.

  • Inhibitor Addition: Add varying concentrations of the cardiac glycosides to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Add the enzyme preparation to the reaction tubes and pre-incubate for a specific time at 37°C.

  • Initiate Reaction: Start the reaction by adding ATP to each tube.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Phosphate Detection: Measure the amount of liberated inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each glycoside concentration compared to the control. Plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value.

Conclusion

This comparative guide highlights the pharmacological profiles of this compound and other key natural cardiac glycosides. While there is a wealth of data on Digoxin, Digitoxin, and Ouabain, further quantitative experimental studies on this compound are needed to fully elucidate its comparative potency in terms of both its positive inotropic and cytotoxic effects. The provided protocols and diagrams offer a foundational framework for researchers to conduct such comparative investigations and to further explore the therapeutic potential of this important class of natural compounds.

References

Reproducibility of Lanatoside A-Induced Apoptosis Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lanatoside A, a cardiac glycoside, has garnered significant interest for its potential as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines. The reproducibility of these findings is crucial for advancing this compound into further preclinical and clinical development. This guide provides a comparative analysis of published studies on this compound-induced apoptosis, focusing on data consistency, experimental protocols, and the signaling pathways involved. For the purpose of this guide, studies on Lanatoside C are included, as it is a closely related compound often used interchangeably in cancer research, with its aglycone, digitoxigenin, being the same as that of this compound.

Quantitative Comparison of Lanatoside C-Induced Apoptosis

To assess the reproducibility of Lanatoside C's apoptotic effects, we have summarized key quantitative data from multiple studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below compare the IC50 values and the percentage of apoptotic cells at specific concentrations and time points.

Table 1: Comparison of IC50 Values for Lanatoside C in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (nM)Treatment Time (hours)Reference
PC-3 Prostate Cancer208.1024[1]
79.7248[1]
45.4372[1]
DU145 Prostate Cancer151.3024[1]
96.6248[1]
96.4372[1]
LNCaP Prostate Cancer565.5024[1]
344.8048[1]
304.6072[1]
MCF-7 Breast Cancer400 ± 10024[2]
A549 Lung Cancer56.49 ± 5.324[2]
HepG2 Liver Cancer238 ± 16024[2]
HuCCT-1 Cholangiocarcinoma172.048[3]
TFK-1 Cholangiocarcinoma103.448[3]

Table 2: Comparison of Apoptosis Rates Induced by Lanatoside C

Cell LineLanatoside C Concentration (nM)Treatment Time (hours)Apoptosis Rate (%)Reference
PC-3 20048Significantly Increased[1]
40048Markedly Induced[1]
DU145 20048Significantly Increased[1]
40048Significantly Increased[1]
MCF-7 1200 (IC50 concentration)24Significant increase in Caspases 3, 7, & 9[2]
A549 160 (IC50 concentration)24Significant increase in Caspases 3, 7, & 9[2]
HepG2 700 (IC50 concentration)24Significant increase in Caspases 3, 7, & 9[2]
HuCCT-1 172.048Significantly Increased[3]
TFK-1 103.448Significantly Increased[3]

The data indicates a consistent dose- and time-dependent cytotoxic and pro-apoptotic effect of Lanatoside C across different cancer cell lines. While the absolute IC50 values and apoptosis rates vary, which is expected due to differences in cell line sensitivity and experimental conditions, the overall trend of apoptosis induction is reproducible.

Experimental Protocols

The methodologies employed in these studies are critical for the reproducibility of the results. Below are detailed protocols for the key experiments cited.

Cell Viability and IC50 Determination (MTT Assay)
  • Cell Seeding: Seed approximately 3,500 cells per well in a 96-well plate and allow them to attach overnight.[2][4]

  • Treatment: Treat the cells with a range of Lanatoside C concentrations for the desired duration (e.g., 24, 48, or 72 hours).[1][2][4]

  • MTT Addition: Add 0.5 mg/mL of MTT solution to each well and incubate in the dark for 2-4 hours.[2]

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm.[2][4] The IC50 value is then calculated from the dose-response curve.

Apoptosis Detection (Annexin V/PI Staining and Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Lanatoside C for the specified time.[3][4]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[4][5]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[4][6]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6]

  • Flow Cytometry: Add binding buffer to each tube and analyze the cells using a flow cytometer.[4] Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[5]

Western Blotting for Apoptosis-Related Proteins
  • Cell Lysis: After treatment with Lanatoside C, wash cells with PBS and lyse them in RIPA buffer on ice.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.[7]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.[7]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.[7]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in this compound-induced apoptosis and a typical experimental workflow for assessing its reproducibility.

G cluster_workflow Experimental Workflow for Reproducibility Assessment start Start: Select Cancer Cell Lines ic50 Determine IC50 of this compound (MTT Assay) start->ic50 apoptosis_assay Assess Apoptosis Rate (Annexin V/PI Staining) ic50->apoptosis_assay protein_analysis Analyze Apoptosis-Related Proteins (Western Blot) apoptosis_assay->protein_analysis pathway_analysis Investigate Signaling Pathways (Inhibitor Studies, etc.) protein_analysis->pathway_analysis data_comparison Compare Data with Published Studies pathway_analysis->data_comparison conclusion Conclusion on Reproducibility data_comparison->conclusion

Experimental Workflow for Reproducibility Assessment

G cluster_pathway Signaling Pathways in this compound-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway lanatoside_a This compound tnf TNF/IL-17 Signaling lanatoside_a->tnf wnt Wnt/β-catenin/c-Myc Downregulation lanatoside_a->wnt pkc PKCδ Activation lanatoside_a->pkc stat3 STAT3 Inhibition lanatoside_a->stat3 caspase8 Caspase-8 Activation tnf->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bcl2_family Bax/Bcl-2 Ratio Increase wnt->bcl2_family mitochondria Mitochondrial Dysfunction pkc->mitochondria stat3->bcl2_family bcl2_family->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Signaling Pathways in this compound-Induced Apoptosis

References

Safety Operating Guide

Proper Disposal of Lanatoside A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Lanatoside A are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound.

This compound, a cardiac glycoside, is a highly toxic compound. Improper disposal can pose significant risks to personnel and the environment. Therefore, adherence to established protocols is not just a matter of best practice but a critical component of laboratory safety.

Immediate Safety and Logistical Information

Before handling this compound, it is crucial to be aware of its hazardous nature and the necessary precautions. The following table summarizes key quantitative data related to its hazard classification.

ParameterValueCitation
UN Number UN2811[1]
Proper Shipping Name Toxic solid, organic, n.o.s. (Lanatoside C)[1]
Hazard Class 6.1 (Toxic)[1]
Packing Group III[1]

Note: The information for Lanatoside C is used as a close structural and toxicological surrogate for this compound.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves two main options: direct disposal through a licensed hazardous waste management service or chemical inactivation in the laboratory followed by disposal.

Option 1: Direct Disposal via Hazardous Waste Management

This is the most straightforward and recommended method for bulk quantities or when laboratory inactivation is not feasible.

  • Segregation and Labeling:

    • Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols (toxic).

  • Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. All waste must be transported off-site for incineration at a permitted facility.

Option 2: Laboratory-Scale Chemical Inactivation (Acid Hydrolysis)

For small quantities of this compound, chemical inactivation through acid hydrolysis can be performed to cleave the glycosidic bonds, reducing its specific biological activity. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Objective: To hydrolyze the glycosidic linkages in this compound, rendering it biologically less active before final disposal.

Materials:

  • This compound waste

  • Methanol

  • 0.1 N Mineral Acid (e.g., Hydrochloric Acid or Sulfuric Acid)

  • Heating mantle or water bath

  • Round-bottom flask with reflux condenser

  • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

  • pH indicator strips

Procedure:

  • Preparation (in a fume hood):

    • For every 1 part of this compound waste, prepare a solution of 50% aqueous methanol.

    • Carefully add the this compound waste to the round-bottom flask containing the 50% methanol solution.

    • Slowly add the 0.1 N mineral acid to achieve a final concentration of 0.05 N.

  • Hydrolysis:

    • Attach the reflux condenser to the round-bottom flask.

    • Heat the mixture to boiling and maintain a gentle reflux for 30 minutes.[2] This process will cleave the sugar moieties from the steroid backbone.

  • Cooling and Neutralization:

    • Allow the solution to cool to room temperature.

    • Slowly and carefully add a weak base, such as sodium bicarbonate, to the acidic hydrolysate while stirring.[3] Be cautious as this will generate carbon dioxide gas.

    • Periodically check the pH of the solution using pH indicator strips. Continue adding the base until the pH is between 6.0 and 8.0.[3]

  • Final Disposal of Hydrolysate:

    • Once neutralized, the resulting solution containing the aglycone, sugars, and salts can be considered for drain disposal, provided it does not contain any other hazardous components (e.g., heavy metals) and is in compliance with local wastewater regulations.[3]

    • If drain disposal is permissible, flush the neutralized solution down the sanitary sewer with a large volume of running water (at least 20 parts water to 1 part hydrolysate).[3][4]

    • If there is any uncertainty about the composition of the hydrolysate or if local regulations prohibit drain disposal of such materials, it must be collected as hazardous waste. In this case, transfer the neutralized solution to a labeled hazardous waste container and arrange for pickup through your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

LanatosideA_Disposal_Workflow start This compound Waste Generated decision_quantity Bulk or Small Quantity? start->decision_quantity bulk_disposal Direct Disposal via Licensed Contractor decision_quantity->bulk_disposal Bulk small_quantity_path Small Quantity (Lab-Scale) decision_quantity->small_quantity_path Small segregate_label_bulk Segregate and Label as 'Hazardous Waste - Toxic' bulk_disposal->segregate_label_bulk store_bulk Store in Secure Satellite Accumulation Area segregate_label_bulk->store_bulk contact_ehs_bulk Contact EHS for Pickup and Incineration store_bulk->contact_ehs_bulk chemical_inactivation Chemical Inactivation (Acid Hydrolysis) small_quantity_path->chemical_inactivation hydrolysis_step Boil with 0.05 N Acid in 50% Methanol for 30 min chemical_inactivation->hydrolysis_step neutralization_step Cool and Neutralize with Weak Base to pH 6-8 hydrolysis_step->neutralization_step decision_disposal Local Regulations Permit Drain Disposal? neutralization_step->decision_disposal drain_disposal Flush Down Sanitary Sewer with Copious Water decision_disposal->drain_disposal Yes collect_as_waste Collect as Hazardous Waste decision_disposal->collect_as_waste No / Uncertain segregate_label_hydrolysate Segregate and Label as 'Neutralized this compound Hydrolysate' collect_as_waste->segregate_label_hydrolysate store_hydrolysate Store in Secure Satellite Accumulation Area segregate_label_hydrolysate->store_hydrolysate contact_ehs_hydrolysate Contact EHS for Pickup and Incineration store_hydrolysate->contact_ehs_hydrolysate

References

Essential Safety and Handling Protocols for Lanatoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Lanatoside A.

This compound, a potent cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata), is a valuable compound in cardiovascular research.[1] However, its high toxicity necessitates stringent safety protocols to protect laboratory personnel.[2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Personal Protective Equipment (PPE) and Safety Measures

Due to the acute toxicity of this compound and its analogues like Lanatoside C, comprehensive personal protective equipment is mandatory.[3][4] The following table summarizes the required PPE and safety measures.

Equipment/MeasureSpecificationRationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of airborne particles.[5]
Hand Protection Double gloving with nitrile, natural rubber, neoprene, butyl, PVC, or Viton gloves.[5]To prevent skin contact and absorption.[3][5]
Eye Protection Chemical safety goggles or a face shield.[5]To protect eyes from splashes and dust.
Body Protection Disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.[5]To prevent contamination of personal clothing.
Ventilation Work in a certified chemical fume hood.To minimize inhalation exposure.[5]
Hygiene Wash hands thoroughly after handling and before leaving the laboratory.[5]To remove any potential residual contamination.
Emergency Equipment Eyewash station and safety shower must be readily accessible.[5]For immediate decontamination in case of exposure.

Quantitative Data for Lanatoside C (as a proxy for this compound)

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)DangerH301: Toxic if swallowed.[3][4]
Acute Toxicity (Dermal)DangerH311: Toxic in contact with skin.[3][4]
Acute Toxicity (Inhalation)DangerH331: Toxic if inhaled.[3][4]

Standard Operating Procedure for Handling this compound

This step-by-step protocol outlines the essential procedures for the safe handling of this compound from receipt to disposal.

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Before handling, ensure all required PPE is correctly donned.

  • When weighing, use a balance with a draft shield or conduct the weighing within the fume hood to prevent the dispersal of powder.

  • Use dedicated spatulas and weighing boats. Clean them thoroughly after use or dispose of them as hazardous waste.

2. Dissolution and Dilution:

  • Add solvent to the solid this compound slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the vial is securely capped and placed within a secondary container.

  • All dilutions should be performed within the chemical fume hood.

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, and hazard symbols.

  • When transferring solutions, use a calibrated pipette with disposable tips.

  • Avoid working alone when handling highly toxic compounds like this compound.

4. Storage:

  • Store this compound in a cool, dry, well-ventilated area away from incompatible substances.[5]

  • Keep the container tightly closed.[5]

  • The storage area should be clearly marked with appropriate hazard warnings.

5. Waste Disposal:

  • All solid waste contaminated with this compound (e.g., gloves, weighing boats, pipette tips) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of it down the drain.[6]

  • Follow your institution's specific guidelines for the disposal of toxic chemical waste.

Emergency Procedures

Spill Response Workflow

A prompt and appropriate response to a this compound spill is critical to prevent exposure and contamination.

Spill_Response cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Reporting Reporting Alert Alert others in the area Evacuate Evacuate the immediate spill area Alert->Evacuate Assess_Spill Assess the size and nature of the spill Evacuate->Assess_Spill Don_PPE Don appropriate PPE (respirator, double gloves, lab coat, goggles) Assess_Spill->Don_PPE Contain_Spill Contain the spill with absorbent material Don_PPE->Contain_Spill For_Powder For a powder spill, cover with a wet paper towel to avoid dust Contain_Spill->For_Powder Collect_Waste Carefully collect all contaminated materials into a hazardous waste bag Contain_Spill->Collect_Waste For_Powder->Collect_Waste Decontaminate Decontaminate the spill area with soap and water Collect_Waste->Decontaminate Dispose Dispose of all waste as hazardous Decontaminate->Dispose Report_Incident Report the incident to the lab supervisor and EH&S Dispose->Report_Incident

Caption: Workflow for responding to a this compound spill.

First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

By adhering to these stringent safety protocols, researchers can safely handle this compound and continue their vital work in the field of drug development. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before working with any hazardous chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.